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  • Product: 2-(N-methylpropanamido)benzoic acid
  • CAS: 926195-40-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(N-methylpropanamido)benzoic acid (CAS 926195-40-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(N-methylpropanamido)benzoic acid, a member of the N-acyl anthranilic acid class of com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(N-methylpropanamido)benzoic acid, a member of the N-acyl anthranilic acid class of compounds. While experimental data for this specific molecule is limited, this document synthesizes available information and leverages data from structurally related analogues to offer insights into its physicochemical properties, potential synthesis routes, and prospective biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential of N-acyl anthranilic acid derivatives and providing detailed methodologies for their synthesis and analysis.

Introduction

2-(N-methylpropanamido)benzoic acid, with the CAS number 926195-40-6, is a derivative of anthranilic acid. The anthranilic acid scaffold is a key component in numerous bioactive compounds and approved drugs, recognized for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] N-acylation of the amino group in anthranilic acid can significantly modulate these activities, leading to the development of potent and selective therapeutic agents. This guide will explore the known characteristics of 2-(N-methylpropanamido)benzoic acid and extrapolate its potential based on the rich chemistry and pharmacology of its structural congeners.

Physicochemical Properties

Detailed experimental data for 2-(N-methylpropanamido)benzoic acid are not extensively reported in the literature. The following table summarizes its known and predicted properties based on available data from chemical suppliers and computational models.[2][3]

PropertyValueSource
CAS Number 926195-40-6[2]
IUPAC Name 2-(N-methylpropanamido)benzoic acidN/A
Synonyms 2-[methyl(propionyl)amino]benzoic acid[2]
Molecular Formula C11H13NO3[2]
Molecular Weight 207.23 g/mol N/A
Physical Form Powder[2]
Purity Typically ≥95%[2]
Storage Temperature Room Temperature[2]
InChI Key YOZGYUWJZYROAE-UHFFFAOYSA-N[2]
SMILES CCC(=O)N(C)C1=CC=CC=C1C(=O)O[3]
Predicted XlogP 1.3[3]

Note: Some properties are predicted and have not been experimentally verified.

Synthesis and Characterization

Proposed Synthesis Workflow

The proposed synthesis involves the reaction of N-methylanthranilic acid with propanoyl chloride in the presence of a base to neutralize the HCl byproduct.

Synthesis_Workflow Reactant1 N-Methylanthranilic Acid Reaction Acylation Reaction Reactant1->Reaction Reactant2 Propanoyl Chloride Reactant2->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization or Column Chromatography) Workup->Purification Product 2-(N-methylpropanamido)benzoic acid Purification->Product

Caption: Proposed synthesis workflow for 2-(N-methylpropanamido)benzoic acid.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of N-methylanthranilic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane, add a non-nucleophilic base like triethylamine (1.1 equivalents).

  • Acylation: Cool the mixture in an ice bath and add propanoyl chloride (1.1 equivalents) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

The structure and purity of the synthesized 2-(N-methylpropanamido)benzoic acid would be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and effective technique for assessing the purity of benzoic acid derivatives.[4][5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid and amide carbonyls.

Potential Biological Activities and Therapeutic Applications

Derivatives of N-acyl anthranilic acid are known to possess a range of biological activities, with anti-inflammatory properties being the most prominent.

Anti-inflammatory Activity

Many N-aryl anthranilic acids, such as mefenamic acid and flufenamic acid, are non-steroidal anti-inflammatory drugs (NSAIDs).[6] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. It is plausible that 2-(N-methylpropanamido)benzoic acid could exhibit similar anti-inflammatory effects.

Other Potential Activities

Beyond anti-inflammatory effects, various derivatives of anthranilic acid have been investigated for a multitude of therapeutic applications, including:

  • Antimicrobial and Antiviral Activity: The anthranilic acid scaffold is present in compounds with demonstrated antibacterial and antiviral properties.[1]

  • Anticancer Activity: Some derivatives have been explored as P-glycoprotein inhibitors, which could play a role in overcoming multidrug resistance in cancer.[1]

Potential_Biological_Activities cluster_inflammation Inflammatory Response cluster_pathogen Infectious Diseases cluster_oncology Oncology & Enzymology Core 2-(N-methylpropanamido)benzoic acid AntiInflammatory Anti-inflammatory Core->AntiInflammatory Potential COX Inhibition Antimicrobial Antimicrobial Core->Antimicrobial Antiviral Antiviral Core->Antiviral Anticancer Anticancer Core->Anticancer e.g., P-glycoprotein inhibition EnzymeInhibition Enzyme Inhibition Core->EnzymeInhibition e.g., PAI-1 inhibition

Caption: Potential biological activities of 2-(N-methylpropanamido)benzoic acid.

Future Directions and Conclusion

2-(N-methylpropanamido)benzoic acid represents an under-explored molecule within the pharmacologically significant class of N-acyl anthranilic acids. While direct experimental data is sparse, the established biological activities of its structural analogues suggest that it holds potential as a lead compound for the development of new therapeutic agents, particularly in the area of inflammatory diseases.

Future research should focus on the definitive synthesis and purification of 2-(N-methylpropanamido)benzoic acid, followed by a thorough characterization of its physicochemical properties. Subsequently, a systematic evaluation of its biological activities through in vitro and in vivo screening assays is warranted to unlock its therapeutic potential. This technical guide serves as a starting point for such investigations, providing a logical framework based on the current understanding of related compounds.

References

  • Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. PubMed. Available at: [Link]

  • SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. TSI Journals. Available at: [Link]

  • Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and biological activity of n-anthranilic acid deri | 5389. TSI Journals. Available at: [Link]

  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI. Available at: [Link]

  • Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. PubMed. Available at: [Link]

  • Chemical Properties of Benzoic acid, 2-(2-methylpropyl)amino-, methyl ester. Cheméo. Available at: [Link]

  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. PMC. Available at: [Link]

  • A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays. Chemical Communications (RSC Publishing). Available at: [Link]

  • 2-(n-methylpropanamido)benzoic acid (C11H13NO3). PubChemLite. Available at: [Link]

  • (B) Synthesis of 4-amino-N-acetyl-anthranilic acid. PrepChem.com. Available at: [Link]

  • Supporting Information Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. DOI. Available at: [Link]

  • An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). RSC Publishing. Available at: [Link]

  • Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). BAuA. Available at: [Link]

  • Benzoic acid, 2-nitro-, methyl ester Properties. EPA. Available at: [Link]

Sources

Exploratory

Structural Characterization and Synthetic Utility of N-Methyl-N-propionylanthranilic Acid

Executive Summary & Chemical Identity N-Methyl-N-propionylanthranilic acid represents a specialized intermediate in the synthesis of nitrogenous heterocycles, particularly quinazolinones and acridones. Chemically, it is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-Methyl-N-propionylanthranilic acid represents a specialized intermediate in the synthesis of nitrogenous heterocycles, particularly quinazolinones and acridones. Chemically, it is an ortho-disubstituted benzene possessing both a carboxylic acid moiety and a tertiary amide functionality. Its structure is defined by the steric interplay between the bulky N-acyl group and the adjacent carboxylic acid, a feature that dictates its reactivity and spectroscopic signature.

This guide provides a rigorous analysis of its structural dynamics, synthetic pathways, and physicochemical properties, serving as a blueprint for researchers utilizing this scaffold in medicinal chemistry or forensic reference standard synthesis.

Chemical Data Table
PropertySpecification
IUPAC Name 2-(N-Methyl-N-propionylamino)benzoic acid
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Parent Scaffold N-Methylanthranilic acid (CAS 119-68-6)
Key Functional Groups Carboxylic Acid (-COOH), Tertiary Amide (-N(CH₃)C(=O)Et)
Predicted pKa ~3.5 (Carboxylic acid), Amide is non-basic
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water

Structural Elucidation & Spectroscopic Analysis

The identification of N-methyl-N-propionylanthranilic acid requires distinguishing it from its precursors and potential cyclized byproducts (e.g., quinazolinones).

NMR Spectroscopy: The Rotamer Phenomenon

A defining feature of N-methyl-N-acyl anilines is the restricted rotation around the amide bond (C-N), leading to the presence of cis and trans rotamers (E/Z isomerism) observable in ¹H NMR at room temperature.

  • ¹H NMR (DMSO-d₆/CDCl₃):

    • Amide Methyl (-NCH₃): Appears as two distinct singlets (unequal intensity) due to rotamers, typically in the 3.1–3.3 ppm range.

    • Propionyl Group: The ethyl chain (-CH₂CH₃) will manifest as a multiplet pattern (quartet + triplet) that may also be split or broadened by the rotameric equilibrium.

    • Aromatic Region: The ortho-substitution pattern creates a characteristic 4-proton signature (7.2–8.1 ppm). The proton ortho to the carboxylic acid (H-6) is typically the most deshielded (downfield).

    • Carboxylic Acid: A broad singlet >11.0 ppm (exchangeable with D₂O).

Infrared (IR) Spectroscopy
  • Carboxylic Acid C=O: Broad, intense band ~1680–1710 cm⁻¹.

  • Amide C=O: Distinct sharp band, typically ~1640–1660 cm⁻¹.

  • OH Stretch: Broad "hump" 2500–3300 cm⁻¹ (characteristic of carboxylic acid dimers).

Synthetic Protocol

The synthesis utilizes N-methylanthranilic acid as the nucleophile. Direct acylation requires careful control to prevent polymerization or formation of mixed anhydrides.

Method A: Anhydride-Mediated Acylation (Recommended)

This method avoids the evolution of corrosive HCl gas and generally provides cleaner crude products.

Reagents:

  • N-Methylanthranilic acid (1.0 eq)

  • Propionic anhydride (1.2 eq)

  • Solvent: Toluene or Xylene (for reflux) or DCM (with base)

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with N-methylanthranilic acid (CAS 119-68-6) and anhydrous toluene (0.5 M concentration).

  • Addition: Add propionic anhydride dropwise under nitrogen atmosphere.

  • Thermal Activation: Heat the mixture to reflux (110°C) for 4–6 hours. Note: The carboxylic acid proton catalyzes the reaction, but the N-methyl group reduces nucleophilicity compared to primary amines.

  • Monitoring: Monitor via TLC (SiO₂; 5% MeOH in DCM). The starting material is fluorescent; the product is less polar.

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove solvent and excess propionic acid.

    • Purification: Recrystallize from EtOAc/Hexanes or perform acid-base extraction (dissolve in NaHCO₃, wash with DCM, acidify aqueous layer to precipitate product).

Method B: Acyl Chloride (Schotten-Baumann Conditions)

Use this if the anhydride is unavailable or reactivity is low. Requires a base (TEA or Pyridine) to scavenge HCl.

Reaction Pathway & Visualization

The following diagram illustrates the synthetic pathway and the subsequent potential for cyclization, a critical consideration in drug design.

SynthesisPathway Figure 1: Synthetic pathway from N-methylanthranilic acid to the target N-propionyl derivative. Start N-Methylanthranilic Acid (CAS 119-68-6) Intermediate Transition State (Tetrahedral Intermediate) Start->Intermediate + Reagent Reflux/Toluene Reagent Propionic Anhydride Reagent->Intermediate Product N-Methyl-N-propionylanthranilic Acid (Target) Intermediate->Product - Propionic Acid Byproduct Cyclization Side-Product (1-Methyl-2-ethyl-4-quinazolinone) Product->Byproduct Dehydration (High Heat/Acid)

Figure 1: Synthetic pathway from N-methylanthranilic acid to the target N-propionyl derivative.[1][2][3][4][5][6][7][8][9][10]

Pharmacophore & Reactivity Analysis[5]

Steric Clash and Conformation

The N-methyl group and the N-propionyl chain create significant steric bulk in the ortho position relative to the carboxylic acid.

  • Consequence: The benzene ring and the amide group are likely twisted out of planarity. This reduces conjugation between the nitrogen lone pair and the aromatic ring, potentially increasing the amide bond character.

Cyclization Potential (Quinazolinones)

Researchers must be aware that N-methyl-N-propionylanthranilic acid is a direct precursor to quinazolinones .

  • Mechanism: In the presence of dehydrating agents (e.g., acetic anhydride, polyphosphoric acid) or amines, the carboxylic acid can attack the amide carbonyl (or vice versa via an imidoyl intermediate) to close the ring.

  • Application: This reactivity is exploited to synthesize 1-methyl-2-ethyl-4(1H)-quinazolinone, a scaffold found in various bioactive alkaloids and synthetic drugs.

Metabolic Considerations

In biological systems, this molecule is likely to undergo:

  • N-Dealkylation: Removal of the N-methyl group (CYP450 mediated).

  • Hydrolysis: Cleavage of the propionyl amide by amidases to revert to N-methylanthranilic acid.

  • Glucuronidation: Conjugation at the carboxylic acid moiety.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 67069, N-Methylanthranilic acid. Retrieved from [Link]

  • Royal Society of Chemistry. A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes.[7] Chem. Commun. Retrieved from [Link]

Sources

Foundational

N-alkylated anthranilic acid derivatives literature review

Strategies for Synthesis, Functionalization, and Therapeutic Application Executive Summary N-alkylated anthranilic acid (2-(alkylamino)benzoic acid) derivatives represent a privileged scaffold in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Synthesis, Functionalization, and Therapeutic Application

Executive Summary

N-alkylated anthranilic acid (2-(alkylamino)benzoic acid) derivatives represent a privileged scaffold in medicinal chemistry and chemical biology. Historically anchored by the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), this structural motif has evolved into a versatile platform for oncology (kinase inhibition), virology (HCV NS5B inhibition), and fluorescence imaging.

This guide provides a technical roadmap for researchers to design and synthesize these derivatives with high precision. Unlike generic reviews, this document focuses on causality in synthetic design —choosing the right catalytic system for the right substrate—and self-validating protocols that ensure reproducibility.

Structural Logic & Synthetic Strategy

The anthranilic acid core contains two orthogonal reactive centers: the carboxylic acid (C-1) and the amine (C-2). N-alkylation alters the electronic landscape of the ring, influencing both lipophilicity (LogP) and the torsion angle between the carboxylate and the amine, which is critical for binding affinity in COX enzymes and kinases.

Synthesis Decision Matrix

Selecting the correct synthetic route depends heavily on the nature of the "R" group (Aryl vs. Alkyl) and the electronic sterics of the substrate.

SynthesisDecision Start Target: N-Substituted Anthranilic Acid Nature Nature of R-Group? Start->Nature Aryl R = Aryl (N-Arylation) Nature->Aryl Alkyl R = Alkyl (sp3 Carbon) Nature->Alkyl Sterics Steric Hindrance / Scale? Aryl->Sterics Reductive Reductive Amination (Aldehyde + Reducing Agent) Best for: 1°/2° Alkyl chains Alkyl->Reductive Preferred Route DirectAlk Direct Alkylation (Alkyl Halide + Base) Warning: Poly-alkylation risk Alkyl->DirectAlk Avoid if possible Ullmann Classic Ullmann (Cu-Catalyzed) Best for: Scale, simple aryls Sterics->Ullmann Low hindrance / High Scale Buchwald Buchwald-Hartwig (Pd-Catalyzed) Best for: Complex/Deactivated aryls Sterics->Buchwald High hindrance / Precious material

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate nature and scale.

Validated Experimental Protocols

Protocol A: Modern Buchwald-Hartwig Amination (High Precision)

Application: Synthesis of complex N-aryl derivatives where harsh Ullmann conditions cause decomposition. Mechanism: Pd(0) oxidative addition followed by amine coordination and reductive elimination.

Reagents:

  • Substrate: Methyl 2-bromobenzoate (1.0 equiv) [Note: Esters are preferred over free acids to prevent catalyst poisoning]

  • Amine: Substituted aniline (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: BINAP or Xantphos (5-7 mol%)

  • Base: Cs₂CO₃ (1.4 equiv) [Superior to NaOtBu for ester compatibility]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inerting: Charge a flame-dried Schlenk tube with Pd(OAc)₂, Ligand, and Cs₂CO₃. Evacuate and backfill with Argon (3x). Validation: Catalyst color should remain distinct; darkening immediately suggests moisture/oxygen contamination.

  • Solvation: Add solvent, Methyl 2-bromobenzoate, and the aniline under Argon flow.

  • Activation: Heat to 100°C. Validation: Solution typically turns deep orange/red indicating active Pd-Ligand complex formation.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). Look for the disappearance of the bromide (high Rf).

  • Workup: Filter through a Celite pad (removes Pd black). Concentrate and purify via flash chromatography.

  • Hydrolysis (Optional): Treat the ester with LiOH in THF/Water to yield the free acid.

Protocol B: Reductive Amination (For N-Alkyl Derivatives)

Application: Introducing sp3 alkyl chains (e.g., methyl, benzyl, ethyl) without over-alkylation.[1] Mechanism: Formation of an imine/iminium ion intermediate, followed by selective reduction.

Reagents:

  • Substrate: Methyl anthranilate (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.1 equiv)

  • Reductant: NaBH(OAc)₃ (1.5 equiv) [Milder than NaBH₄, prevents ester reduction][1]

  • Acid Catalyst: Acetic Acid (1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Methodology:

  • Imine Formation: Mix anthranilate and aldehyde in DCE. Add Acetic Acid.[2][3] Stir for 30-60 min. Validation: Monitor by NMR or IR (appearance of C=N stretch ~1640 cm⁻¹).

  • Reduction: Add NaBH(OAc)₃ in portions. Stir at Room Temp for 4-12 hours.

  • Quench: Quench with saturated NaHCO₃ (gas evolution will occur).

  • Extraction: Extract with DCM. The product is often pure enough to proceed without chromatography.

Medicinal Chemistry & SAR Landscape[4][5][6][7][8][9]

The N-alkylated anthranilic acid scaffold is a "privileged structure" capable of engaging multiple biological targets depending on the substitution pattern.

Activity Profile Table
Therapeutic AreaTarget MechanismKey Structural Feature (SAR)Representative Compound
Inflammation COX-1 / COX-2 InhibitionN-Aryl (Fenamates): 3'-trifluoromethyl or 2',3'-dimethyl substitution on the N-phenyl ring forces a non-coplanar conformation critical for the hydrophobic pocket of COX.Mefenamic Acid, Flufenamic Acid
Oncology Kinase Inhibition (e.g., EGFR)N-Heteroaryl: Replacement of the phenyl ring with quinazoline or pyrimidine moieties enhances H-bonding in the ATP-binding site.Experimental EGFR inhibitors
Virology HCV NS5B PolymeraseN-Benzyl/Alkyl: Flexible linkers allow the carboxylate to chelate active site metal ions (Mg²⁺/Mn²⁺).Non-nucleoside inhibitors
Neurodegeneration Kynurenine Pathway ModulationN-Acyl/Alkyl: Mimics tryptophan metabolites; modulates NMDA receptor activity.Kynurenic acid analogues
Mechanistic Pathway: COX Inhibition

The anti-inflammatory activity of N-arylanthranilic acids (Fenamates) relies on their ability to mimic arachidonic acid's transition state within the COX enzyme channel.

COX_Mechanism Drug N-Aryl Anthranilic Acid (Anionic Form) COX COX Enzyme Channel (Arg-120 Site) Drug->COX Enters Channel Interaction Ionic Interaction: Carboxylate <-> Arg-120 COX->Interaction StericLock Twisted Conformation: N-Aryl group locks into hydrophobic pocket Interaction->StericLock Result Inhibition of Arachidonic Acid Entry StericLock->Result

Figure 2: Pharmacodynamic logic of Fenamate binding within the Cyclooxygenase (COX) active site.

Advanced Applications: Fluorescence Probes

Beyond therapeutics, N-alkylated anthranilic acids (specifically N-methylanthraniloyl or MANT derivatives) are potent solvatochromic fluorophores.

  • Mechanism: Intramolecular Charge Transfer (ICT) between the amine lone pair and the ester/acid carbonyl.

  • Utility: The fluorescence emission is highly sensitive to the polarity of the environment.

    • Aqueous buffer: Low quantum yield (quenched by water).

    • Hydrophobic pocket (Protein binding): High quantum yield, blue-shift in emission.

  • Application: MANT-nucleotides (e.g., MANT-ATP) are standard tools for studying nucleotide-binding proteins (GTPases, Kinases).

References

  • Ullmann Condensation Review: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles. Accounts of Chemical Research.

  • Buchwald-Hartwig Protocol: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Medicinal Chemistry (Fenamates): Winder, C. V., et al. (1962). Anti-inflammatory, antipyretic and antinociceptive properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid). Journal of Pharmacology and Experimental Therapeutics.

  • Anticancer Derivatives: Prasher, P., & Sharma, M. (2021).[4] Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research.[4][5][6]

  • Fluorescence Applications: Jameson, D. M., & Eccleston, J. F. (1997). Fluorescent nucleotide analogs: synthesis and applications. Methods in Enzymology.

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

Sources

Exploratory

Molecular weight and formula of 2-(N-methylpropanamido)benzoic acid

An In-depth Technical Guide to 2-(N-methylpropanamido)benzoic Acid: Physicochemical Properties and Analytical Characterization Executive Summary This technical guide provides a comprehensive scientific overview of 2-(N-m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(N-methylpropanamido)benzoic Acid: Physicochemical Properties and Analytical Characterization

Executive Summary

This technical guide provides a comprehensive scientific overview of 2-(N-methylpropanamido)benzoic acid, a substituted anthranilic acid derivative. While specific literature on this compound is sparse, its structural motifs—a benzoic acid and a tertiary amide—are of significant interest to researchers in medicinal chemistry and materials science as building blocks for more complex molecules. This document, written from the perspective of a Senior Application Scientist, outlines the core physicochemical properties, a proposed strategy for its synthesis and purification, and detailed, field-proven protocols for its analytical characterization. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for unambiguous structural confirmation and quality assessment.

Compound Profile: Core Data and Structure

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. This section consolidates the essential identifiers and physicochemical data for 2-(N-methylpropanamido)benzoic acid.

Nomenclature and Chemical Identifiers

The systematic naming and unique identifiers are critical for accurate database searching and regulatory compliance.

IdentifierValueSource
IUPAC Name 2-(N-methylpropanamido)benzoic acid-
Synonym 2-[methyl(propionyl)amino]benzoic acid[1]
CAS Number 926195-40-6[1]
Molecular Formula C₁₁H₁₃NO₃[1][2]
SMILES CCC(=O)N(C)C1=CC=CC=C1C(=O)O[2]
InChI Key YOZGYUWJZYROAE-UHFFFAOYSA-N[1][2]
Physicochemical Properties

Quantitative physical and chemical data are essential for experimental design, from selecting appropriate solvents to interpreting analytical results.

PropertyValueSource & Rationale
Molecular Weight 207.23 g/mol Calculated from the molecular formula (C₁₁H₁₃NO₃).
Monoisotopic Mass 207.08954 Da[2] This exact mass is crucial for High-Resolution Mass Spectrometry (HRMS) to confirm elemental composition.
Physical Form Powder[1]
Predicted XlogP 1.3[2] Indicates moderate lipophilicity.
Storage Temperature Room Temperature[1]
Chemical Structure

The compound's structure features a benzoic acid moiety where the ortho-position is substituted with a tertiary amide group (N-methylpropanamide). This arrangement allows for intramolecular interactions and dictates the molecule's chemical reactivity and spectroscopic behavior.

Caption: 2D structure of 2-(N-methylpropanamido)benzoic acid.

Proposed Synthesis and Purification Strategy

Rationale for Synthetic Route

The most direct and reliable method to form the target amide bond is through the N-acylation of a suitable precursor. The retrosynthetic analysis points to 2-(methylamino)benzoic acid as the ideal starting material, which can be acylated using propanoyl chloride or propanoic anhydride. This approach is well-established for creating N-acyl anthranilic acid derivatives.[3]

Proposed Synthetic Workflow

The workflow involves a single chemical transformation followed by a standard aqueous workup and final purification by recrystallization.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation Stage cluster_purification Purification Stage Reactants 2-(methylamino)benzoic acid + Propanoyl Chloride + Pyridine (Base) + DCM (Solvent) Reaction N-Acylation Reaction (0°C to RT, 2-4h) Reactants->Reaction Stirring under N₂ Quench Quench with 1M HCl (aq) Reaction->Quench Transfer reaction mixture Extraction Extract with DCM Quench->Extraction Drying Dry Organic Layer (Na₂SO₄ or MgSO₄) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Crude Crude Solid Product Evaporation->Crude Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization FinalProduct Pure 2-(N-methylpropanamido)benzoic acid Recrystallization->FinalProduct

Caption: Proposed workflow for synthesis and purification.

Step-by-Step Synthesis Protocol

This protocol is a robust starting point and may require optimization.

  • Preparation : To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(methylamino)benzoic acid (1.0 eq) and dissolve in anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.

  • Base Addition : Add pyridine (1.2 eq) to the solution and stir for 5 minutes.

  • Acylation : Slowly add propanoyl chloride (1.1 eq) dropwise to the cooled solution. Causality: The pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion. The reaction is performed at 0°C to control the initial exothermic reaction.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove pyridine), water, and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying solid organic compounds.[4]

  • Solvent Selection : Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or isopropanol).

  • Crystallization : Slowly add a poor solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat gently until the solution is clear again.

  • Cooling : Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection : Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Drying : Dry the crystals under vacuum to remove residual solvent.

Analytical Characterization Protocols

Unambiguous structural confirmation requires a multi-technique (orthogonal) approach. The following protocols provide a framework for the comprehensive analysis of the synthesized product.

High-Resolution Mass Spectrometry (HRMS)

Rationale : HRMS is the gold standard for confirming the elemental composition of a novel compound. It measures the mass-to-charge ratio (m/z) with high precision (typically <5 ppm error), allowing for the calculation of a unique molecular formula.

Experimental Protocol :

  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Analyze using an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Method : Acquire data in both positive and negative ion modes to observe different adducts.

  • Data Analysis : Compare the measured accurate mass of the most abundant ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) to the theoretical mass calculated from the molecular formula C₁₁H₁₃NO₃.

Expected Data : The following table lists the predicted accurate masses for common adducts, based on the compound's monoisotopic mass of 207.08954 Da.[2]

AdductFormulaPredicted m/z
[M+H]⁺ C₁₁H₁₄NO₃⁺208.09682
[M+Na]⁺ C₁₁H₁₃NNaO₃⁺230.07876
[M-H]⁻ C₁₁H₁₂NO₃⁻206.08226
Predicted Mass Spectrometry Fragmentation

Rationale : Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion. The fragmentation pattern is predictable based on the functional groups present. For this molecule, fragmentation is expected to occur at the amide and carboxylic acid moieties, similar to the known fragmentation of benzoic acid.[5]

G Parent [M+H]⁺ m/z = 208.1 Frag1 m/z = 190.1 Parent->Frag1 - H₂O Frag2 m/z = 162.1 Frag1->Frag2 - CO Frag3 m/z = 134.1 Frag2->Frag3 - C₂H₄ Frag4 m/z = 106.1 Frag3->Frag4 - CO

Caption: A plausible fragmentation pathway for [M+H]⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale : FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of chemical bonds. For substituted benzoic acids, the carbonyl stretching region is particularly informative.[6]

Experimental Protocol (ATR-FTIR) :

  • Background : Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application : Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition : Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing : Perform a background correction on the sample spectrum.

Expected Spectral Features :

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Key Insight
O-H Stretch Carboxylic Acid3300 - 2500 (broad)The broadness is due to hydrogen bonding, a hallmark of carboxylic acids.
C-H Stretch Aromatic & Aliphatic3100 - 2850Confirms the presence of both sp² and sp³ hybridized C-H bonds.
C=O Stretch Carboxylic Acid~1700 - 1680This peak is often sharp and intense.
C=O Stretch Tertiary Amide~1650 - 1630The lower frequency compared to the acid is due to resonance.
C-N Stretch Amide~1400 - 1200Confirms the presence of the amide linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale : ¹H and ¹³C NMR spectroscopy are unparalleled for providing a detailed map of the carbon-hydrogen framework of a molecule. They confirm the connectivity of atoms and provide insights into the electronic environment of each nucleus.

Experimental Protocol :

  • Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Expertise Insight: DMSO-d₆ is often preferred for carboxylic acids as the acidic proton signal is typically observed as a broad singlet, whereas in CDCl₃ it can be very broad or not observed at all.

  • Data Acquisition : Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Data Analysis : Integrate the ¹H signals, determine their multiplicities (singlet, doublet, etc.), and assign both ¹H and ¹³C signals to the corresponding atoms in the structure.

Predicted ¹H NMR Signals (in DMSO-d₆) :

  • ~13.0 ppm (s, 1H) : Carboxylic acid proton (broad, exchangeable with D₂O).

  • ~7.2-8.0 ppm (m, 4H) : Aromatic protons on the benzene ring.

  • ~3.2 ppm (s, 3H) : N-CH₃ methyl protons.

  • ~2.3 ppm (q, 2H) : Propanamide -CH₂- protons.

  • ~1.0 ppm (t, 3H) : Propanamide -CH₃ protons.

Safety and Handling

Professional laboratory practice requires adherence to strict safety protocols, especially when handling new or uncharacterized compounds.

  • GHS Classification : The compound is classified with the GHS07 pictogram.[1]

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures :

    • Always handle the compound in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

    • Avoid inhalation of the powder and direct contact with skin and eyes.

Conclusion

This guide provides a comprehensive technical framework for researchers and drug development professionals working with 2-(N-methylpropanamido)benzoic acid. By integrating its known physicochemical properties with robust, field-proven protocols for synthesis and characterization, this document establishes a reliable foundation for future research. The application of orthogonal analytical techniques—HRMS for formula confirmation, FTIR for functional group identification, and NMR for structural elucidation—ensures a self-validating system for verifying the identity and purity of this valuable chemical building block.

References

  • 2-(n-methylpropanamido)benzoic acid (C11H13NO3) . PubChemLite. [Link]

  • Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid.
  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization . UCL Discovery. [Link]

  • Mass spectrum of benzoic acid C7H6O2 . Doc Brown's Chemistry. [Link]

Sources

Foundational

Technical Guide: Solubility Profile and Thermodynamic Analysis of N-methyl-2-propionamidobenzoic Acid

The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for N-methyl-2-propionamidobenzoic acid (also known as 2-(N-methylpropanamido)benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for N-methyl-2-propionamidobenzoic acid (also known as 2-(N-methylpropanamido)benzoic acid).

Given the specialized nature of this intermediate (CAS: 926195-40-6), direct empirical data in public repositories is limited. Therefore, this guide synthesizes predictive modeling based on structural analogs (specifically N-phenylanthranilic acid and N-methylanthranilic acid derivatives) with a rigorous experimental protocol for researchers to generate validation-grade solubility data.

Executive Summary

N-methyl-2-propionamidobenzoic acid is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly quinazolinones and acridones, which serve as scaffolds for anti-inflammatory and antiallergic therapeutics. Optimizing the purification and crystallization of this compound requires precise knowledge of its solubility in organic solvents.

This guide provides a theoretical framework for its solubility behavior, predicting high solubility in polar aprotic solvents (DMF, Acetone) and moderate solubility in alcohols, driven by the disruption of intermolecular hydrogen bonding due to N-methylation. It further details a self-validating experimental protocol using the Isothermal Saturation Method coupled with HPLC analysis .

Chemical Profile & Structural Determinants[1][2]

The solubility of N-methyl-2-propionamidobenzoic acid is governed by two competing structural domains: the hydrophilic carboxylic acid moiety and the lipophilic N-methyl-N-propionyl group.

FeatureStructural MoietyImpact on Solubility
H-Bond Donor Carboxylic Acid (-COOH)Facilitates solubility in protic solvents (Alcohols) via donor-acceptor interactions.
H-Bond Acceptor Amide Carbonyl (-NC=O)Enhances solubility in polar aprotic solvents (Acetone, DMF).
Steric Hindrance N-Methyl Group (-NCH₃)Critical Factor: Unlike N-propionylanthranilic acid, the N-methyl group removes the amide proton, eliminating a primary H-bond donor. This reduces crystal lattice energy, significantly increasing solubility in organic solvents compared to its non-methylated analog.
Predicted Solubility Order (Based on Hansen Solubility Parameters)

Based on Group Contribution Methods (GCM) and data from structural analogs like N-phenylanthranilic acid [1], the predicted solubility order at 298.15 K is:

DMF > Acetone > Ethyl Acetate > Ethanol > Methanol > Toluene > Water

Thermodynamic Framework

To accurately model solubility, we employ thermodynamic equations that correlate mole fraction solubility (


) with temperature (

).
Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating solubility data, accounting for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical constants derived from regression analysis.
    
van't Hoff Equation

This model determines the apparent thermodynamic functions of dissolution.



  • 
     : Enthalpy of dissolution (typically endothermic, 
    
    
    
    ).
  • 
     : Entropy of dissolution.
    
  • 
     : Universal gas constant (8.314 J/mol·K).
    

Experimental Protocol: Isothermal Saturation Method

Role: Senior Application Scientist Objective: Determine precise solubility data (


) with <2% Relative Standard Deviation (RSD).
Workflow Diagram

The following diagram outlines the critical path for solubility determination, ensuring thermodynamic equilibrium is reached before analysis.

Solubility_Workflow Start Preparation (Excess Solid + Solvent) Equilibration Equilibration (Constant T, Stirring 24-48h) Start->Equilibration T ± 0.05 K Settling Phase Separation (Stop Stirring, 2-4h) Equilibration->Settling Ensure Saturation Sampling Supernatant Sampling (Syringe Filter 0.45 µm) Settling->Sampling Isothermal Dilution Gravimetric Dilution (with Mobile Phase) Sampling->Dilution Analysis Quantification (HPLC-UV / Gravimetric) Dilution->Analysis Data Data Processing (Calculate Mole Fraction) Analysis->Data Data->Equilibration If RSD > 2%

Figure 1: Workflow for the Isothermal Saturation Method. Note the feedback loop: if replicate measurements show high deviation, the equilibration time must be extended.

Step-by-Step Methodology

Equipment:

  • Jacketed glass vessel (50 mL) with circulating water bath (Control: ±0.05 K).

  • Magnetic stirrer.

  • Syringe filters (PTFE, 0.45 µm, pre-heated to

    
    ).
    
  • HPLC (Agilent 1260 or equivalent) or Analytical Balance (±0.0001 g).

Procedure:

  • Preparation: Add excess N-methyl-2-propionamidobenzoic acid to 20 mL of the selected solvent (e.g., Ethanol, Acetone) in the jacketed vessel.

  • Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for 24 hours .

    • Scientist's Note: While 24 hours is standard, verify equilibrium by sampling at 24h and 48h. If concentrations differ by <1%, equilibrium is reached.

  • Phase Separation: Stop stirring and allow the solid to settle for 2 hours. Maintain temperature strictly.

  • Sampling: Withdraw 1-2 mL of the supernatant using a pre-heated syringe and filter immediately into a tared volumetric flask.

    • Critical Control Point: The syringe and filter must be at the same temperature as the solution to prevent precipitation during sampling.

  • Quantification:

    • Gravimetric: Evaporate solvent under vacuum and weigh the dry residue.

    • HPLC: Dilute with mobile phase (Acetonitrile:Water 50:50) and analyze peak area against a calibration curve.

Data Analysis & Analogous Benchmarks

Since specific data for CAS 926195-40-6 is sparse, we reference the behavior of N-phenylanthranilic acid [1] and 3-methyl-2-nitrobenzoic acid [2] to set expected baselines.

Expected Solubility Trends

The solubility of anthranilic acid derivatives typically follows the polarity and hydrogen-bonding capability of the solvent.

Solvent ClassRepresentative SolventExpected Solubility (

at 298.15 K)
Thermodynamic Driver
Polar Aprotic Acetone, DMFHigh (

to

)
Strong dipole-dipole interactions; disruption of solute-solute H-bonds.
Polar Protic Ethanol, MethanolModerate (

to

)
Solute-solvent H-bonding (Carboxyl group).
Non-Polar Toluene, HexaneLow (

)
Weak van der Waals forces; inability to solvate polar amide/acid groups.
Thermodynamic Parameters (Dissolution)

Dissolution is expected to be an endothermic process (


) driven by entropy (

).
  • Enthalpy (

    
    ):  Positive. Heat is absorbed to break the crystal lattice.
    
  • Entropy (

    
    ):  Positive. The disorder increases as the ordered crystal breaks into solvated molecules.
    
  • Gibbs Energy (

    
    ):  Positive (
    
    
    
    ) for non-spontaneous dissolution at saturation, but negative for the mixing process up to saturation.
Thermodynamic Cycle Diagram

The dissolution process can be visualized as a two-step cycle: Sublimation (Crystal


 Gas) followed by Solvation (Gas 

Solution).

Thermo_Cycle Solid Solid Crystal (Lattice Energy) Gas Ideal Gas Phase (Isolated Molecules) Solid->Gas Sublimation ΔH_sub > 0 Solution Saturated Solution (Solvated Molecules) Solid->Solution Dissolution ΔH_d = ΔH_sub + ΔH_solv Gas->Solution Solvation ΔH_solv < 0

Figure 2: Thermodynamic cycle of dissolution. The net enthalpy of dissolution (


) determines the temperature dependence of solubility.

Conclusion & Recommendations

For researchers developing purification processes for N-methyl-2-propionamidobenzoic acid:

  • Solvent Selection: Use Acetone or Ethyl Acetate for high-throughput crystallization, as they offer a steep solubility-temperature gradient (high

    
    ).
    
  • Anti-Solvent: Water or Hexane are effective anti-solvents due to the compound's low solubility in non-polar or highly aqueous environments (at low pH).

  • Validation: Always validate the Modified Apelblat model with at least 5 temperature points (e.g., 283K to 323K) to ensure accurate process scaling.

References

  • Solubility of N-phenylanthranilic acid: Source: ResearchGate.[2] Thermodynamic Modelling for Solubility of 3-Methyl-2-nitrobenzoic Acid in Nine Organic Solvents.

  • Thermodynamic Models (Apelblat & van't Hoff): Source: NIST. Equilibrium solubility of sulfanilamide in twelve mono solvents.

  • Compound Identification (CAS 926195-40-6): Source: ChemicalBook. 2-(N-methylpropanamido)benzoic Acid Properties.

  • Solubility of Anthranilic Acid Derivatives: Source: MDPI. Experimental Examination of Solubility and Lipophilicity.

Sources

Exploratory

An In-depth Technical Guide to 2-(N-methylpropanamido)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-(N-methylpropanamido)benzoic acid (Pu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(N-methylpropanamido)benzoic acid (PubChem CID: 16778139), a small molecule belonging to the N-acyl amino acid class. While specific research on this particular compound is limited, this document synthesizes available data with established principles of organic chemistry, analytical science, and pharmacology to offer a robust resource for researchers. This guide covers the physicochemical properties, proposed synthesis and purification protocols, detailed analytical methodologies, and a discussion of the potential biological significance and avenues for future research. The information is presented to empower researchers to explore the therapeutic and scientific potential of this and related N-acylated benzoic acid derivatives.

Introduction: The Landscape of N-Acyl Amino Acids

N-acyl amino acids (NAAs) represent a diverse and important class of endogenous signaling molecules.[1][2] These amphiphilic compounds, formed by the covalent linkage of an amino acid with a fatty acid, are involved in a wide array of physiological processes.[1][2] The discovery of N-arachidonoyl-ethanolamine (anandamide), an endogenous cannabinoid, spurred significant interest in related lipid mediators, including NAAs.[2]

NAAs have been shown to modulate various membrane proteins, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, highlighting their potential as therapeutic agents.[1] For instance, N-acyl alanines have demonstrated antiproliferative effects, while other NAAs are implicated in energy homeostasis and neuroprotection.[2] The structural backbone of 2-(N-methylpropanamido)benzoic acid, an N-acylated derivative of N-methylanthranilic acid, places it within this promising class of molecules. Anthranilic acid derivatives themselves are known to possess a range of biological activities, including anti-inflammatory properties.[3]

This guide will delve into the specific attributes of 2-(N-methylpropanamido)benzoic acid, providing a foundational understanding for its synthesis, characterization, and potential exploration in drug discovery and chemical biology.

Physicochemical and Structural Properties

The foundational step in investigating any compound is to understand its fundamental physicochemical properties. For 2-(N-methylpropanamido)benzoic acid, this information is primarily derived from computational predictions available through databases such as PubChem.

PropertyValueSource
PubChem CID 16778139[4]
Molecular Formula C11H13NO3[4]
Molecular Weight 207.23 g/mol [5]
IUPAC Name 2-[methyl(propanoyl)amino]benzoic acid[4]
SMILES CCC(=O)N(C)C1=CC=CC=C1C(=O)O[4]
Predicted XlogP 1.3[4]
Physical Form Powder[5]

Structural Elucidation:

The structure of 2-(N-methylpropanamido)benzoic acid features a benzoic acid scaffold with a propanamido group attached to the nitrogen atom at the 2-position, which is also N-methylated. This N-methylation prevents the formation of an intramolecular hydrogen bond between the amide proton and the carboxyl group, which could influence its conformation and interaction with biological targets compared to its non-methylated counterpart.

Synthesis and Purification

Proposed Synthetic Pathway

Synthetic_Pathway A Methyl 2-(methylamino)benzoate C Methyl 2-(N-methylpropanamido)benzoate A->C Acylation (Base, Solvent) B Propanoyl chloride B->C D 2-(N-methylpropanamido)benzoic acid C->D Hydrolysis (e.g., LiOH, THF/H2O) Analytical_Workflow A Synthesized Compound B Spectroscopic Analysis (NMR, MS, IR) A->B C Chromatographic Analysis (HPLC-UV/MS) A->C D Structural Confirmation B->D E Purity Assessment C->E Potential_Biological_Activity A 2-(N-methylpropanamido)benzoic acid B GPCRs A->B Modulation C Ion Channels A->C Modulation D Inflammatory Enzymes (e.g., COX, LOX) A->D Inhibition E Microbial Targets A->E Inhibition

Sources

Foundational

Dissecting the Scaffolds: A Comparative Analysis of N-methylanthranilic Acid and N-methylpropanamido Derivatives

An In-depth Technical Guide for Drug Development Professionals Executive Summary In the landscape of medicinal chemistry and drug discovery, the selection of a core scaffold is a decision that dictates the future traject...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry and drug discovery, the selection of a core scaffold is a decision that dictates the future trajectory of a development program. Two classes of compounds that frequently appear, yet are fundamentally distinct, are derivatives of N-methylanthranilic acid and N-methylpropanamide. This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals, moving beyond surface-level structural differences to explore the profound implications for synthesis, pharmacokinetics, and pharmacological activity. We will dissect their foundational chemistry, compare their synthetic strategies, and elucidate how their intrinsic properties guide their application in modern drug design. The core directive of this whitepaper is to empower research teams to make more informed decisions when selecting scaffolds, by understanding the causality behind their divergent chemical and biological behaviors.

Foundational Chemistry: A Tale of Two Cores

The fundamental difference between these two families lies in their core structures: one is an aromatic amino acid, and the other is an aliphatic amide. This distinction is the genesis of all subsequent variations in their chemical and pharmacological profiles.

The N-methylanthranilic Acid (NMAA) Core

N-methylanthranilic acid is an aromatic compound, specifically an amino-substituted benzoic acid.[1] Its structure is characterized by a benzene ring, a carboxylic acid group, and a secondary amine (N-methyl).[2] This arrangement imparts significant structural rigidity. In aqueous solutions, it can exist as a zwitterion, a property that can influence its interaction with biological targets.[3] Derivatives of NMAA, such as the fenamates (e.g., mefenamic acid), are well-established non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the pharmacological relevance of this scaffold.[4]

The N-methylpropanamido Moiety

In contrast, the N-methylpropanamido group is an aliphatic amide. It consists of a propanoyl group linked to a methylamine. Unlike the rigid aromatic ring of NMAA, this moiety is characterized by flexible single bonds. As a functional group, it is typically attached to a larger, variable scaffold, where it often serves as a hydrogen-bond donor/acceptor or a metabolically stable linker.[5] Its properties are defined by the polar amide bond, which is significantly more resistant to hydrolysis than an ester linkage.[6]

Head-to-Head Structural Comparison

A direct comparison reveals their starkly different physicochemical personalities.

FeatureN-methylanthranilic Acid CoreN-methylpropanamido Moiety
Backbone Aromatic (Benzene Ring)Aliphatic (Propyl Chain)
Primary Functional Group Carboxylic Acid (-COOH)Amide (-CONH-)
Acidity/Basicity Acidic (due to -COOH), weakly basic (due to -NH)Generally neutral
Conformational Flexibility Rigid and planarHighly flexible
Key Interactions π-stacking, ionic bonds, H-bondingH-bonding, dipolar interactions
Metabolic Hotspot Carboxylic acid (conjugation), aromatic ring (oxidation)[7][8]Amide bond (hydrolysis, though stable), adjacent carbons (oxidation)

Synthetic Pathways and Strategic Considerations

The synthetic approaches to these two classes are fundamentally different, reflecting their structural disparity. The choice of synthesis is not merely a practical step but a strategic decision that impacts yield, purity, and scalability.

Synthesis of N-methylanthranilic Acid Derivatives

The synthesis of NMAA derivatives typically begins with anthranilic acid or its esters. A common and straightforward approach is the mono-N-methylation of the starting material.

Causality Behind the Choice: This strategy is efficient because the core aromatic scaffold is pre-formed and commercially available. The main challenge lies in achieving selective mono-methylation without forming the N,N-dimethyl byproduct. Reductive amination, using formaldehyde followed by a reducing agent, is a well-established method to achieve this with high yield.[9]

Experimental Protocol: Reductive Methylation of Methyl Anthranilate [9]

  • Reaction Setup: In a reaction vessel suitable for hydrogenation, dissolve methyl anthranilate (1.0 eq) in a water-miscible solvent such as methanol.

  • Reagent Addition: Add an aqueous solution of formaldehyde (1.0 - 1.1 eq).

  • Catalyst Introduction: Add a hydrogenation catalyst (e.g., 5% Pd/C) to the mixture.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to a moderate pressure (e.g., 50-100 psi).

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-70°C) and stir until hydrogen uptake ceases.

  • Workup: Cool the reaction, filter off the catalyst, and remove the solvent under reduced pressure.

  • Purification: The resulting crude methyl N-methylanthranilate can be purified by fractional vacuum distillation.

Synthesis of N-methylpropanamido Derivatives

The construction of N-methylpropanamido derivatives centers on the formation of the amide bond. This allows for a modular approach where a complex molecular fragment containing a primary or secondary amine is coupled with propanoic acid or its activated form.

Causality Behind the Choice: This modularity is a key advantage in drug discovery, enabling the rapid synthesis of a library of compounds (SAR studies) by varying the amine-containing fragment. The use of peptide coupling agents is preferred over acyl chlorides for sensitive or complex substrates because it proceeds under milder conditions and minimizes side reactions.

Experimental Protocol: Amide Coupling to form an N-methylpropanamido Derivative

  • Activation of Carboxylic Acid: Dissolve propanoic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Cool the solution to 0°C. Add a peptide coupling agent (e.g., HBTU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir for 20-30 minutes to form the activated ester.

  • Amine Addition: In a separate flask, dissolve the desired methylamine-containing substrate (1.0 eq) in the same anhydrous solvent.

  • Coupling Reaction: Add the amine solution to the activated carboxylic acid solution dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress using an appropriate technique like TLC or LC-MS.[10]

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualization: Comparative Synthetic Logic

The following diagram illustrates the divergent strategic approaches to synthesizing these two classes of molecules.

G cluster_0 N-methylanthranilic Acid (NMAA) Pathway cluster_1 N-methylpropanamido Pathway a1 Anthranilic Acid or Ester a3 N-methylanthranilic Acid Derivative a1->a3 Reductive Amination a2 Methylating Agent (e.g., Formaldehyde/H2) a2->a3 b1 Propanoic Acid b4 N-methylpropanamido Derivative b1->b4 Amide Coupling b2 Coupling Agent (e.g., HBTU) b2->b1 Activation b3 Methylamine-containing Scaffold (R-NHCH3) b3->b4

Caption: Divergent synthetic strategies for NMAA and N-methylpropanamido derivatives.

Physicochemical Properties and Pharmacokinetic (ADME) Implications

The structural and electronic differences between an aromatic carboxylic acid and an aliphatic amide have profound consequences for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative ADME Profile
ParameterN-methylanthranilic Acid DerivativesN-methylpropanamido Derivatives
Solubility pH-dependent due to ionizable -COOH group. Generally more soluble at basic pH.[3]Dependent on the overall scaffold, but the amide group contributes to polarity and H-bonding, often enhancing aqueous solubility.[5]
Permeability Can be high in its neutral form (at low pH), but ionization can limit passive diffusion.Generally good, unless attached to a very polar or large scaffold. Lacks an ionizable group.
Metabolic Stability The ester form is readily hydrolyzed to the parent acid.[6] The aromatic ring is susceptible to Phase I oxidation (hydroxylation). The carboxylic acid undergoes Phase II glucuronidation.[7][8]The amide bond is significantly more stable to enzymatic hydrolysis than an ester. Metabolism often occurs on the attached scaffold or the propyl chain (oxidation).[5]
Plasma Protein Binding Acidic drugs often exhibit high binding to albumin.Variable, depends on the lipophilicity of the overall molecule.
Visualization: Divergent Metabolic Fates

This diagram illustrates the primary metabolic pathways that differentiate the two classes.

G cluster_0 NMAA Ester Metabolism cluster_1 N-methylpropanamido Metabolism nmaa_ester NMAA Ester (e.g., MMA) nmaa_acid N-methylanthranilic Acid nmaa_ester->nmaa_acid Esterase (Hydrolysis) nmaa_hydrox Hydroxylated NMAA nmaa_acid->nmaa_hydrox CYP450 (Oxidation) nmaa_gluc NMAA-Glucuronide (Excretion) nmaa_acid->nmaa_gluc UGT Enzymes (Conjugation) nmpa_deriv R-N(CH3)CO-Et nmpa_oxid Oxidized Derivative (on R or Et) nmpa_deriv->nmpa_oxid CYP450 (Oxidation) nmpa_hydrolysis R-NHCH3 + Propanoic Acid (Minor Pathway) nmpa_deriv->nmpa_hydrolysis Amidase (Slow Hydrolysis)

Caption: Primary metabolic pathways for NMAA esters versus N-methylpropanamido derivatives.

Analytical Differentiation and Quality Control

Distinguishing between these two classes, or identifying them as impurities in one another, requires robust analytical methods. The choice of technique is dictated by their distinct chemical properties.

Spectroscopic and Chromatographic Signatures
  • FTIR Spectroscopy: NMAA derivatives will show a broad O-H stretch around 2500-3300 cm⁻¹ for the carboxylic acid and a C=O stretch around 1700-1725 cm⁻¹. N-methylpropanamido derivatives will lack the broad O-H but will show a characteristic amide C=O stretch around 1630-1680 cm⁻¹ and an N-H bend.[10]

  • ¹H NMR Spectroscopy: NMAA derivatives will exhibit signals in the aromatic region (6.5-8.0 ppm) and a downfield, exchangeable proton for the carboxylic acid (>10 ppm). N-methylpropanamido derivatives will be characterized by aliphatic signals (e.g., a triplet and quartet for the ethyl group) and distinct signals for the N-methyl group.

  • High-Performance Liquid Chromatography (HPLC): Due to the acidic nature of NMAA, its retention time in reverse-phase HPLC will be highly sensitive to the pH of the mobile phase. The neutral N-methylpropanamido derivatives will be less affected by pH. This difference can be exploited for effective separation.[11]

Protocol: Differentiating NMAA and an N-methylpropanamido Derivative by RP-HPLC

This protocol provides a framework for developing a method to separate an NMAA derivative from a structurally similar N-methylpropanamido compound.

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of B (e.g., 10%) to retain both compounds.

    • Ramp up the percentage of B to elute the compounds based on their polarity. The more polar NMAA will likely elute earlier than a more lipophilic propanamido derivative.

    • Rationale: Using an acidic mobile phase (pH ~2.7) ensures the carboxylic acid of NMAA is protonated and less polar, improving peak shape and retention on the C18 column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both compounds have reasonable absorbance (e.g., 254 nm).

  • Validation: The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) as per standard guidelines.[11][12]

Conclusion and Strategic Implications in Drug Design

The choice between incorporating an N-methylanthranilic acid core or an N-methylpropanamido moiety is a pivotal decision with far-reaching consequences.

  • Choose N-methylanthranilic Acid Derivatives when:

    • The target requires an acidic, aromatic pharmacophore for binding (e.g., mimicking natural substrates, engaging in ionic interactions).

    • A rigid conformation is necessary to orient other functional groups correctly within a binding pocket.

    • A well-defined metabolic conversion to the parent acid is desired (prodrug strategy).

  • Choose N-methylpropanamido Derivatives when:

    • A flexible linker is needed to connect two pharmacophores.

    • Enhanced metabolic stability compared to an ester is a primary objective.

    • The core scaffold needs a polar, hydrogen-bonding group to improve solubility or engage with a target via H-bonds.

    • A modular synthetic approach for rapid library generation is the priority.

By understanding these fundamental differences in structure, synthesis, ADME, and pharmacology, drug development teams can more effectively design molecules with the desired properties, accelerating the path from initial concept to a viable clinical candidate.

References

  • Benchchem. An In-depth Technical Guide to N'-hydroxy-2-methylpropanimidamide Derivatives and Analogs: Synthesis, Biological Activity, a.
  • Inchem.org. ANTHRANILATE DERIVATIVES.
  • Google Patents. Process for the preparation of methyl n-methylanthranilate.
  • IT Medical Team. SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI.
  • PubMed. In silico study of the mechanism of action, pharmacokinetic and toxicological properties of some N-methylanthranilates and their analogs.
  • ResearchGate. In silico study of the mechanism of action, pharmacokinetic and toxicological properties of some N-methylanthranilates and their analogs | Request PDF.
  • Google Patents. Process for preparing pure N-methyl-anthranilic acid methylester.
  • CORE. Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
  • ResearchGate. Ionization of N-methylanthranilic acid | Download Scientific Diagram.
  • CymitQuimica. CAS 119-68-6: N-methylanthranilic acid.
  • PubChem - NIH. N-Methylanthranilic acid | C8H9NO2 | CID 67069.
  • Guidechem. N-Methylpropionamide 1187-58-2 wiki.
  • Solubility of Things. N-Methylpropanamide.
  • Asian Journal of Chemistry. Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid.
  • ResearchGate. Synthesis of N-substituted propanamide derivatives of... | Download Scientific Diagram.
  • Benchchem. A Comparative Guide to Validated HPLC Methods for the Detection of Methyl N-methylanthranilate.
  • MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study.
  • FACTA UNIVERSITATIS. PL7. Pharmacologically active derivatives of anthranilic acid occurring naturally in essential oils.
  • The molecular design of biologically active derivatives of N-phenylanthranilic acid.
  • Asia Pacific Academy of Science Pte. Ltd. Review on the modern analytical advancements in impurities testing.
  • International Journal of Drug Development & Research. synthesis and pharmacological screening of n- substituted anthranilic acid derivatives.

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Protocols & Analytical Methods

Method

Synthesis of 2-(N-methylpropanamido)benzoic acid: A Detailed Guide for Researchers

Abstract This document provides a comprehensive guide for the synthesis of 2-(N-methylpropanamido)benzoic acid from N-methylanthranilic acid. The described protocol details the N-acylation of N-methylanthranilic acid usi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(N-methylpropanamido)benzoic acid from N-methylanthranilic acid. The described protocol details the N-acylation of N-methylanthranilic acid using propionyl chloride in the presence of a base. This application note offers in-depth procedural instructions, mechanistic insights, safety protocols, and methods for product purification and characterization, tailored for researchers and professionals in drug development and organic synthesis.

Introduction

N-acylated anthranilic acid derivatives are a significant class of compounds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][2][3] The title compound, 2-(N-methylpropanamido)benzoic acid, is a valuable building block for further chemical transformations. Its synthesis via the acylation of N-methylanthranilic acid is a fundamental and widely applicable reaction in organic chemistry.[4][5] This guide provides a robust and reproducible protocol for this transformation, emphasizing the rationale behind each step to ensure both high yield and purity of the final product.

Reaction Mechanism and Scientific Principles

The synthesis of 2-(N-methylpropanamido)benzoic acid from N-methylanthranilic acid proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the secondary amine in N-methylanthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. This initial attack forms a tetrahedral intermediate.

The subsequent collapse of this intermediate, with the expulsion of the chloride leaving group, is facilitated by a base, such as pyridine or triethylamine. The base serves a dual purpose: it neutralizes the hydrochloric acid byproduct generated during the reaction, preventing protonation of the starting amine, and it can also act as a nucleophilic catalyst. The overall reaction results in the formation of a stable amide bond.[6]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Methylanthranilic acidReagentSigma-Aldrich---
Propionyl chloride≥98%TCI ChemicalsHandle with extreme care in a fume hood.[7][8]
PyridineAnhydrousFisher ScientificStore under an inert atmosphere.
Dichloromethane (DCM)AnhydrousMerck---
Hydrochloric acid (HCl)1 M---For workup.
Sodium sulfate (Na₂SO₄)Anhydrous---For drying.
Diethyl etherACS Grade---For precipitation/crystallization.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Reflux condenser with a drying tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Reaction Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis A Dissolve N-methylanthranilic acid in anhydrous DCM B Add pyridine A->B C Cool to 0°C B->C D Add propionyl chloride dropwise C->D E Warm to room temperature and stir D->E F Quench with water E->F Reaction Complete G Acidify with 1M HCl F->G H Extract with DCM G->H I Wash with brine H->I J Dry organic layer (Na₂SO₄) I->J K Filter and concentrate J->K L Precipitate/recrystallize from diethyl ether/hexanes K->L Crude Product M Isolate by vacuum filtration L->M N Dry under vacuum M->N O Characterize (NMR, IR, MP) N->O

Caption: Workflow for the synthesis of 2-(N-methylpropanamido)benzoic acid.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-methylanthranilic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: To the stirred solution, add anhydrous pyridine (1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add propionyl chloride (1.1 eq) dropwise to the reaction mixture via an addition funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition. A precipitate of pyridinium hydrochloride may form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by carefully adding water.

    • Transfer the mixture to a separatory funnel and acidify with 1 M HCl to a pH of approximately 2. This will protonate the unreacted pyridine and the carboxylate group.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by precipitation or recrystallization.[9][10]

    • Dissolve the crude solid in a minimal amount of a suitable solvent (e.g., hot ethyl acetate).

    • Add a non-polar solvent like hexanes or diethyl ether until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Characterization:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold diethyl ether.

    • Dry the product under vacuum to a constant weight.

    • Characterize the final product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and FT-IR spectra to confirm its structure and purity.

Safety Precautions

  • Propionyl Chloride: Propionyl chloride is highly flammable, corrosive, and reacts violently with water.[7][8][11] It causes severe skin burns and eye damage and is toxic if inhaled.[8] Always handle propionyl chloride in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Ensure an eyewash station and safety shower are readily accessible.[7]

  • Pyridine: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane: Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • General Precautions: All steps of this synthesis should be performed in a well-ventilated fume hood.[7] Avoid breathing vapors and contact with skin and eyes.

Characterization and Analysis

The identity and purity of the synthesized 2-(N-methylpropanamido)benzoic acid should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. A suitable solvent system might be a mixture of ethyl acetate and hexanes.

  • Melting Point: The melting point of the purified product should be sharp and consistent with literature values. A broad melting point range may indicate the presence of impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show characteristic absorption bands for the amide C=O stretch (typically around 1650-1680 cm⁻¹), the carboxylic acid C=O stretch (around 1700-1730 cm⁻¹), and the O-H stretch of the carboxylic acid (a broad peak from 2500-3300 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should display distinct signals corresponding to the aromatic protons, the methyl group on the nitrogen, and the ethyl group of the propanamido moiety.

    • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbons of the amide and carboxylic acid, as well as the aromatic and aliphatic carbons.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reaction.Extend the reaction time or gently warm the reaction mixture. Ensure all reagents are anhydrous.
Loss of product during workup.Perform back-extractions of the aqueous layer. Be careful not to use a strong base for extraction which could hydrolyze the amide.[9]
Oily Product/Failure to CrystallizePresence of impurities.Purify the crude product using column chromatography on silica gel.
Residual solvent.Ensure the product is thoroughly dried under vacuum.
Broad Melting Point RangeImpure product.Recrystallize the product again from a different solvent system.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(N-methylpropanamido)benzoic acid. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their synthetic endeavors. The emphasis on understanding the underlying chemical principles and potential pitfalls will aid in achieving high yields and purity of the target compound.

References

  • ResearchGate. N-Acylation Reactions of Amines. Retrieved from [Link]

  • PubMed. (2011, November 15). Platform for analysis of anthranilic acid N-glycan derivatives utilizing multipolarity mode LC-MS with hydrophilic interaction chromatography separation and ion trap MS/MS. Retrieved from [Link]

  • ResearchGate. N‐acylation of anilines, primary and secondary amines,and sulfonamides. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, March 15). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Retrieved from [Link]

  • Loba Chemie. (2022, February 23). MATERIAL SAFETY DATA SHEET PROPIONYL CHLORIDE. Retrieved from [Link]

  • Reddit. (2016, February 17). Mechanism of acylation of aniline with acetic anhydride?. Retrieved from [Link]

  • ResearchGate. SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Retrieved from [Link]

  • Semantic Scholar. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • International Journal of ChemTech Research. Growth and Characterization of Anthranilic acid Crystals. Retrieved from [Link]

  • International Journal of Drug Development & Research. (2011, June 15). synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. Retrieved from [Link]

  • Google Patents. US4092353A - Process for the purification of benzoic acid.
  • YouTube. (2015, February 3). Purification of Benzoic Acid by Crystallization. Retrieved from [Link]

  • PubMed. (2003, November 17). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]

  • Google Patents. CN117209377B - Continuous synthesis method of propionyl chloride.
  • European Patent Office. (1991, October 23). Method for the purification of benzoic acid - EP 0453022 A2. Retrieved from [Link]

  • Organic Syntheses. acridone. Retrieved from [Link]

  • MDPI. (2026, February 18). Eco-Friendly Synthesis of 2-Styryl-benzo[d][4]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Retrieved from [Link]

  • Course Hero. CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material:. Retrieved from [Link]

  • Google Patents. Purification of benzoic acid - US3235588A.

Sources

Application

Synthesis of 2-ethyl-4H-3,1-benzoxazin-4-one from benzoic acid precursors

Application Note: Synthesis of 2-ethyl-4H-3,1-benzoxazin-4-one from Benzoic Acid Precursors Executive Summary This application note details the optimized synthesis of 2-ethyl-4H-3,1-benzoxazin-4-one (CAS: 2916-09-8), a c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2-ethyl-4H-3,1-benzoxazin-4-one from Benzoic Acid Precursors

Executive Summary

This application note details the optimized synthesis of 2-ethyl-4H-3,1-benzoxazin-4-one (CAS: 2916-09-8), a critical pharmacophore in medicinal chemistry. 4H-3,1-benzoxazin-4-ones are potent, alternate-substrate inhibitors of Human Leukocyte Elastase (HLE) , a serine protease implicated in pulmonary emphysema and acute respiratory distress syndrome. Furthermore, this scaffold serves as a versatile "masked" intermediate for the synthesis of quinazolinones (e.g., methaqualone analogs) via reaction with nitrogen nucleophiles.

The protocol described herein utilizes a robust cyclodehydration strategy starting from anthranilic acid (2-aminobenzoic acid) and propionic anhydride. This method is selected for its high atom economy, operational simplicity, and scalability compared to acid chloride routes.

Scientific Background & Mechanism

The formation of the benzoxazinone core proceeds through a two-stage mechanism: N-acylation followed by intramolecular cyclodehydration .

  • N-Acylation: The amino group of anthranilic acid attacks the carbonyl of propionic anhydride, generating N-propionylanthranilic acid.

  • Mixed Anhydride Formation: The carboxylic acid of the intermediate reacts with a second equivalent of anhydride.

  • Cyclization: The amide oxygen attacks the mixed anhydride carbonyl, ejecting propionic acid and closing the 3,1-benzoxazine ring.

Note on Stability: The resulting benzoxazinone is a "cyclic mixed anhydride" equivalent. It is stable in non-nucleophilic solvents but susceptible to hydrolysis in moist air or aqueous base, reverting to the open-ring N-acyl derivative.

Pathway Visualization

ReactionMechanism Anthranilic Anthranilic Acid (2-Aminobenzoic Acid) Intermediate N-Propionylanthranilic Acid (Intermediate) Anthranilic->Intermediate N-Acylation (Reflux) PropAnhydride Propionic Anhydride (Reagent & Solvent) PropAnhydride->Intermediate Excess MixedAnhydride Mixed Anhydride Species Intermediate->MixedAnhydride Activation Product 2-ethyl-4H-3,1-benzoxazin-4-one (Target) MixedAnhydride->Product Cyclodehydration (- Propionic Acid)

Figure 1: Mechanistic pathway for the conversion of anthranilic acid to 2-ethyl-4H-3,1-benzoxazin-4-one.

Experimental Protocol

Safety Warning: Propionic anhydride is a lachrymator and corrosive. Anthranilic acid is an irritant. Perform all operations in a functioning fume hood.

Materials
  • Precursor: Anthranilic acid (2-aminobenzoic acid), >98% purity.

  • Reagent/Solvent: Propionic anhydride, >97% purity.

  • Wash Solvent: n-Hexane or Petroleum Ether (40–60°C).

Step-by-Step Methodology
  • Charge: In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, weigh 13.7 g (0.1 mol) of Anthranilic acid.

  • Solvation: Add 26 mL (approx. 0.2 mol) of Propionic anhydride.

    • Note: The anhydride acts as both reagent and solvent. A 2:1 molar ratio is standard to drive the equilibrium and ensure fluidity.

  • Reflux: Attach a reflux condenser with a calcium chloride drying tube (exclusion of moisture is critical). Heat the mixture to reflux (oil bath set to ~150°C) for 3–4 hours .

    • Checkpoint: The reaction mixture should become a clear, homogeneous solution.

  • Concentration: Distill off the excess propionic anhydride and the generated propionic acid under reduced pressure (rotary evaporator).

    • Critical: Do not use water for cooling/washing at this stage to prevent hydrolysis.

  • Crystallization: The residue will solidify upon cooling. Triturate the solid with 20 mL of cold n-hexane to remove traces of propionic acid and unreacted anhydride.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with two 10 mL portions of cold hexane.

  • Drying: Dry the product in a vacuum desiccator over

    
     or silica gel.
    
Workflow Diagram

Workflow Start Start: Charge RBF (Anthranilic Acid + Propionic Anhydride) Reflux Reflux at 150°C (3-4 Hours) Start->Reflux Distill Vacuum Distillation (Remove excess Anhydride/Acid) Reflux->Distill Solidify Cool to Solidify (Residue) Distill->Solidify Wash Triturate with Cold Hexane (Removes impurities) Solidify->Wash Filter Vacuum Filtration & Drying Wash->Filter

Figure 2: Operational workflow for the synthesis process.

Characterization & Quality Control

The product should be an off-white to pale yellow crystalline solid.

Table 1: Physicochemical Properties

ParameterSpecificationNotes
Appearance White/Pale Yellow SolidDarkening indicates oxidation or retained acid.
Yield 75% – 85%Typical range for anhydride method.
Melting Point 83 – 85 °CSharp melting point indicates high purity.
Solubility Soluble in CHCl3, DMSOHydrolyzes slowly in aqueous media.

Table 2: Spectroscopic Validation

TechniqueDiagnostic SignalInterpretation
FT-IR (KBr) 1750–1760 cm⁻¹ Strong C=O stretch (Lactone/Oxazinone carbonyl). This is distinct from the amide C=O (~1680) of the intermediate.
1645 cm⁻¹ C=N stretch (Imine character of the ring).
¹H-NMR (CDCl₃) δ 1.36 (t, 3H) Methyl group of the ethyl side chain.[1]
δ 2.71 (q, 2H) Methylene group of the ethyl side chain.[1]
δ 7.4 – 8.2 (m, 4H) Aromatic protons (Benzene ring).

Troubleshooting & Critical Parameters

  • Issue: Low Yield / Sticky Solid

    • Cause: Incomplete removal of propionic acid or hydrolysis during workup.

    • Solution: Ensure thorough vacuum distillation. Recrystallize from dry hexane or a minimal amount of dry benzene/toluene if necessary. Avoid ethanol unless strictly anhydrous (risk of ring opening to ethyl ester).

  • Issue: IR shows peak at 3200-3400 cm⁻¹

    • Cause: Presence of N-H or O-H bonds, indicating ring opening (hydrolysis) or unreacted anthranilic acid.

    • Solution: The benzoxazinone ring lacks N-H protons. If observed, re-treat with propionic anhydride and reflux for 1 hour to re-close the ring.

  • Biological Application Note:

    • When testing for HLE inhibition , dissolve the compound in DMSO. Avoid aqueous stock solutions. The compound acts as an acylating agent for the serine active site of the enzyme (

      
      ), forming a transient acyl-enzyme complex.
      

References

  • Teshima, T., et al. (1982). "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry, 25(10), 1155–1158.

  • Bunce, R. A., et al. (2019). "4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters." Molecules, 24(19), 3568.

  • Gütschow, M., et al. (1999). "2-(diethylamino)thieno1,3-oxazin-4-ones as stable inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry, 42(26), 5437-5447.

  • PubChem Compound Summary. (2023). "2-Ethyl-benzo[d][1,3]oxazin-4-one" (CID 928526).[2] National Center for Biotechnology Information.

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Method

Application Note: Strategic Approaches to the Cyclization of 2-(N-methylpropanamido)benzoic Acid

Abstract This document provides a comprehensive technical guide for researchers and drug development professionals on the intramolecular cyclization of 2-(N-methylpropanamido)benzoic acid. This N-acylanthranilic acid der...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers and drug development professionals on the intramolecular cyclization of 2-(N-methylpropanamido)benzoic acid. This N-acylanthranilic acid derivative is a key precursor for the synthesis of substituted quinazolinone scaffolds, which are prevalent in numerous pharmacologically active compounds. This note elucidates the underlying reaction mechanisms, evaluates critical reaction parameters, and presents detailed, field-proven protocols using various dehydrating agents. By explaining the causality behind experimental choices, this guide aims to empower scientists to optimize reaction conditions for efficient and high-yield synthesis.

Introduction and Mechanistic Overview

The intramolecular cyclization of N-acylanthranilic acids is a fundamental transformation in heterocyclic chemistry, providing access to valuable scaffolds such as benzoxazinones and quinazolinones. The target molecule, 2-(N-methylpropanamido)benzoic acid, possesses both an amide and a carboxylic acid functionality in an ortho-position, predisposing it to intramolecular cyclization upon activation.

The reaction is a form of cyclodehydration, which typically proceeds via the activation of the amide carbonyl group to generate a highly electrophilic intermediate. This intermediate then undergoes an intramolecular electrophilic attack. The most analogous and well-studied transformation is the Bischler-Napieralski reaction, which is instrumental in synthesizing dihydroisoquinolines from β-arylethylamides.[1][2][3] This reaction typically employs potent dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under heated conditions.[1][4]

The mechanism for the cyclization of 2-(N-methylpropanamido)benzoic acid is proposed to follow a similar pathway. The reaction is initiated by the activation of the amide carbonyl by a Lewis acid or dehydrating agent. This activation generates a highly electrophilic nitrilium ion intermediate.[2] This intermediate is then poised for intramolecular attack by the adjacent carboxylic acid group, leading to the cyclized product after rearomatization and loss of a proton. The choice of reagent and reaction conditions can significantly influence the reaction rate and the prevalence of side reactions.[2][3]

Reaction_Mechanism cluster_main Proposed Cyclization Mechanism Start 2-(N-methylpropanamido)benzoic acid Activated Activated Amide Intermediate (e.g., with POCl3) Start->Activated + Reagent (e.g., POCl3) Nitrilium Electrophilic Nitrilium Ion Activated->Nitrilium Elimination Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Attack Product Quinazolinone Product Cyclized->Product Rearomatization /Proton Loss

Figure 1: Proposed mechanism for the cyclization via a nitrilium ion intermediate.

Critical Parameters and Reagent Selection

The success of the cyclization is contingent on several factors, primarily the choice of dehydrating agent, solvent, and reaction temperature. The electron density of the aromatic ring also plays a role; however, for the specified substrate, the choice of activating agent is paramount.[5]

Dehydrating and Activating Agents

A variety of reagents can be employed to promote this cyclodehydration, ranging from classical strong acids to milder modern reagents. The choice often represents a trade-off between reactivity and selectivity.

  • Phosphorus Oxychloride (POCl₃): A widely used and effective reagent for Bischler-Napieralski type reactions.[2][5] It functions by converting the amide oxygen into a good leaving group, facilitating the formation of the electrophilic intermediate.[4]

  • Phosphorus Pentoxide (P₂O₅): Another powerful dehydrating agent, often used in conjunction with POCl₃ for less reactive substrates to drive the reaction to completion.[3][4]

  • Polyphosphoric Acid (PPA): Serves as both an acidic catalyst and a dehydrating medium. It is effective but requires high temperatures and can be difficult to work with.[2]

  • Thionyl Chloride (SOCl₂): Can also be used to activate the amide for cyclization, functioning similarly to POCl₃.[4][5]

  • Triflic Anhydride (Tf₂O): A highly reactive and modern reagent that allows for cyclization under much milder conditions, often at or below room temperature, when used with a non-nucleophilic base like 2-chloropyridine.[1][4] This can be advantageous for substrates with sensitive functional groups.

  • Vilsmeier Reagents: Reagents generated in situ from DMF and an acyl chloride (e.g., oxalyl chloride or POCl₃) can effectively promote cyclization to form benzoxazinone derivatives.[6]

Reaction Conditions: A Comparative Summary

The selection of reaction parameters is crucial for maximizing yield and minimizing the formation of byproducts. The following table summarizes typical conditions associated with common reagents.

Reagent(s)Typical Solvent(s)Temperature RangeKey Considerations & Insights
POCl₃ Toluene, Xylene, Acetonitrile80 - 140 °C (Reflux)The workhorse reagent; robust and widely applicable. High temperatures are generally required.[2][4]
P₂O₅ / POCl₃ POCl₃ (as solvent)100 - 120 °C (Reflux)Used for substrates that are resistant to cyclization under POCl₃ alone.[3] Highly vigorous reaction.
Polyphosphoric Acid (PPA) PPA (as solvent)100 - 160 °CEffective for difficult cyclizations, but work-up can be challenging due to high viscosity.
Tf₂O / 2-chloropyridine Dichloromethane (DCM)0 °C to Room TempOffers significantly milder conditions, preserving sensitive functional groups.[1][4] Ideal for complex molecules.
SOCl₂ Toluene, Benzene80 - 110 °C (Reflux)An alternative to POCl₃, with similar reactivity profile and required conditions.[4][5]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the cyclization of 2-(N-methylpropanamido)benzoic acid. It is imperative that all reactions involving dehydrating agents like POCl₃ and SOCl₂ are performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Experimental_Workflow cluster_workflow General Experimental Workflow Start Starting Material: 2-(N-methylpropanamido)benzoic acid Setup Reaction Setup: - Anhydrous Solvent - Inert Atmosphere (N2) - Add Reagent Start->Setup Reaction Reaction Execution: - Heat to Reflux - Stir for 4-12 h Setup->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction If incomplete Workup Work-up: - Cool Reaction - Quench Excess Reagent - Extraction Monitor->Workup If complete Purify Purification: - Column Chromatography or Recrystallization Workup->Purify Product Characterize Final Product (NMR, MS, IR) Purify->Product

Figure 2: A generalized workflow for the synthesis and purification of the cyclized product.

Protocol A: Cyclization using Phosphorus Oxychloride (POCl₃)

This protocol employs classical, robust conditions suitable for routine synthesis.

Materials:

  • 2-(N-methylpropanamido)benzoic acid

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Anhydrous toluene or xylene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(N-methylpropanamido)benzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous toluene (or xylene for higher temperatures) to create a 0.1-0.2 M solution.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (2.0 - 3.0 eq) dropwise to the stirred suspension at room temperature. The addition may be exothermic.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up (Quenching): Once complete, cool the reaction mixture to room temperature, and then further cool in an ice bath. Very slowly and carefully, quench the reaction by adding it to a vigorously stirred mixture of ice and saturated NaHCO₃ solution to neutralize the excess POCl₃ and acid. Caution: This is a highly exothermic and gas-evolving step.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired quinazolinone.

Protocol B: Mild Cyclization using Triflic Anhydride (Tf₂O)

This protocol is ideal for substrates that may be sensitive to the high temperatures and harsh acidity of Protocol A.[1][4]

Materials:

  • 2-(N-methylpropanamido)benzoic acid

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2-chloropyridine or pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Oven-dried round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Ice bath (0 °C)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(N-methylpropanamido)benzoic acid (1.0 eq) in anhydrous DCM (to 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add 2-chloropyridine (1.5 eq) to the cooled solution.

  • Reagent Addition: Add triflic anhydride (Tf₂O) (1.2 eq) dropwise via syringe over 5-10 minutes. A color change is typically observed.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-6 hours.

  • Monitoring: Monitor the reaction to completion by TLC or LC-MS.

  • Work-up (Quenching): Carefully quench the reaction by adding saturated NaHCO₃ solution.

  • Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography to yield the pure cyclized product.

References

  • ResearchGate. (2026, January 6). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Retrieved from ResearchGate. [Link]

  • Grokipedia. Bischler–Napieralski reaction.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Wikipedia. Bischler–Napieralski reaction. Retrieved from Wikipedia. [Link]

  • PMC. (2017, December 18). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Retrieved from PMC. [Link]

  • Beilstein Journals. (2017, December 18). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Retrieved from Beilstein Journals. [Link]

  • PMC. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. Retrieved from PMC. [Link]

  • Unknown Source. Bischler-Napieralski Reaction. Link not available.
  • J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. Retrieved from J&K Scientific. [Link]

  • MDPI. (2026, February 18). Eco-Friendly Synthesis of 2-Styryl-benzo[d][4][7]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Retrieved from MDPI. [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Cyclization of N-Acylanthranilic Acids with Vilsmeier Reagents. Chemical and Structural Studies. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2019, November 5). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from ACS Omega. [Link]

  • ACS Publications. (2024, April 12). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. Retrieved from The Journal of Organic Chemistry. [Link]

  • Unknown Source. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)
  • Royal Society of Chemistry. Synthesis of indoles, benzofurans, and related heterocycles via an acetylene-activated SNAr/intramolecular cyclization cascade sequence in water or DMSO. Retrieved from Organic & Biomolecular Chemistry. [Link]

  • Unknown Source. Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-. Link not available.
  • ResearchGate. (2025, August 7). A facile synthesis of 2-substituted-2,3-dihydro-4(1H)-quinazolinones in 2,2,2-trifluoroethanol. Retrieved from ResearchGate. [Link]

  • Scholars Research Library. An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Retrieved from Scholars Research Library. [Link]

  • PMC. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from PMC. [Link]

  • ResearchGate. (2025, August 6). Cyclization of 2-( N -Pyrrolylsulfenyl)benzoic Acids for the Synthesis of Pyrrolo[1,2- b ][1][7]benzothiazin-10-ones. Retrieved from ResearchGate. [Link]

  • MDPI. (2023, February 2). Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. Retrieved from Molecules. [Link]

  • Tokyo University of Science. (2017, February 1). Cyclization of 2-(N-pyrrolylsulfenyl)benzoic acids for the synthesis of pyrrolo[1,2-b][1][7]benzothiazin-10-ones. Retrieved from Tokyo University of Science. [Link]

  • MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from Molecules. [Link]

  • Organic Syntheses. Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands (Ming-Phos)(S, Rs)-M. Retrieved from Organic Syntheses. [Link]

Sources

Application

Application Note: Strategic Synthesis of N-Methyl-N-Acyl Anthranilic Acid Intermediates

Abstract N-Methyl-N-acyl anthranilic acids represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for non-steroidal anti-inflammatory drugs (NSAIDs), quinazolinone-based alkaloids, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methyl-N-acyl anthranilic acids represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for non-steroidal anti-inflammatory drugs (NSAIDs), quinazolinone-based alkaloids, and GLP-1 modulators. However, their preparation is frequently complicated by steric hindrance at the ortho-position and the propensity for competitive cyclodehydration into benzoxazinones. This Application Note details a robust, field-proven protocol for the synthesis of these intermediates. We prioritize a "Methylation-First, Protection-Enabled" strategy that ensures chemoselectivity and minimizes byproduct formation, contrasting it with direct acylation routes that often fail due to steric or electronic mismatch.

Introduction & Strategic Analysis

The synthesis of N-methyl-N-acyl anthranilic acids requires navigating two competing nucleophilic sites (the amine and the carboxylate) and managing significant steric strain.

The Synthetic Challenge

Classically, researchers attempt to acylate anthranilic acid directly. However, introducing a methyl group and an acyl group onto the nitrogen atom creates a highly congested center.

  • Pathway A (Acylation

    
     Methylation): Not Recommended.N-Acyl anthranilic acids are poor nucleophiles. Subsequent N-methylation requires strong bases (e.g., NaH) which often lead to O-alkylation or racemization of chiral centers in the acyl chain.
    
  • Pathway B (Methylation

    
     Acylation): Recommended. Secondary amines are better nucleophiles than amides. By installing the methyl group first, we retain nucleophilicity for the subsequent acylation step.
    
The "Benzoxazinone Trap"

A critical process parameter (CPP) in this synthesis is the stability of the intermediate. N-Acyl anthranilic acids are prone to cyclodehydration to form 3,1-benzoxazin-4-ones under acidic or thermal conditions (Figure 1). To prevent this, our protocol utilizes an ester-protection strategy , which locks the carboxylate and prevents premature cyclization during the acylation step.

Visualizing the Synthetic Logic

The following flow diagram illustrates the decision matrix for this synthesis, highlighting the "Protection-Enabled" route as the superior pathway for high-purity applications.

G Start Anthranilic Acid Direct_Acyl N-Acyl Anthranilic Acid Start->Direct_Acyl Acyl Chloride (Risk of O-acyl) Ester Methyl Anthranilate Start->Ester MeOH/H2SO4 (Protection) Benzoxazinone SIDE PRODUCT: Benzoxazinone Direct_Acyl->Benzoxazinone Heat/Acid (Cyclodehydration) N_Me_Ester N-Methyl Anthranilate Ester Ester->N_Me_Ester Reductive Amination (HCHO/NaBH4) N_Me_N_Acyl_Ester N-Me-N-Acyl Anthranilate Ester N_Me_Ester->N_Me_N_Acyl_Ester R-COCl / Pyridine (Acylation) Final_Product Target: N-Methyl-N-Acyl Anthranilic Acid N_Me_N_Acyl_Ester->Final_Product LiOH / THF (Saponification)

Figure 1: Synthetic pathway comparison. The Green path (Ester Strategy) avoids the Red "Benzoxazinone Trap" associated with direct manipulation of the free acid.

Detailed Experimental Protocols

Phase 1: Chemoselective N-Methylation (Reductive Amination)

Direct alkylation with methyl iodide often yields over-alkylated quaternary ammonium salts. Reductive amination is self-limiting and cleaner.

Reagents:

  • Methyl Anthranilate (1.0 equiv)[1][2]

  • Paraformaldehyde (3.0 equiv) or Formalin (37% aq., 3.0 equiv)

  • Sodium Borohydride (NaBH₄) (2.0 equiv)

  • Acetic Acid (catalytic)

  • Methanol (Solvent)[2][3]

Protocol:

  • Imine Formation: Dissolve Methyl Anthranilate (10 mmol) in Methanol (30 mL). Add Paraformaldehyde (30 mmol) and stir at room temperature for 15 minutes.

  • Reduction: Cool the mixture to 0°C. Add NaBH₄ (20 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.

  • Reflux: Allow the mixture to warm to room temperature, then reflux for 2 hours to ensure complete conversion of the hemiaminal to the amine.

  • Workup: Quench with saturated NH₄Cl solution. Evaporate Methanol. Extract aqueous residue with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Validation: Check TLC. The product (N-methyl ester) is typically a fluorescent oil.

Expert Insight: If using the free acid instead of the ester, the Eschweiler-Clarke method (Formic acid/Formaldehyde at 100°C) is viable, but isolation of the zwitterionic product from the aqueous phase can be difficult [1]. The ester route simplifies extraction.

Phase 2: Sterically Demanding N-Acylation

This step installs the acyl group. Since the nitrogen is now secondary and sterically hindered by the ortho-ester, standard Schotten-Baumann conditions may be too slow. We utilize an anhydrous approach with an organic base.[3][4]

Reagents:

  • N-Methyl Anthranilate Ester (from Phase 1) (1.0 equiv)

  • Acyl Chloride (R-COCl) (1.2 equiv)

  • Triethylamine (TEA) or Pyridine (2.0 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Crucial for sterics

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Purge a reaction flask with Nitrogen. Dissolve N-Methyl Anthranilate Ester (10 mmol) in dry DCM (50 mL). Add TEA (20 mmol) and DMAP (1 mmol).

  • Addition: Cool to 0°C. Add the Acyl Chloride (12 mmol) dropwise via syringe to control the exotherm.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for 4–12 hours.

    • Monitoring: Monitor by HPLC or TLC. The disappearance of the fluorescent starting amine is a clear indicator.

  • Workup: Wash with 1N HCl (to remove excess pyridine/TEA), then saturated NaHCO₃, then brine. Dry and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Phase 3: Controlled Hydrolysis (Saponification)

The final step reveals the carboxylic acid.

Protocol:

  • Dissolve the N-methyl-N-acyl ester in THF/Water (3:1).

  • Add Lithium Hydroxide (LiOH·H₂O) (3.0 equiv).

  • Stir at room temperature. Avoid heating to prevent amide cleavage.

  • Acidification (Critical): Once hydrolysis is complete (TLC), carefully acidify with 1N HCl to pH 3–4.

    • Note: If the pH drops too low (<1), the product may precipitate as a gum or undergo decarboxylation if heated.

  • Isolation: Extract with EtOAc, dry, and concentrate to yield the target N-methyl-N-acyl anthranilic acid.

Critical Process Parameters (CPP) & Troubleshooting

ParameterObservationCorrective Action
Over-methylation Formation of quaternary ammonium salt during Phase 1.Switch from MeI/Base to Reductive Amination (Protocol 1). This mechanism stops at the tertiary amine stage.
Cyclization Formation of Benzoxazinone (M+ - 18 mass peak).Avoid heating the free acid form. Ensure the Ester Strategy is used. If cyclization occurs, treat with mild aqueous base (NaOH) to reopen the ring [2].
Low Conversion (Acylation) Starting material remains during Phase 2.The ortho-substituent creates steric bulk. Add DMAP (10 mol%) as a nucleophilic catalyst. Heat to reflux in DCM if necessary.
Rotamers in NMR Broad or split peaks in 1H NMR.This is normal for N-methyl-N-acyl amides due to restricted rotation around the amide bond (cis/trans isomers). Run NMR at elevated temperature (50°C) to coalesce peaks for verification.

References

  • Reductive Amination Protocols

    • Luo, R., et al. "Synthesis of N-Methyl Secondary Amines."[5] Synthesis, 2025.[5][6]

    • Sigma-Aldrich.
    • Source:

  • Benzoxazinone Cyclization Mechanisms

    • Wiklund, P., & Bergman, J. "Alkylation and acylation of basic salts of anthranilic acid.
    • Source:

  • N-Benzoyl Anthranilic Acid Derivatives

    • Kovač, U., et al. "N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3."[1] Chemico-Biological Interactions, 2021.[7][8]

    • Source:

  • Isatoic Anhydride Route (Alternative)

    • Staiger, R. P., & Wagner, E. B. "Isatoic Anhydride. IV. Reactions with Various Nucleophiles." Journal of Organic Chemistry.
    • Source:

Sources

Method

Application Notes &amp; Protocols: A Guide to Amide Bond Formation with Sterically Hindered ortho-Substituted Benzoic Acids

Introduction: Overcoming the Challenge of Steric Hindrance The formation of an amide bond is arguably the most performed reaction in medicinal chemistry and drug development.[1][2] While numerous coupling reagents exist,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Challenge of Steric Hindrance

The formation of an amide bond is arguably the most performed reaction in medicinal chemistry and drug development.[1][2] While numerous coupling reagents exist, their efficacy dramatically decreases when faced with sterically demanding substrates, particularly ortho-substituted benzoic acids. The presence of substituents adjacent to the carboxylic acid group creates a significant steric shield, which impedes the approach of both the activating agent and the amine nucleophile.[1][3] This often leads to sluggish reactions, low yields, or complete reaction failure with standard coupling protocols.[1][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and effective strategies for synthesizing amides from these challenging carboxylic acids. We will move beyond standard reagents to explore more powerful, modern alternatives, explaining the mechanistic rationale behind their enhanced reactivity and providing detailed, field-proven protocols to enable success in the laboratory.

The Inadequacy of Standard Reagents: A Mechanistic View

Conventional coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt), falter with hindered acids. The mechanism involves the carboxylic acid attacking the carbodiimide to form a bulky O-acylisourea intermediate.[5] The steric congestion imposed by an ortho-substituent severely disfavors the formation of this already crowded intermediate, representing the primary kinetic barrier to successful coupling.

Steric_Hindrance cluster_0 Standard Coupling (e.g., EDC) Acid Ortho-Substituted Benzoic Acid Intermediate Bulky O-Acylisourea Intermediate Acid->Intermediate Attack hindered label_1 Steric clash from ortho-substituent blocks activation EDC EDC (Carbodiimide) EDC->Intermediate Activation Product Amide (Low Yield) Intermediate->Product Attack hindered label_2 Steric clash blocks amine approach Amine Amine Amine->Product Nucleophilic Attack

Caption: Steric hindrance in standard amide coupling.

A Modern Arsenal for Challenging Couplings

To overcome the steric barrier, a move to more potent or mechanistically distinct reagents is necessary. The choice of reagent should be guided by the severity of the steric hindrance and the functional group tolerance of the substrates.

Uronium/Guanidinium Reagents: The High-Reactivity Workhorse

Uronium-based reagents, particularly HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are renowned for their high reactivity and suitability for difficult couplings.[5][6]

Mechanism of Action: Unlike carbodiimides, the reaction of a carboxylate with HATU forms a highly reactive OAt-active ester.[7][8] This activation step is generally faster and less sterically sensitive. The presence of the pyridine nitrogen atom in the HOAt core is believed to stabilize the transition state of the subsequent amine attack, accelerating the formation of the final amide product.[8]

HATU_Mechanism cluster_1 HATU-Mediated Coupling Carboxylate Carboxylate (from Acid + Base) ActiveEster Highly Reactive OAt-Active Ester Carboxylate->ActiveEster Activation HATU HATU HATU->ActiveEster Amide Amide Product (High Yield) ActiveEster->Amide Fast Aminolysis TMU Tetramethylurea (Byproduct) ActiveEster->TMU Release Amine Amine Amine->Amide

Caption: HATU activation pathway.

Propanephosphonic Acid Anhydride (T3P®): The Ultimate Problem-Solver

When even powerful uronium reagents fail, T3P® often provides a solution. This cyclic anhydride is an exceptionally potent activating agent, known for driving difficult amidations to completion with minimal side reactions.[6][9]

Key Advantages:

  • Exceptional Reactivity: Often succeeds where other reagents provide low yields.[9]

  • Low Epimerization: Preserves stereochemical integrity in chiral substrates.[6][10]

  • Simple Workup: The phosphonic acid byproducts are highly water-soluble, allowing for a simple aqueous extraction for purification, a significant advantage over reagents that produce hard-to-remove byproducts like dicyclohexylurea (DCU) or tetramethylurea.[6][11][12]

  • Safety: T3P® is non-toxic and non-allergenic, unlike many other coupling reagents.[9][11]

Acid Halides: The Classic, High-Energy Route

For the most recalcitrant substrates, converting the benzoic acid to a highly reactive acyl chloride is a near-certain, albeit harsh, method.[13][14] This two-step approach decouples the activation from the amidation.

  • Activation: The carboxylic acid is treated with an inorganic chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF.[15][16]

  • Amidation: The resulting acyl chloride is then reacted with the amine, usually in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[15]

This method's primary drawback is its limited functional group tolerance due to the high reactivity of the acyl chloride.[13]

Reagent Selection Workflow

The choice of reagent is critical and should be made systematically. The following workflow provides a decision-making framework for tackling an unknown or challenging ortho-substituted benzoic acid coupling.

Decision_Tree Start Start: Ortho-Substituted Benzoic Acid Hindrance Assess Steric Hindrance Start->Hindrance HATU Use HATU (Protocol 1) Hindrance->HATU Moderate (e.g., mono-ortho) T3P Use T3P® (Protocol 2) Hindrance->T3P High / Severe (e.g., di-ortho) Check_Yield_1 Reaction Successful? HATU->Check_Yield_1 Check_Yield_1->T3P No / Low Yield End_Success End: Purified Amide Check_Yield_1->End_Success Yes Check_Yield_2 Reaction Successful? T3P->Check_Yield_2 AcidChloride Use Acid Chloride Route (Protocol 3) Check_Yield_2->AcidChloride No / Low Yield Check_Yield_2->End_Success Yes AcidChloride->End_Success End_Fail Consider Alternative Synthesis Route

Caption: Decision tree for selecting a coupling strategy.

Comparative Reagent Summary

Reagent/MethodRelative CostEfficacy for Hindered AcidsKey StrengthsMajor Drawbacks
EDC / HOBt LowVery PoorInexpensive, well-established for simple substrates.Fails with hindered acids; N-acylurea byproduct formation.[17]
HATU HighExcellentHigh reactivity, fast kinetics, low racemization.[5][6]Expensive; tetramethylurea byproduct can be difficult to remove from polar products.[18]
T3P® Moderate-HighExceptionalSuperior for difficult cases, very low racemization, easy aqueous workup of byproducts.[6][9][12]Higher initial cost than carbodiimides.
Acid Chloride LowExceptionalExtremely high reactivity of the intermediate ensures reaction.Harsh conditions, poor functional group tolerance, two-step process.[13]

Detailed Experimental Protocols

General Notes: All reactions should be conducted in an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Reagent purity is critical for success.

Protocol 1: HATU-Mediated Coupling for Moderately Hindered Acids
  • Example Reaction: 2-Methylbenzoic acid with Benzylamine.

Materials:

  • 2-Methylbenzoic Acid (1.0 mmol, 1.0 equiv)

  • HATU (1.1 mmol, 1.1 equiv)

  • Benzylamine (1.1 mmol, 1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) (0.2 M)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-methylbenzoic acid (136 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol).

  • Add anhydrous DMF (5 mL) and stir to dissolve.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA (0.52 mL, 3.0 mmol) dropwise to the mixture. Stir for 10-15 minutes to allow for pre-activation (formation of the active ester).

  • Add benzylamine (0.12 mL, 1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (25 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the desired amide.

Protocol 2: T3P®-Mediated Coupling for Severely Hindered Acids
  • Example Reaction: 2,6-Dimethylbenzoic acid with Morpholine.

Materials:

  • 2,6-Dimethylbenzoic Acid (1.0 mmol, 1.0 equiv)

  • T3P® (50% solution in ethyl acetate) (1.5 mmol, 1.5 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pyridine or DIPEA (3.0 mmol, 3.0 equiv)

  • Anhydrous Ethyl Acetate or THF (0.2 M)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,6-dimethylbenzoic acid (150 mg, 1.0 mmol) and morpholine (0.11 mL, 1.2 mmol).

  • Add anhydrous ethyl acetate (5 mL) and pyridine (0.24 mL, 3.0 mmol). Stir to dissolve.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the T3P® solution (0.95 mL of 50% solution in ethyl acetate, 1.5 mmol) dropwise over 10 minutes. An exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution (15 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. The aqueous layer contains the water-soluble phosphonic acid byproducts.[12]

  • Wash the organic layer sequentially with 1 M HCl (1 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by flash chromatography if necessary.

Protocol 3: Two-Step Acid Chloride Route for Extremely Hindered Acids
  • Example Reaction: 2,6-Dichlorobenzoic acid with Aniline.

Step A: Formation of the Acyl Chloride Materials:

  • 2,6-Dichlorobenzoic Acid (1.0 mmol, 1.0 equiv)

  • Thionyl Chloride (SOCl₂) (5.0 mmol, 5.0 equiv, or as solvent)

  • Anhydrous Dichloromethane (DCM) (optional, if not using neat SOCl₂)

  • Catalytic DMF (1 drop)

Procedure (Step A):

  • To a dry flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂ gas), add 2,6-dichlorobenzoic acid (191 mg, 1.0 mmol).

  • Add thionyl chloride (0.36 mL, 5.0 mmol). Alternatively, use SOCl₂ as the solvent.

  • Add one drop of DMF. Gas evolution should be observed.[15]

  • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, or until gas evolution ceases.

  • Cool the reaction to room temperature and remove the excess SOCl₂ under reduced pressure (co-evaporating with toluene can help remove final traces). The resulting crude acyl chloride is typically used directly in the next step without purification.

Step B: Amidation Materials:

  • Crude 2,6-Dichlorobenzoyl Chloride (from Step A, ~1.0 mmol)

  • Aniline (1.1 mmol, 1.1 equiv)

  • Pyridine (2.5 mmol, 2.5 equiv)

  • Anhydrous DCM (0.2 M)

Procedure (Step B):

  • Dissolve the crude acyl chloride in anhydrous DCM (5 mL) under an inert atmosphere and cool to 0 °C.

  • In a separate flask, dissolve aniline (0.10 mL, 1.1 mmol) and pyridine (0.20 mL, 2.5 mmol) in anhydrous DCM (2 mL).

  • Add the amine/pyridine solution dropwise to the cold acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography or recrystallization.

References

  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Amine to Amide Mechanism - H
  • Propane-phosphonic Acid Anhydride – T3P® Reagent - Curia Global. (URL: )
  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI. (URL: )
  • HATU - Wikipedia. (URL: [Link])

  • Understanding T3P®
  • (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. (URL: )
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (URL: )
  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides - YouTube. (URL: [Link])

  • The Synthesis of Sterically Hindered Amides - CHIMIA. (URL: )
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem. (URL: )
  • The Synthesis of Sterically Hindered Amides - ResearchGate. (URL: [Link])

  • Emerging Methods in Amide- and Peptide-Bond Formation - ResearchGate. (URL: [Link])

  • Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. (URL: )
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. (URL: [Link])

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (URL: )
  • Amide coupling reaction in medicinal chemistry.
  • How does ortho-effect work in benzoic acids? (video) - Khan Academy. (URL: [Link])

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (URL: [Link])

  • Acid to Acid Chloride - Common Conditions. (URL: )

Sources

Application

One-pot synthesis of quinazolinone derivatives using N-methyl precursors

Executive Summary This application note details high-efficiency, one-pot protocols for synthesizing functionalized quinazolin-4(3H)-ones utilizing N-methyl substituted precursors. Unlike traditional Niementowski synthese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details high-efficiency, one-pot protocols for synthesizing functionalized quinazolin-4(3H)-ones utilizing N-methyl substituted precursors. Unlike traditional Niementowski syntheses that often require harsh conditions or multi-step methylation post-cyclization, these protocols leverage oxidative cyclization strategies. We present two distinct workflows: (A) a Transition-Metal-Free (TMF) approach using DMSO as a dual solvent/C1 synthon, and (B) a Copper-Catalyzed Aerobic Oxidative Coupling (Cu-AOC) utilizing alcohols. These methods are optimized for drug discovery workflows requiring high atom economy and scaffold diversity.

Introduction & Strategic Rationale

Quinazolinones are privileged scaffolds in medicinal chemistry, serving as the core for alkaloids (e.g., febrifugine) and therapeutics (e.g., raltitrexed, idelalisib).[1][2]

The Challenge: Conventional synthesis of N3-methylated quinazolinones typically involves the methylation of the quinazolinone core using methyl iodide or dimethyl sulfate. This approach often suffers from regioselectivity issues (O- vs. N-alkylation) and necessitates toxic alkylating agents.

The Solution: Using N-methyl-2-aminobenzamide as the starting precursor "locks" the methyl group at the N3 position prior to cyclization. This guide focuses on the oxidative insertion of a carbon unit at the C2 position to close the pyrimidine ring.

Key Advantages:

  • Regiocontrol: Exclusive formation of N3-methyl derivatives.

  • Green Chemistry: Utilization of DMSO or alcohols as carbon sources.

  • Safety: Elimination of mutagenic methylating agents.

Protocol A: Transition-Metal-Free Synthesis (The "Green" Route)

Target Application: Synthesis of 3-methylquinazolin-4(3H)-ones using DMSO as a C1 Synthon.

This protocol utilizes Dimethyl Sulfoxide (DMSO) not just as a solvent, but as a "masked" formaldehyde equivalent, providing the C2 methine carbon via an oxidative radical pathway.

Materials & Reagents
  • Precursor: 2-amino-N-methylbenzamide (1.0 equiv)

  • C1 Source/Solvent: Anhydrous DMSO (excess, 10-15 volumes)

  • Oxidant: 30% Aqueous

    
     (3.0 - 5.0 equiv) or TBHP (tert-Butyl hydroperoxide)
    
  • Additives: None required (Catalyst-free).

Step-by-Step Methodology
  • Charge: In a 10 mL sealed tube or pressure vial, dissolve 2-amino-N-methylbenzamide (1.0 mmol) in DMSO (3 mL).

  • Oxidant Addition: Add 30%

    
     (3.0 mmol) dropwise at room temperature.
    
    • Note: Exothermic reaction potential. Add slowly.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 130 °C for 16–20 hours.

    • Checkpoint: The solution typically darkens as the reaction proceeds. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

  • Quench & Workup: Cool to room temperature. Pour the mixture into ice-cold water (15 mL).

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organic layers with brine (
    
    
    
    mL) to remove residual DMSO.
  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel column chromatography.
    
Reaction Mechanism (Radical Pathway)

The reaction proceeds via the thermal decomposition of DMSO and oxidant to generate methyl radicals, which oxidize to formaldehyde-equivalent species in situ, followed by cyclization.

Protocol B: Copper-Catalyzed Aerobic Oxidative Coupling

Target Application: Synthesis of 2-Aryl-3-methylquinazolin-4(3H)-ones.

This protocol couples the N-methyl precursor with benzyl alcohols. It is superior for generating library diversity at the C2 position.

Materials & Reagents
  • Precursor: 2-amino-N-methylbenzamide (1.0 equiv)

  • Coupling Partner: Benzyl alcohol derivative (1.2 equiv)

  • Catalyst:

    
     or 
    
    
    
    (10 mol%)
  • Ligand/Base: 2,2'-Bipyridine (bpy) (10 mol%) and

    
     (1.0 equiv)
    
  • Solvent: Toluene or DMF.

Step-by-Step Methodology
  • Catalyst Complexation: In a reaction flask, pre-stir

    
     and 2,2'-bipyridine in Toluene (3 mL) for 10 minutes to form the active catalytic species.
    
  • Substrate Addition: Add 2-amino-N-methylbenzamide (0.5 mmol), the benzyl alcohol (0.6 mmol), and

    
     (0.5 mmol).
    
  • Aerobic Conditions: The reaction requires oxygen. Fit the flask with an

    
     balloon or leave open to air with a drying tube (if humidity is high).
    
  • Reflux: Heat the mixture to 110 °C for 12 hours.

  • Filtration: Cool the mixture and filter through a Celite pad to remove inorganic salts and catalyst residues.

  • Isolation: Concentrate the filtrate and purify via flash chromatography.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for both protocols, highlighting the critical intermediate formation.

QuinazolinoneSynthesis Start 2-amino-N-methylbenzamide DMSO DMSO / H2O2 (Radical Source) Start->DMSO Protocol A (130°C) Alcohol Benzyl Alcohol + Cu(II) / O2 Start->Alcohol Protocol B (110°C) Radical_Int Formaldehyde Equiv. (In Situ) DMSO->Radical_Int Oxidative Decomp Cycliz_A Aminal Intermediate Radical_Int->Cycliz_A Condensation Prod_A 3-Methylquinazolin-4(3H)-one (C2 = H) Cycliz_A->Prod_A Oxidative Dehydrogenation Aldehyde Benzaldehyde (In Situ Oxidation) Alcohol->Aldehyde Cu-Catalyzed Oxidation Schiff Schiff Base (Imine) Aldehyde->Schiff + Precursor - H2O Prod_B 2-Aryl-3-methylquinazolinone (C2 = Aryl) Schiff->Prod_B Cyclization & Oxidation

Figure 1: Mechanistic divergence between DMSO-mediated C1 insertion (Protocol A) and Copper-catalyzed oxidative coupling (Protocol B).

Data Summary & Substrate Scope

The following table summarizes expected yields based on electronic effects of substituents on the N-methyl precursor (Ring A) or the Benzyl Alcohol (Ring B).

EntryProtocolPrecursor Substituent (Ring A)Alcohol Substituent (Ring B)Product Yield (%)Notes
1 A (DMSO)HN/A82%Baseline efficiency
2 A (DMSO)5-Cl (Electron Withdrawing)N/A88%Enhanced reactivity
3 A (DMSO)5-OMe (Electron Donating)N/A74%Slower oxidation
4 B (Cu/Alc)H4-Me-Ph91%Excellent coupling
5 B (Cu/Alc)H4-NO2-Ph65%Alcohol oxidation is rate-limiting
6 B (Cu/Alc)5-FPh85%Halogen tolerance

Troubleshooting & Critical Parameters

  • Moisture Sensitivity (Protocol A): While DMSO is hygroscopic, the presence of small amounts of water (from aqueous

    
    ) is tolerated. However, anhydrous DMSO  is recommended if using TBHP to maximize radical efficiency.
    
  • Catalyst Poisoning (Protocol B): Aliphatic amines or thiols in the substrate can coordinate to Copper, killing the catalyst. Increase catalyst loading to 20 mol% if substrates contain competing ligands.

  • Temperature Control:

    • Protocol A: Below 120 °C, the decomposition of DMSO to the active methine species is sluggish. Maintain 130–140 °C.

    • Protocol B: Reflux is essential to drive the dehydration step (Schiff base formation).

References

  • Transition-Metal-Free Synthesis using DMSO

    • Wang, Z., et al. "H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach."[3] ACS Omega, 2023.

  • Copper-Catalyzed Oxidative Synthesis

    • Liu, C., et al. "Copper-Catalyzed Aerobic Oxidative Synthesis of Quinazolinones from 2-Aminobenzamides and Methanol." Journal of Organic Chemistry, 2017.
  • Mechanistic Overview of Quinazolinones

    • He, L., et al. "Recent Advances in the Synthesis of Quinazolinones." RSC Advances, 2014.
  • Iodine-Mediated Approaches

    • Mohammed, S., et al. "Molecular Iodine Catalyzed Synthesis of Quinazolinones."[4] Journal of Organic Chemistry, 2015.[4]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving NMR broad peaks in 2-(N-methylpropanamido)benzoic acid spectra

Topic: 2-(N-methylpropanamido)benzoic acid Spectral Analysis Department: Analytical Chemistry / Structural Elucidation Document ID: NMR-TS-2024-042[1][2][3] Executive Summary You are likely observing broad, undefined, or...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(N-methylpropanamido)benzoic acid Spectral Analysis Department: Analytical Chemistry / Structural Elucidation Document ID: NMR-TS-2024-042[1][2][3]

Executive Summary

You are likely observing broad, undefined, or "doubled" peaks in the 1H or 13C NMR spectrum of 2-(N-methylpropanamido)benzoic acid . This is not necessarily a sign of impurity.[1][2][3] It is a characteristic physical phenomenon caused by restricted amide bond rotation and intermediate chemical exchange .[1][2][3]

This guide provides the diagnostic logic and experimental protocols to resolve these signals into sharp, interpretable data.

Module 1: Diagnostic Logic (Root Cause Analysis)

The Physics of Broadening

The broadening in your spectrum stems from two distinct dynamic processes occurring simultaneously:

  • Amide Rotamerism (Primary Cause): The ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -methylpropanamido group possesses partial double-bond character between the Carbon and Nitrogen (
    
    
    
    ).[1] This restricts rotation, creating two distinct conformers (Rotamers): cis and trans (or ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    ).[3]
    • The Ortho Effect: In your specific molecule, the carboxylic acid at the ortho position (C2) creates significant steric hindrance. This raises the rotational energy barrier (

      
      ), often trapping the molecule in the "intermediate exchange" regime at room temperature (298 K).
      
    • Result: The NMR timescale (

      
      seconds) matches the rotation rate. The spectrometer sees a "blurred" average of the two rotamers, resulting in broad, flat peaks.
      
  • Proton Exchange (Secondary Cause): The carboxylic acid proton (-COOH) is labile.[1][2] It undergoes intermolecular exchange with trace water or other acid molecules.[1][2][3] If this exchange rate is intermediate, the -COOH peak broadens or disappears entirely.[1][3]

Visualizing the Mechanism

AmideRotation cluster_0 Rotamer Equilibrium (Slow/Intermediate Exchange) cluster_1 NMR Appearance RotamerA Rotamer A (Major Conformer) RotamerB Rotamer B (Minor Conformer) RotamerA->RotamerB k1 (Rotation) Inter Intermediate (Room Temp) Broad/Flat Peaks RotamerA->Inter At 25°C RotamerB->RotamerA k-1 Slow Slow Exchange (Low Temp) Two Sharp Sets Inter->Slow Cool (<-20°C) Fast Fast Exchange (High Temp) One Sharp Average Inter->Fast Heat (>50°C)

Figure 1: The relationship between amide bond rotation kinetics and observed NMR peak shape.

Module 2: Experimental Protocols

Protocol A: Variable Temperature (VT) NMR

Objective: Shift the exchange rate into the "Fast" regime to coalesce rotamers into single, sharp peaks for purity verification.

Prerequisites:

  • Solvent with high boiling point (DMSO-d6 is preferred; BP ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     189°C).[1][3][4]
    
  • Stable sample (Check TGA or melting point if known; amides are generally stable up to 100°C).[1][2][3]

Step-by-Step Workflow:

  • Preparation: Dissolve

    
    5-10 mg of sample in 0.6 mL DMSO-d6 . Ensure the tube is sealed tightly to prevent solvent evaporation at high T.
    
  • Baseline Scan: Acquire a standard 1H spectrum at 25°C (298 K).[1][2][3] Note the broad regions (typically the

    
    -methyl doublet and aromatic protons near the amide).
    
  • Stepwise Heating:

    • Increase probe temperature to 40°C (313 K). Allow 5 mins for equilibration. Shim and acquire.[1][2][3]

    • Increase to 60°C (333 K). Shim and acquire.[1][2][3]

    • Increase to 80°C (353 K).[1][2][3] Shim and acquire.[1][2][3]

  • Analysis:

    • At ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (
      
      
      
      ), the two peaks merge into a flat plateau.[5]
    • Above

      
      , the signal sharpens into a single average peak.[3]
      
  • Cooling: Return probe to 25°C immediately after experiment to avoid thermal degradation.

Data Interpretation Table:

Temperature Observation Physical State Action
25°C Broad, hump-like peaks Intermediate Exchange Do not integrate.[1][2][3]

| 50°C | Peaks begin to merge/flatten | Coalescence (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) | Approaching limit.[1][3] |
| 80°C+  | Sharp, distinct singlets | Fast Exchange | Integrate for Purity.  |[2][3]

Critical Note: If you need to characterize both isomers individually (e.g., for ratio determination), you must cool the sample (e.g., -40°C in CDCl3 or Acetone-d6) to freeze the rotation.[3]

Protocol B: Solvent Engineering

Objective: Disrupt hydrogen bonding networks that stabilize rotamers or catalyze exchange.[1][2][3]

SolventEffect on 2-(N-methylpropanamido)benzoic acidRecommendation
CDCl3 Non-polar.[1][2][3] Often results in broad peaks due to intermediate exchange and aggregation.[1][2][3]Avoid for final characterization.
DMSO-d6 High polarity.[1][2][3] Strong H-bond acceptor. Breaks intermolecular aggregates.[1][2][3]Primary Choice. Often sharpens peaks by shifting equilibrium.[1][2][3]
Methanol-d4 Protic.[1][2][3] Exchanges with -COOH and potentially sharpens amide peaks via solvation.[1][2][3]Secondary Choice. Good if DMSO is difficult to remove.[1][2][3]
Toluene-d8 Aromatic solvent.[1][2][3] Induces shifts via stacking (ASIS effect).[1][2][3]Advanced. Use to separate overlapping signals.[1][2][3]
Protocol C: The "D2O Shake" (For COOH Confirmation)

Issue: The carboxylic acid proton at C1 is often broad or missing. Procedure:

  • Take your standard sample (in CDCl3 or DMSO-d6).[1][2][3]

  • Add 1-2 drops of D2O (Deuterium Oxide).[1][2][3]

  • Shake vigorously for 30 seconds.

  • Re-run the 1H NMR. Result: The broad peak >10 ppm will disappear (exchanged to -COOD). The HDO peak (approx 4.7 ppm) will grow. This confirms the peak was an exchangeable proton.

Module 3: Troubleshooting Decision Tree

Troubleshooting Start Start: Broad Peaks Observed CheckRegion Which region is broad? Start->CheckRegion Region1 Region: >10 ppm (Carboxylic Acid) CheckRegion->Region1 Region2 Region: 2.0-4.0 ppm (N-Methyl / Ethyl) CheckRegion->Region2 Action1 Perform D2O Shake Test Region1->Action1 Action2 Is sample in CDCl3? Region2->Action2 YesCDCl3 Switch to DMSO-d6 Action2->YesCDCl3 Yes NoCDCl3 Perform VT-NMR (Heat to 80°C) Action2->NoCDCl3 No (Already in DMSO)

Figure 2: Step-by-step decision matrix for resolving spectral anomalies.

Frequently Asked Questions (FAQ)

Q1: Why do I see two sets of peaks integrating to non-integers (e.g., 0.7H and 0.3H)? A: You are in the "Slow Exchange" regime. You are successfully resolving the cis and trans rotamers. The ratio (e.g., 70:30) represents the thermodynamic equilibrium population of the two isomers. This is valid data; simply sum the integrals of corresponding peaks (0.7 + 0.3 = 1.0H) to quantify the group.

Q2: Will heating the sample degrade my compound? A: 2-(N-methylpropanamido)benzoic acid is generally thermally stable.[1][2] However, always check for color changes or precipitation.[1][2][3] If degradation is suspected, run a quick 1H scan after cooling back to room temperature; it should look identical to the initial scan.

Q3: Can I use D2O exchange to sharpen the amide peaks? A: No. D2O only exchanges "labile" protons (OH, NH, SH).[2][3] The protons on your ethyl and methyl groups are carbon-bound and will not exchange.[1] However, adding D2O can change the solvent polarity slightly, which might inadvertently affect the rotation rate.

References

  • Reich, H. J. (2020).[1][2][3][6] Dynamic NMR Spectroscopy. University of Wisconsin-Madison.[1][2][3][7] [Link]

  • Clayden, J., et al. (2000).[1][2][3] Using Symmetry to Monitor Geared Bond Rotation in Aromatic Amides. Organic Letters. [Link][2]

  • Bain, A. D. (2008).[1][2][3] Chemical Exchange in NMR. Annual Reports on NMR Spectroscopy. [Link]

  • Silverstein, R. M., et al. (2014).[1][2][3] Spectrometric Identification of Organic Compounds. Wiley.[1][2][3] (Standard Text on Amide Rotamerism).

Sources

Optimization

Technical Support Center: Troubleshooting ¹H NMR Rotamers in N-Methyl-N-Acylbenzamides

Welcome to the NMR Technical Support & Troubleshooting Center. This guide is specifically engineered for analytical scientists, researchers, and drug development professionals who encounter complex, "doubled" ¹H NMR spec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the NMR Technical Support & Troubleshooting Center. This guide is specifically engineered for analytical scientists, researchers, and drug development professionals who encounter complex, "doubled" ¹H NMR spectra when analyzing N-methyl-N-acylbenzamides and related acyclic imides.

Below, we break down the fundamental causality of these spectral anomalies, provide self-validating diagnostic workflows, and outline step-by-step experimental protocols to definitively characterize your compounds.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Causality

Q: Why does my highly pure sample of an N-methyl-N-acylbenzamide show "extra" peaks in the ¹H NMR spectrum at room temperature? A: N-methyl-N-acylbenzamides belong to the chemical class of acyclic imides. In these molecules, the central nitrogen atom is bonded to a methyl group and two distinct carbonyl groups (a benzoyl group and another acyl group). The nitrogen's lone pair of electrons is resonance-delocalized into the


 antibonding orbitals of both adjacent carbonyl groups. This cross-conjugation imparts significant partial double-bond character to both C-N bonds, severely restricting free rotation (1).

Consequently, the molecule exists as a mixture of slowly interconverting conformational isomers (rotamers), primarily the E,Z and E,E forms. Because this interconversion is slow on the NMR timescale at room temperature, each rotamer produces its own distinct set of NMR signals, leading to "doubled" peaks (e.g., two distinct N-methyl singlets) (2).

Q: How do I definitively differentiate between rotamers and actual chemical impurities or diastereomers? A: The definitive diagnostic test is Variable-Temperature (VT) NMR. As you heat the sample, thermal energy overcomes the rotational energy barrier (


). The distinct signals will broaden, merge at the coalescence temperature (

), and eventually sharpen into a single, time-averaged peak (3). Impurities or diastereomers will not coalesce; their chemical shifts may drift slightly with temperature, but they will remain distinct.

Q: Why is characterizing these rotamers critical for drug development? A: The presence of multiple, slowly interconverting conformers can lead to ambiguous Structure-Activity Relationships (

Sources

Troubleshooting

Technical Support Center: Troubleshooting and Preventing Unwanted Cyclization of 2-(N-Methylpropanamido)benzoic Acid

This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 2-(N-methylpropanamido)benzoic acid and encountering challenges with its stability, particularly its pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 2-(N-methylpropanamido)benzoic acid and encountering challenges with its stability, particularly its propensity for unwanted intramolecular cyclization. This document provides in-depth troubleshooting advice, preventative strategies, and detailed experimental protocols to ensure the successful use of this compound in multi-step synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary cause of unwanted cyclization in 2-(N-methylpropanamido)benzoic acid?

A: The primary driver for the unwanted cyclization is the inherent molecular architecture of 2-(N-methylpropanamido)benzoic acid. The N-methylpropanamido and benzoic acid moieties are positioned ortho to each other on the phenyl ring. This proximity creates a favorable thermodynamic and kinetic environment for an intramolecular reaction.

The process is typically initiated when the carboxylic acid is "activated"—a necessary step for many subsequent reactions, such as forming an amide or ester bond. This activation converts the hydroxyl group of the carboxylic acid into a better leaving group, rendering the carboxyl carbon highly electrophilic. The nearby amide group, specifically the lone pair of electrons on the amide oxygen, can then act as an intramolecular nucleophile, attacking the activated carboxyl carbon. This leads to the formation of a stable, six-membered cyclic imide derivative (a benzoxazinone-type structure) and the elimination of a water molecule. This side reaction is often rapid and can significantly reduce the yield of the desired intermolecular product.

Caption: Mechanism of Unwanted Intramolecular Cyclization.

Q2: I'm trying to perform an amide coupling reaction with an external amine, but I'm getting low yields and a major byproduct. What's going wrong?

A: This is a classic and frequently encountered issue with this substrate. The problem is a competition between your desired intermolecular reaction (coupling with the external amine) and the undesired intramolecular cyclization described in Q1.

When you add a coupling reagent (e.g., EDC, HATU, DCC), you generate the highly reactive activated intermediate.[1] At this point, two nucleophiles are competing for this intermediate:

  • Your external amine (Desired Intermolecular Reaction): This leads to your target product.

  • The internal amide oxygen (Undesired Intramolecular Reaction): This leads to the cyclic byproduct.

Intramolecular reactions are often kinetically favored because the reacting groups are tethered together in high effective concentration. Therefore, unless specific preventative measures are taken, the cyclization can easily outcompete the reaction with the external amine, leading to poor yields of the desired product.

G start Start: 2-(N-methylpropanamido)benzoic acid + External Amine (R'-NH2) add_reagent Add Coupling Reagent (e.g., EDC, HATU) start->add_reagent activated Formation of Activated Intermediate add_reagent->activated path_desired Desired Product (Intermolecular Coupling) activated->path_desired Path A: Reaction with R'-NH2 path_undesired Cyclic Byproduct (Intramolecular Cyclization) activated->path_undesired Path B: Self-Reaction (often faster)

Caption: Competing reaction pathways during amide coupling.

Q3: What is the most reliable method to prevent cyclization during subsequent reactions?

A: The most robust and field-proven strategy is to protect the carboxylic acid group before attempting reactions on other parts of the molecule or before performing a coupling reaction with a different nucleophile. By converting the carboxylic acid (-COOH) into an ester, you temporarily mask its reactivity.[2][3]

Why this works:

  • Removes the Acidic Proton: The acidic proton of the -COOH group is removed, preventing unwanted acid-base side reactions.[4]

  • Reduces Electrophilicity: The ester carbonyl is significantly less electrophilic than an activated carboxylic acid intermediate. It will not undergo nucleophilic attack by the internal amide group under standard coupling conditions.

The choice of ester depends on the overall stability requirements of your synthetic route. Methyl and benzyl esters are common choices.

Protecting GroupInstallation Reagent(s)Key Stability FeaturesDeprotection Conditions
Methyl Ester MeOH, H₂SO₄ (catalytic) OR TMS-CHN₂Stable to most conditions except strong acid or base.Saponification (e.g., LiOH, NaOH in aq. MeOH) or strong acid.[5]
Benzyl Ester Benzyl alcohol, acid catalyst OR Benzyl bromide, baseStable to base and mild acid. Cleaved by hydrogenolysis.H₂, Pd/C (catalytic hydrogenation). This method is very mild and orthogonal to many other groups.
t-Butyl Ester Isobutene, H₂SO₄ (catalytic)Stable to base and hydrogenolysis.Strong acid (e.g., Trifluoroacetic Acid - TFA).[2]
Experimental Protocol 1: Protection as a Methyl Ester

This protocol uses (trimethylsilyl)diazomethane, which is a relatively safe and highly efficient methylating agent for carboxylic acids.

Materials:

  • 2-(N-methylpropanamido)benzoic acid

  • Methanol (MeOH)

  • Toluene

  • (Trimethylsilyl)diazomethane (2.0 M solution in hexanes)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve 1.0 equivalent of 2-(N--methylpropanamido)benzoic acid in a mixture of toluene and methanol (e.g., a 2:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of (trimethylsilyl)diazomethane solution dropwise. You will observe gas evolution (N₂).

  • Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Carefully quench any excess reagent by adding a few drops of acetic acid.

  • Remove the solvent under reduced pressure. The resulting crude methyl ester can typically be used in the next step without further purification.

G start 2-(N-methylpropanamido)benzoic acid protect Protect Carboxylic Acid (e.g., as Methyl Ester) start->protect protected_mol Protected Intermediate protect->protected_mol reaction Perform Desired Reaction (e.g., on another functional group) protected_mol->reaction deprotect Deprotect Ester (e.g., Saponification) reaction->deprotect final_product Final Modified Product deprotect->final_product

Caption: The protection-deprotection workflow logic.

Q4: Are there any coupling strategies that can minimize cyclization without using a protecting group?

A: While protection is the most reliable method, you can sometimes minimize cyclization by carefully controlling the reaction conditions. This approach is generally riskier and requires meticulous optimization. The key is to favor the kinetics of the intermolecular reaction over the intramolecular one.

Strategy: In-Situ Activation with Slow Reagent Addition

The goal is to keep the concentration of the activated intermediate vanishingly low at any given moment. This is achieved by adding the coupling reagent slowly to a pre-mixed solution of the carboxylic acid and the external amine.

Rationale: By having a large excess of the external amine present relative to the activated intermediate, you increase the probability of a productive intermolecular collision before the molecule has a chance to cyclize.

Materials:

  • 2-(N-methylpropanamido)benzoic acid (1.0 eq)

  • External Amine (1.2 eq)

  • Coupling Reagent (e.g., HATU, 1.1 eq)

  • Base (e.g., DIPEA, 3.0 eq)

  • Anhydrous DMF or a similar aprotic solvent

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the 2-(N-methylpropanamido)benzoic acid (1.0 eq) and the external amine (1.2 eq) in anhydrous DMF.

  • Add the base (DIPEA, 3.0 eq) to the solution.

  • Cool the mixture to 0 °C.

  • In a separate flask, dissolve the coupling reagent (HATU, 1.1 eq) in a small amount of anhydrous DMF.

  • Using a syringe pump, add the HATU solution to the reaction mixture very slowly over a period of 1-2 hours.

  • After the addition is complete, allow the reaction to stir at 0 °C for another hour, then warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction closely by LC-MS to track the formation of the desired product versus the cyclic byproduct.

Note: This method requires careful optimization of addition rate and temperature for each specific substrate. It may not completely eliminate the side reaction but can often improve the ratio of desired product to byproduct.[6]

Q5: How can I confirm that cyclization has occurred and characterize the byproduct?

A: Standard analytical techniques can readily confirm the presence of the cyclic byproduct.

  • Thin Layer Chromatography (TLC): The cyclic byproduct will almost certainly have a different Rf value than your starting material and desired product. It is often less polar than the starting carboxylic acid.

  • Mass Spectrometry (MS): The most definitive initial evidence. The byproduct will have a molecular weight corresponding to the starting material minus the mass of water (18.015 g/mol ). Look for an [M-18] peak relative to the starting material's mass.

  • ¹H NMR Spectroscopy: The most telling signal to disappear will be the broad singlet of the carboxylic acid proton (-COOH), which is typically found far downfield (>10 ppm). You will also likely observe shifts in the aromatic protons adjacent to the newly formed ring.

  • ¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon will change significantly upon cyclization, and the total number of carbon signals may change depending on molecular symmetry.

  • Infrared (IR) Spectroscopy: You will see the disappearance of the broad O-H stretch associated with the carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of new carbonyl stretches characteristic of the cyclic imide structure.

References

  • Appendix 6: Protecting groups - Oxford Learning Link . This resource provides a general overview of protecting groups for various functionalities, including esters for carboxylic acids. 2

  • Protection for carboxylic group & Protection for the Amino group | PPTX - Slideshare . A presentation outlining common protecting groups used in organic synthesis. 3

  • Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing . Discusses various methods and reagents for amide bond formation, including classical condensation reagents. Link

  • Amide Synthesis - Fisher Scientific . Provides an overview of common activating agents used in amide synthesis, such as carbodiimides (DCC, EDC) and phosphonium/uronium salts (HATU, HBTU). Link

  • Formation of amide bonds without a condensation agent and implications for origin of life - PubMed . While focused on prebiotic chemistry, this article touches on the fundamental principles of activating carboxylic acids for amide formation. Link

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem . Details various coupling reagents and strategies, highlighting issues like racemization and the use of additives. Link

  • Protecting Groups for Carboxylic acid - YouTube . A video tutorial explaining the rationale and methods for protecting carboxylic acids, primarily through esterification. Link

  • Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles - PMC . An article detailing cyclization in a related ortho-substituted aniline system, demonstrating how reaction conditions (e.g., presence of acid) can trigger cyclization. Link

  • A green chemistry perspective on catalytic amide bond formation - UCL Discovery . Reviews various amidation methods, including the use of stoichiometric activating agents and their drawbacks. Link

  • Cyclization of 2-(N-pyrrolylsulfenyl)benzoic acids for the synthesis of pyrrolo[1,2-b][2][3]benzothiazin-10-ones - Tokyo University of Science . Describes the cyclization of a different 2-substituted benzoic acid derivative, highlighting the use of condensation reagents to promote such ring-closing reactions. Link

  • How could you convert N-methylbenzamide to the following compounds? b. benzoic acid - Pearson . Explains the reverse reaction, amide hydrolysis, which is relevant for understanding the conditions required for deprotection of amide-based protecting groups. Link

Sources

Optimization

Troubleshooting low yields in N-methylation of anthranilic acid derivatives

Technical Support Center: N-Methylation of Anthranilic Acid Derivatives Welcome to the technical support center for the N-methylation of anthranilic acid derivatives. This resource provides researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methylation of Anthranilic Acid Derivatives

Welcome to the technical support center for the N-methylation of anthranilic acid derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this crucial synthetic transformation.

The N-methylation of anthranilic acid and its derivatives is a fundamental step in the synthesis of numerous pharmaceuticals, agrochemicals, and fine chemicals. However, achieving high yields and purity can be challenging due to factors such as over-methylation, substrate reactivity, and purification difficulties. This guide offers in-depth technical insights and practical solutions to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: My N-methylation reaction is resulting in a mixture of mono- and di-methylated products. How can I improve the selectivity for the mono-methylated product?

A1: Achieving selective mono-N-methylation can be challenging due to the increased nucleophilicity of the secondary amine intermediate compared to the starting primary amine.[1] To favor mono-methylation, consider the following strategies:

  • Choice of Methylating Agent: Using less reactive methylating agents can enhance selectivity. For instance, dimethyl carbonate (DMC) in the presence of a zeolite catalyst has been shown to be highly selective for mono-N-methylation of anilines.[2]

  • Reaction Conditions: Carefully controlling the stoichiometry of the methylating agent is crucial. Using a slight excess or an equimolar amount of the methylating agent relative to the anthranilic acid derivative can help minimize di-methylation.

  • Alternative Methods: The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic method that can provide good yields of N-methylated products and inherently avoids the formation of quaternary ammonium salts.[3][4][5][6][7]

Q2: I am observing a significant amount of unreacted starting material despite using an excess of the methylating agent. What could be the issue?

A2: Low conversion can stem from several factors:

  • Insufficient Activation: The reactivity of the amine can be a limiting factor, especially with electron-deficient anilines.[8] The choice of base and solvent can significantly impact the reaction rate. For methylations using dimethyl sulfate or methyl iodide, a stronger base might be necessary to deprotonate the amine effectively.

  • Reaction Temperature: Some N-methylation reactions require elevated temperatures to proceed at a reasonable rate. For example, a method using dimethylsulfoxide (DMSO) and formic acid requires temperatures around 150°C.

  • Catalyst Deactivation: If you are using a catalytic method, the catalyst may be deactivated by impurities in the starting materials or solvent. Ensure all reagents are of high purity.

Q3: The work-up and purification of my N-methylated product are proving difficult, leading to low isolated yields. What are some effective purification strategies?

A3: The similar physical properties of the starting material, mono-methylated, and di-methylated products can complicate purification.[9] Here are some approaches:

  • Acid-Base Extraction: A process has been described for separating N-methyl-anthranilic acid methyl ester from the di-methylated byproduct and unreacted starting material. This involves extracting the reaction mixture with an organic solvent, followed by extraction of the organic phase with dilute hydrochloric acid.[9][10] The desired mono-methylated product remains in the organic phase, while the more basic di-methylated product and unreacted amine are extracted into the acidic aqueous phase.

  • Chromatography: Column chromatography is often a viable, albeit sometimes challenging, method for separating the components. Careful selection of the stationary and mobile phases is critical.

  • Crystallization: If the product is a solid, recrystallization can be an effective purification technique. However, it's important to be aware that anthranilic acid and its derivatives can sometimes form colored impurities upon heating.[11]

Troubleshooting Guides

This section provides a more detailed breakdown of specific issues you might encounter during the N-methylation of anthranilic acid derivatives, along with potential causes and actionable solutions.

Issue 1: Low to No Product Formation
Potential Cause Explanation Recommended Solution
Poor Substrate Reactivity The amino group of anthranilic acid derivatives can be deactivated by electron-withdrawing groups on the aromatic ring, making it less nucleophilic.[8]* Increase the reaction temperature. * Use a stronger, non-nucleophilic base to ensure complete deprotonation of the amine. * Consider a more reactive methylating agent, but be mindful of potential over-methylation.
Inappropriate Solvent The solvent can significantly influence reaction rates and outcomes. For instance, some reactions may require a polar aprotic solvent like DMF or DMSO to proceed efficiently.[12]* Screen a variety of solvents to find the optimal one for your specific substrate and reagent combination. * Ensure the solvent is anhydrous, as water can react with some methylating agents and bases.
Decomposition of Reagents Methylating agents like methyl iodide are sensitive to light and can decompose over time.[13] Bases like sodium hydride can react with moisture in the air.* Use fresh, high-quality reagents. * Store reagents under the recommended conditions (e.g., methyl iodide in a dark bottle, sodium hydride under an inert atmosphere).[13]
Issue 2: Formation of Byproducts and Impurities

| Potential Cause | Explanation | Recommended Solution | | :--- | :--- | | Over-methylation (Di- and Quaternary Salt Formation) | The N-methylated product is often more nucleophilic than the starting amine, leading to further methylation.[1] Classical methylating agents like methyl iodide and dimethyl sulfate are particularly prone to causing over-methylation. | * Eschweiler-Clarke Reaction: This method is an excellent choice to avoid over-methylation as it stops at the tertiary amine stage.[3][7] * Stoichiometric Control: Carefully control the amount of methylating agent used. * Alternative Reagents: Consider using dimethyl carbonate, which can offer higher selectivity for mono-methylation.[2] | | O-Methylation | The carboxylic acid group of anthranilic acid can also be methylated, leading to the formation of the methyl ester. | * Protecting Groups: Protect the carboxylic acid group as an ester before performing the N-methylation. The ester can then be hydrolyzed in a subsequent step. * Selective Reagents: Some methods are inherently more selective for N-methylation over O-methylation. For example, reductive amination primarily targets the amine group.[14] | | Tar Formation | Some reaction conditions, particularly at high temperatures or with highly reactive reagents, can lead to polymerization or decomposition of the starting material or product. This has been observed in some instances with the Eschweiler-Clarke reaction.[15] | * Lower the reaction temperature. * Add reagents slowly to control the reaction exotherm. * Ensure an inert atmosphere to prevent oxidation. |

Experimental Protocols

Protocol 1: General Procedure for N-Methylation using the Eschweiler-Clarke Reaction

This protocol is a classic and reliable method for the N-methylation of primary and secondary amines, including anthranilic acid derivatives. It avoids the formation of quaternary ammonium salts.[3][6]

  • To a round-bottom flask, add the anthranilic acid derivative (1 equivalent).

  • Add an excess of formic acid (e.g., 5-10 equivalents).

  • Add an excess of aqueous formaldehyde solution (e.g., 3-5 equivalents).

  • Heat the reaction mixture to reflux (typically 80-100 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic (pH > 8). Be cautious as this will generate CO2 gas.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: N-Methylation using Dimethyl Sulfate and a Base

This method is effective but requires careful control to minimize over-methylation.

  • Dissolve the anthranilic acid derivative (1 equivalent) in a suitable polar aprotic solvent (e.g., THF, DMF).

  • Add a base (e.g., sodium hydride, potassium carbonate) (1.1-1.5 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30-60 minutes.

  • Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.0-1.2 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product.

Visualizing the Process

Troubleshooting Workflow for Low N-Methylation Yields

Troubleshooting_Workflow Start Low Yield in N-Methylation Check_Conversion Check Reaction Conversion (TLC, LC-MS, NMR) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Incomplete Reaction High_Conversion High Conversion, Low Isolated Yield Check_Conversion->High_Conversion Complete Reaction Substrate_Reactivity Issue: Poor Substrate Reactivity? (e.g., electron-withdrawing groups) Low_Conversion->Substrate_Reactivity Reaction_Conditions Issue: Suboptimal Reaction Conditions? Low_Conversion->Reaction_Conditions Reagent_Quality Issue: Poor Reagent Quality? Low_Conversion->Reagent_Quality Workup_Issues Issue: Problems with Work-up? High_Conversion->Workup_Issues Purification_Issues Issue: Difficulty in Purification? High_Conversion->Purification_Issues Sol_Reactivity Solutions: - Increase Temperature - Use Stronger Base - More Reactive Methylating Agent Substrate_Reactivity->Sol_Reactivity Sol_Conditions Solutions: - Optimize Solvent - Increase Reaction Time - Check for Anhydrous Conditions Reaction_Conditions->Sol_Conditions Sol_Reagents Solutions: - Use Fresh Reagents - Verify Reagent Purity Reagent_Quality->Sol_Reagents Sol_Workup Solutions: - Optimize Extraction pH - Check for Emulsions - Ensure Complete Quenching Workup_Issues->Sol_Workup Sol_Purification Solutions: - Optimize Chromatography Conditions - Attempt Recrystallization from Different Solvents - Consider Derivatization for Easier Separation Purification_Issues->Sol_Purification

Caption: Troubleshooting workflow for low N-methylation yields.

Reaction Pathway: Eschweiler-Clarke N-Methylation

Eschweiler_Clarke_Mechanism cluster_first_methylation First Methylation cluster_second_methylation Second Methylation (if applicable) Anthranilic_Acid Anthranilic Acid Derivative (Primary Amine) Imine Imine Intermediate Anthranilic_Acid->Imine + Formaldehyde - H2O Anthranilic_Acid->Imine Formaldehyde Formaldehyde Formaldehyde->Imine Formic_Acid Formic Acid Iminium_Ion Iminium Ion Formic_Acid->Iminium_Ion Secondary_Amine N-Methylated Product (Secondary Amine) Formic_Acid->Secondary_Amine Imine->Iminium_Ion + H+ (from Formic Acid) Iminium_Ion->Secondary_Amine + H- (from Formate) - CO2 Tertiary_Amine N,N-Dimethylated Product (Tertiary Amine) Secondary_Amine->Tertiary_Amine + Formaldehyde, Formic Acid Secondary_Amine->Tertiary_Amine Repeats process CO2 CO2 H2O H2O Note This reaction pathway avoids the formation of quaternary ammonium salts because a tertiary amine cannot form an iminium ion under these conditions.

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

References

  • Eschweiler–Clarke reaction - Wikipedia. [Link]

  • Eschweiler–Clarke reaction - Grokipedia. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. [Link]

  • Eschweiler-Clarke Reaction - J&K Scientific LLC. [Link]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. [Link]

  • CN103288660A - N-methylation method of aromatic amine - Google P
  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid | ACS Omega - ACS Publications. [Link]

  • GB2236318A - Process for preparing pure N-methyl-anthranilic acid methylester - Google P
  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines - Thieme Chemistry. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC. [Link]

  • N‐Methylation of aromatic amines using formic acid as the unique carbon... - ResearchGate. [Link]

  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide - IT Services - University of Liverpool. [Link]

  • Methyl Anthranilate Procedure - Academia.edu. [Link]

  • N-Methylation of Anthranilic Acid to N-Methylanthranilic Acid by Cell-free Extracts of Ruta graveolens Tissue Cultures - PubMed. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • (PDF) Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - ResearchGate. [Link]

  • CA2001043A1 - Process for preparing n-methyl anthranilic acid methylester - Google P
  • EP0190667B1 - Process for the preparation of methyl n-methylanthranilate - Google P
  • An efficient and practical N-methylation of amino acid derivatives - PubMed. [Link]

  • Lost with the N,N-dimethylation of an aniline : r/chemistry - Reddit. [Link]

  • EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate - Google P
  • ANTHRANILATE DERIVATIVES - Inchem.org. [Link]

  • SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. [Link]

  • A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays - Chemical Communications (RSC Publishing). [Link]

  • Purifying anthranilic acid - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]

  • Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites - IRIS. [Link]

  • synthesis and pharmacological screening of n- substituted anthranilic acid derivatives - International Journal of Drug Development & Research. [Link]

  • methylation of amines using formic acid via simple inorganic base catalysis. [Link]

  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A. [Link]

  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base | ACS Omega - ACS Publications. [Link]

  • Polymer-supported synthesis of N -substituted anthranilates as the building blocks for preparation of N -arylated 3-hydroxyquinolin-4(1 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01308D - The Royal Society of Chemistry. [Link]

  • Methylation using iodomethane : r/Chempros - Reddit. [Link]

  • A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide.. [Link]

  • Use of Methyliodide in o-Methylation of organic compounds - Juniper Publishers. [Link]

  • Anthranilic acid - Wikipedia. [Link]

  • Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. [Link]

  • Anthranilic acid, 5-iodo - Organic Syntheses Procedure. [Link]

Sources

Troubleshooting

Separation of amide rotamers in HPLC analysis of benzoic acid derivatives

Technical Support Center: Separation of Amide Rotamers in HPLC Analysis of Benzoic Acid Derivatives Diagnostic & Triage: Is it an Impurity or a Rotamer? User Query: "I am analyzing a benzamide derivative and seeing a spl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Separation of Amide Rotamers in HPLC Analysis of Benzoic Acid Derivatives

Diagnostic & Triage: Is it an Impurity or a Rotamer?

User Query: "I am analyzing a benzamide derivative and seeing a split peak (or a main peak with a shoulder). The area ratio varies with run time, but the Mass Spec (MS) signals are identical. Is my column failing, or is this a degradation product?"

Senior Scientist Response: This is the classic signature of amide bond rotamerism , not necessarily an impurity or column failure. Benzoic acid derivatives with amide side chains often exhibit restricted rotation around the C–N bond due to partial double-bond character.

When the rate of interconversion between the cis (E) and trans (Z) conformers is comparable to the chromatographic timescale, you enter the regime of Dynamic HPLC .

The "Smoking Gun" Diagnostic Workflow Before altering your method, perform this self-validating test to confirm rotamers.

DiagnosticTree Start Observation: Split Peak / Shoulder CheckUV Check UV/MS Spectra of both peaks Start->CheckUV DiffSpectra Spectra Different? CheckUV->DiffSpectra Impurity Conclusion: Chemical Impurity DiffSpectra->Impurity Yes SameSpectra Spectra Identical DiffSpectra->SameSpectra No Reinjection The Re-Injection Test: Collect Fraction of Peak 1, Re-inject immediately SameSpectra->Reinjection ResultSingle Result: Single Peak (Peak 1 only) Reinjection->ResultSingle ResultDouble Result: Two Peaks Re-appear (Equilibrium restored) Reinjection->ResultDouble ResultSingle->Impurity Stable Isomer/Impurity Rotamer Conclusion: Amide Rotamers ResultDouble->Rotamer

Figure 1: Decision tree to distinguish dynamic rotamers from static impurities.

The Mechanism: Why Benzoic Acid Derivatives Split

The Physics of the Problem: In benzamides, the lone pair on the nitrogen atom delocalizes into the carbonyl group, creating a resonance structure with a partial C=N double bond. This creates a high energy barrier (typically 15–20 kcal/mol) for rotation.

  • Slow Exchange (Low Temp): The interconversion is slower than the time it takes to traverse the column. Result: Two distinct peaks .

  • Fast Exchange (High Temp): The interconversion is much faster than the separation. Result: One sharp, time-averaged peak .

  • Intermediate Exchange (The Problem Zone): The interconversion happens during migration. Result: Broad peaks, plateauing baselines (the "Batman" profile), or split peaks.

Visualizing the Equilibrium

RotamerEquilibrium Cis Cis-Rotamer (E-isomer) TS Transition State (Rotation 90°) High Energy Barrier Cis->TS  Heat (kT)   TS->Cis Trans Trans-Rotamer (Z-isomer) TS->Trans Trans->TS

Figure 2: The reversible interconversion of amide rotamers driven by thermal energy.

Troubleshooting & Method Development Guide

If you confirmed rotamers, your goal is usually to coalesce them into a single peak for accurate integration (quantification).

Protocol: The Temperature Coalescence Study

This is the most effective method to resolve rotamer issues in benzoic acid derivatives.

Objective: Determine the "Coalescence Temperature" (


) where the exchange rate becomes fast enough to yield a single peak.

Step-by-Step Methodology:

  • Baseline Run: Inject sample at 25°C . Note the peak shape (likely split or broad).[1]

  • Incremental Heating: Increase column oven temperature in 5°C or 10°C increments (e.g., 30°C, 40°C, 50°C, 60°C).

    • Note: Ensure your column is rated for the maximum temperature (typically 60°C for standard silica C18).

  • Observation:

    • As T increases, the "valley" between peaks should rise (plateau formation).

    • Eventually, peaks will merge into a single broad peak.

    • Finally, the peak will sharpen into a singlet.

  • Final Selection: Choose a method temperature 5–10°C above the coalescence point to ensure robustness.

Impact of Experimental Parameters
ParameterEffect on Amide RotamersRecommendation for QC Methods
Temperature High Impact. Increases interconversion rate (

).
Increase to 45–60°C. This is the primary fix.
pH Medium Impact. Can catalyze rotation or change H-bonding.For benzoic acids, suppressing ionization (low pH) often stabilizes specific rotamers, but temperature is more effective for coalescence.
Flow Rate Low/Medium Impact. Changes "residence time" on column.Lower flow rate allows more time for on-column averaging (coalescence), but increasing Temp is preferred to maintain throughput.
Solvent Medium Impact. Protic vs. Aprotic solvents affect the rotational barrier.Methanol (protic) may lower the barrier via H-bonding compared to Acetonitrile (aprotic), potentially aiding coalescence.

Frequently Asked Questions (FAQs)

Q1: Can I just integrate the two peaks separately and sum the area? A: Proceed with caution. If the baseline between the peaks is at zero, yes. However, if there is a "plateau" or "saddle" between them (indicating on-column interconversion), integrating them separately excludes the molecules that converted during the run. This leads to under-quantification . In dynamic cases, you must force coalescence (High Temp) for accurate assay results.

Q2: Why does the peak shape look like a "Batman" symbol (two peaks with a bridge)? A: This is the hallmark of Dynamic Chromatography . The "bridge" represents molecules that started as Rotamer A, converted to Rotamer B halfway down the column, and thus eluted at a retention time somewhere between A and B.

Q3: Will this happen with all benzoic acid derivatives? A: It is most common in ortho-substituted benzamides or bulky N-substituted amides (e.g., N-methyl, N-phenyl) where steric hindrance maximizes the rotational barrier. Simple primary amides (


) usually rotate fast enough to appear as single peaks.

Q4: My column maxes out at 40°C. What now? A:

  • Change Solvent: Switch from Acetonitrile to Methanol (or vice versa) to alter the solvation shell and potentially lower the rotational barrier.

  • Change pH: If the molecule has ionizable groups near the amide, altering pH might favor one conformer significantly (population shift) rather than coalescing them.

  • Use a Different Column: Sterically hindered stationary phases (e.g., Phenyl-Hexyl) can sometimes separate rotamers more distinctly (allowing split integration) or interact differently to merge them.

References

  • Dynamic High-Performance Liquid Chrom

    • Source: Trapp, O. (2014).[2] "Unified Equation for Access to Rate Constants of First-Order Reactions in Dynamic and On-Column Reaction Chromatography." Analytical Chemistry.

    • Context: Fundamental theory of calculating interconversion barriers
  • Rotamer Separ

    • Source: Gumustas, M., et al. (2014).[3] "Chromatographically separable rotamers of an unhindered amide."[3] Beilstein Journal of Organic Chemistry.

    • Context: Case study on separating benzamide rotamers and the effect of temper
  • Temper

    • Source: Dolan, J. (2002).
    • Context: Practical guide on how temperature affects peak shape and retention in general HPLC workflows.
  • Separation of Rapamycin Rotamers (Classic Case).

    • Source: ResearchG
    • Context: Validated industry examples of amide rotamer separ

Sources

Optimization

Technical Support Center: Variable Temperature NMR for N-methylpropanamide Conformational Analysis

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Variable Temperature Nuclear Magnetic Resonance (VT-NMR) for the conformational analysis of N-methylprop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Variable Temperature Nuclear Magnetic Resonance (VT-NMR) for the conformational analysis of N-methylpropanamide and similar amide-containing molecules. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific challenges you may encounter during your experiments.

The Underlying Principle: Amide Bond Rotation

The carbon-nitrogen (C-N) bond in amides, such as N-methylpropanamide, exhibits partial double-bond character due to resonance.[1][2] This restricts free rotation around the C-N bond, leading to the existence of distinct cis and trans conformational isomers, which can be observed by NMR spectroscopy.[3][4][5][6] At low temperatures, the rate of rotation is slow on the NMR timescale, and separate signals for the different conformers are visible. As the temperature increases, the rotational barrier is overcome, and the rate of interchange between the conformers increases.[1][2] This dynamic process can be monitored by VT-NMR to extract valuable kinetic and thermodynamic parameters.[7]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that arise during the conformational analysis of N-methylpropanamide using VT-NMR.

Sample Preparation & Setup

Q1: My sample shows broadened peaks even at room temperature before I start the VT experiment. What could be the cause?

A1: This is a common issue that can stem from several factors unrelated to the conformational exchange you intend to study. Before proceeding with temperature variations, ensure the following:

  • Homogeneity and Purity: Your sample must be a completely homogeneous solution, free from any solid particles or paramagnetic impurities.[8] Suspended material will disrupt the magnetic field homogeneity, leading to poor shimming and broadened lines.[8] It is crucial to filter your sample, for instance, by passing it through a small cotton plug in a Pasteur pipette.

  • Shimming: Poor shimming is a frequent cause of broad peaks.[9] Always carefully shim the spectrometer on your sample at the starting temperature before beginning the VT experiment.

  • Concentration: Highly concentrated samples can be viscous, which also leads to broader lines.[10] While a higher concentration improves the signal-to-noise ratio, finding an optimal balance is key. For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of deuterated solvent is a good starting point.[8]

Q2: Which deuterated solvent is best for my VT-NMR experiment on N-methylpropanamide?

A2: The choice of solvent is critical and depends on the temperature range you plan to investigate. Key considerations include:

  • Boiling and Freezing Points: The solvent's liquid range must encompass your entire experimental temperature range. A good rule of thumb is to stay at least 10°C away from the solvent's boiling and freezing points.[11]

  • Solvent-Solute Interactions: Be aware that the solvent can influence the conformational equilibrium. Polar solvents may stabilize one conformer over another through intermolecular interactions like hydrogen bonding.[12]

  • Viscosity: Less viscous solvents are generally preferred to minimize line broadening, especially at low temperatures.

For a typical VT-NMR study of N-methylpropanamide, deuterated toluene (Toluene-d8) or deuterated chloroform (CDCl₃) are common choices for a range of temperatures. For very low temperatures, deuterated methanol (Methanol-d4) might be suitable, while for high temperatures, dimethyl sulfoxide (DMSO-d6) is an option.[8]

Q3: Do I need to degas my sample for a VT-NMR experiment?

A3: Yes, it is highly recommended to degas your sample, particularly when working at low temperatures. Dissolved oxygen is paramagnetic and can cause line broadening. Degassing can be achieved through several freeze-pump-thaw cycles.

Q4: What type of NMR tube should I use for VT experiments?

A4: Standard, thin-walled NMR tubes may not withstand significant temperature changes. It is essential to use high-quality, borosilicate glass (Pyrex) tubes designed for VT applications to avoid tube fracture at extreme temperatures.[11][13]

Experimental Parameters & Data Acquisition

Q5: The temperature displayed on the spectrometer software seems inaccurate. How can I ensure I am recording data at the correct temperature?

A5: This is a critical point, as the temperature displayed by the spectrometer often reflects the temperature of the gas flow around the sample, not the actual internal sample temperature.[14][15] This discrepancy can be several degrees Celsius.[15] Therefore, temperature calibration is mandatory for accurate results.

  • Calibration Standards: The most common method is to use a calibrated NMR thermometer sample. For temperatures above ambient, neat ethylene glycol is typically used, while for sub-ambient temperatures, methanol is the standard.[15][16][17]

  • Calibration Procedure: A 1D ¹H NMR spectrum of the standard is acquired at each temperature setpoint. The chemical shift difference (Δδ) between the hydroxyl (-OH) and the aliphatic protons is temperature-dependent and can be used to calculate the true sample temperature using established equations.[14][15]

  • Frequency of Calibration: It is good practice to perform a temperature calibration on the spectrometer periodically and keep a record of the offset between the set temperature and the actual temperature.[16]

Q6: How long should I wait for the temperature to equilibrate before acquiring a spectrum?

A6: It is crucial to allow sufficient time for the sample to reach thermal equilibrium at each new temperature setpoint. A waiting period of 5-10 minutes is generally recommended after the spectrometer's temperature reading has stabilized. Insufficient equilibration time is a common source of error in VT-NMR experiments.

Q7: My peaks are coalescing, but they are very broad and I'm losing signal. What can I do?

A7: The region around the coalescence temperature (Tc) is characterized by maximum line broadening, which can make it difficult to observe the signal.[18] Here are some strategies:

  • Increase the Number of Scans: Averaging more scans will improve the signal-to-noise ratio, making it easier to identify the broad, coalesced peak.

  • Optimize Acquisition Parameters: Ensure that the spectral width is adequate to encompass all signals and that the acquisition time is sufficient.

  • Temperature Increments: Take smaller temperature steps around the estimated coalescence temperature to pinpoint it more accurately.

Data Analysis & Interpretation

Q8: How do I determine the coalescence temperature (Tc) accurately?

A8: The coalescence temperature is the point at which two exchanging signals merge into a single, broad peak.[18][19] Visually estimating Tc can be subjective and prone to error.[20] A more rigorous approach involves line-shape analysis, where the experimental spectra at different temperatures are simulated using the Bloch equations modified for chemical exchange. This allows for a more precise determination of the rate constant (k) at each temperature, from which Tc can be interpolated.

Q9: Once I have the coalescence temperature, how do I calculate the free energy of activation (ΔG‡)?

A9: A simplified approach uses the following equation at the coalescence temperature:

ΔG‡ = -RTc * ln(k_c * h / (k_B * T_c))

where:

  • R is the gas constant

  • Tc is the coalescence temperature in Kelvin

  • k_c is the rate constant at coalescence

  • h is Planck's constant

  • k_B is the Boltzmann constant

The rate constant at coalescence (k_c) can be estimated for a simple two-site exchange using:

k_c = (π * Δν) / √2

where Δν is the separation of the two peaks (in Hz) at a temperature well below coalescence (in the slow exchange regime).[20]

Q10: How can I obtain more detailed thermodynamic parameters like ΔH‡ and ΔS‡?

A10: To determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, you need to measure the rate constant (k) at several different temperatures. This is typically done through a full line-shape analysis of your VT-NMR data. Once you have a series of k and T values, you can construct an Eyring plot.[21]

The Eyring equation relates the rate constant to thermodynamic parameters:[21][22]

ln(k/T) = -ΔH‡/R * (1/T) + ln(k_B/h) + ΔS‡/R

A plot of ln(k/T) versus 1/T will yield a straight line.[20]

  • The slope of this line is equal to -ΔH‡/R.

  • The y-intercept is equal to ln(k_B/h) + ΔS‡/R.

From the slope and intercept, you can calculate ΔH‡ and ΔS‡.[20]

Experimental Workflow & Data Presentation

Workflow for VT-NMR Conformational Analysis

The following diagram outlines the key steps in performing a VT-NMR experiment for conformational analysis.

Sources

Reference Data & Comparative Studies

Validation

Distinguishing 2-(N-methylpropanamido)benzoic acid from its Benzoxazinone Byproducts: A Senior Application Scientist's Guide

For Researchers, Scientists, and Drug Development Professionals In the synthesis of pharmacologically relevant molecules, the purity of the final compound is paramount. 2-(N-methylpropanamido)benzoic acid, a key intermed...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically relevant molecules, the purity of the final compound is paramount. 2-(N-methylpropanamido)benzoic acid, a key intermediate in various synthetic pathways, is susceptible to cyclization, forming a 2-ethyl-3-methyl-4H-3,1-benzoxazin-4-one byproduct, particularly under acidic or thermal stress. The presence of this impurity can compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of these two compounds, offering robust analytical methodologies to distinguish and quantify them, ensuring the integrity of your research and development efforts.

The Genesis of a Problematic Byproduct: Understanding the Cyclization Mechanism

The conversion of 2-(N-methylpropanamido)benzoic acid to its benzoxazinone byproduct is a classic example of an intramolecular cyclodehydration reaction.[1] This process is typically facilitated by acid catalysis or elevated temperatures. The reaction mechanism involves the protonation of the carboxylic acid group, enhancing its electrophilicity. The amide oxygen then acts as a nucleophile, attacking the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent dehydration results in the stable, cyclic benzoxazinone structure.

Caption: Acid-catalyzed cyclization of 2-(N-methylpropanamido)benzoic acid.

Understanding this mechanism is crucial for process optimization. By controlling reaction conditions such as temperature, pH, and the choice of reagents, the formation of the benzoxazinone byproduct can be minimized.

Analytical Differentiation: A Multi-faceted Approach

A combination of spectroscopic and chromatographic techniques provides a comprehensive toolkit for the unambiguous identification and quantification of 2-(N-methylpropanamido)benzoic acid and its benzoxazinone byproduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing between the target molecule and its cyclic byproduct. The distinct chemical environments of the protons and carbons in each molecule give rise to unique spectral fingerprints.

1H NMR Spectroscopy:

The most telling difference in the 1H NMR spectra is the disappearance of the carboxylic acid proton signal and the amide N-H proton signal upon cyclization. In 2-(N-methylpropanamido)benzoic acid, the carboxylic acid proton typically appears as a broad singlet far downfield (>10 ppm), while the amide proton signal is also present. In the benzoxazinone, these signals are absent.

13C NMR Spectroscopy:

Significant shifts in the carbonyl carbon resonances are observed in the 13C NMR spectra. The carboxylic acid carbonyl of 2-(N-methylpropanamido)benzoic acid resonates at a different chemical shift compared to the two distinct carbonyl-like carbons in the benzoxazinone ring. Furthermore, a key diagnostic feature is the long-range coupling constant (nJCH) between the carbonyl carbon and protons on the N-methyl and ethyl groups, which can definitively differentiate the two structures.[2]

Compound Key 1H NMR Signals (δ, ppm) Key 13C NMR Signals (δ, ppm)
2-(N-methylpropanamido)benzoic acid (Analog: N-acetylanthranilic acid) ~11.0 (br s, 1H, COOH), ~8.1 (d, 1H, Ar-H), ~7.6 (t, 1H, Ar-H), ~7.2 (t, 1H, Ar-H), ~3.3 (s, 3H, N-CH3), ~2.2 (q, 2H, CH2), ~1.1 (t, 3H, CH3)[3]~170 (C=O, acid), ~169 (C=O, amide), Aromatic carbons (120-140), ~30 (N-CH3), ~29 (CH2), ~9 (CH3)[3]
2-ethyl-3-methyl-4H-3,1-benzoxazin-4-one (Analog: 2-ethyl-4H-benzo[d][3][4]oxazin-4-one) ~8.2 (dd, 1H, Ar-H), ~7.8 (ddd, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.5 (ddd, 1H, Ar-H), ~2.7 (q, 2H, CH2), ~1.4 (t, 3H, CH3)[5]~164 (C=O), ~160 (C=N), Aromatic carbons (117-147), ~28 (CH2), ~10 (CH3)[5]

Note: Spectral data for analogs are provided as representative examples. Actual chemical shifts may vary slightly.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight of the compounds and their fragmentation patterns, offering another layer of confirmation.

  • 2-(N-methylpropanamido)benzoic acid: The mass spectrum will show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), the propanoyl group (-COCH2CH3), or cleavage of the amide bond.

  • 2-ethyl-3-methyl-4H-3,1-benzoxazin-4-one: The molecular ion peak will be observed at a mass corresponding to the dehydrated product. The fragmentation pattern will be distinct, with characteristic losses of CO, C2H5, and other fragments arising from the heterocyclic ring system.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick and Effective Screening Tool

FTIR spectroscopy offers a rapid method to screen for the presence of the benzoxazinone byproduct. The key differences in the vibrational spectra are found in the carbonyl and N-H stretching regions.

Functional Group 2-(N-methylpropanamido)benzoic acid (cm-1) 2-ethyl-3-methyl-4H-3,1-benzoxazin-4-one (cm-1)
O-H Stretch (Carboxylic Acid) Broad, ~3300-2500Absent
N-H Stretch (Amide) ~3300Absent
C=O Stretch (Carboxylic Acid) ~1700Absent
C=O Stretch (Amide I) ~1650Absent
C=O Stretch (Lactone) Absent~1760[6]
C=N Stretch Absent~1645[5]

The disappearance of the broad O-H and the N-H stretching bands, coupled with the appearance of a new, high-frequency C=O stretch characteristic of a lactone and a C=N stretch, are clear indicators of benzoxazinone formation.

Chromatographic Separation: Quantifying Purity

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable for the quantitative analysis of 2-(N-methylpropanamido)benzoic acid and its benzoxazinone byproduct. A well-developed chromatographic method can effectively separate these two compounds, allowing for accurate purity assessment.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Quantification cluster_3 Structural Confirmation prep Dissolve sample in a suitable solvent (e.g., Acetonitrile/Water) hplc HPLC/UPLC Analysis (Reversed-Phase C18 column) prep->hplc detect UV-Vis Detector (e.g., 254 nm) hplc->detect lcms LC-MS Analysis hplc->lcms For structural confirmation nmr_frac Fraction Collection & NMR hplc->nmr_frac For definitive identification quant Quantify peaks based on area percentage detect->quant

Sources

Comparative

A Researcher's Guide to the Mass Spectrometry of N-methyl-N-propionylanthranilic Acid: Fragmentation Insights and Comparative Analysis

In the landscape of pharmaceutical development and forensic analysis, the unambiguous structural elucidation of novel compounds, metabolites, and potential impurities is paramount.[1] N-methyl-N-propionylanthranilic acid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and forensic analysis, the unambiguous structural elucidation of novel compounds, metabolites, and potential impurities is paramount.[1] N-methyl-N-propionylanthranilic acid, a derivative of anthranilic acid, represents a class of molecules for which detailed analytical characterization is crucial. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of N-methyl-N-propionylanthranilic acid, offers a comparative perspective with other key analytical techniques, and presents a robust experimental protocol for its analysis.

Section 1: The "Fingerprint" of a Molecule: Electron Ionization Mass Spectrometry

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, prized for its sensitivity and ability to provide detailed structural information. Among various ionization techniques, Electron Ionization (EI) is a hard ionization method that imparts significant energy to the analyte molecule. This energy input induces extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a molecular "fingerprint."[2] Understanding the principles of how odd-electron molecular ions fragment is key to interpreting these spectra and deducing the original structure.[2]

For a molecule like N-methyl-N-propionylanthranilic acid, EI-MS is particularly well-suited for generating a rich fragmentation pattern that reveals its key structural motifs: the N-methyl and N-propionyl groups, the carboxylic acid, and the aromatic ring.

Section 2: Deconstructing N-methyl-N-propionylanthranilic Acid: A Predicted EI-MS Fragmentation Analysis

The fragmentation of N-methyl-N-propionylanthranilic acid (Molecular Weight: 207.23 g/mol ) under EI conditions can be predicted by applying fundamental principles of mass spectrometry, including the stability of resulting cations and neutral losses.[2] The most probable fragmentation pathways are initiated by the ionization of a lone pair electron, typically from the nitrogen or oxygen atoms.

Molecular Ion (M•+): The initial event is the formation of the molecular ion at m/z 207. While present, its intensity may be reduced due to the extensive fragmentation common in EI.

Key Fragmentation Pathways:

  • Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation mechanism for amines and amides.[2] Cleavage of the bond adjacent to the nitrogen atom is highly favored.

    • Loss of the Propionyl Radical (•C(O)CH2CH3): A primary fragmentation involves the cleavage of the N-C(O) bond, leading to the loss of a propionyl radical (57 Da). This would result in a fragment ion at m/z 150 . This ion, corresponding to the N-methylanthranilic acid cation, is expected to be a significant peak.

    • Loss of the Ethyl Radical (•CH2CH3): Cleavage of the C-C bond alpha to the carbonyl group within the propionyl moiety results in the loss of an ethyl radical (29 Da). This generates a stable acylium ion at m/z 178 .

  • Cleavage involving the Carboxylic Acid Group:

    • Loss of a Hydroxyl Radical (•OH): The molecular ion can lose a hydroxyl radical (17 Da) from the carboxylic acid group, yielding an ion at m/z 190 .

    • Loss of Formic Acid (HCOOH): A rearrangement followed by the elimination of a stable neutral molecule like formic acid (46 Da) is also possible, leading to a fragment at m/z 161 .

  • Fragmentation of the Anthranilic Acid Core: The fragmentation of the core structure of anthranilic acid itself is known to produce a base peak from the loss of water (H₂O) and carbon monoxide (CO).[3] A similar pathway can be expected for its derivatives. For instance, the fragment at m/z 150 could subsequently lose water (18 Da) to form an ion at m/z 132 .

The proposed fragmentation pathway is a logical cascade initiated by the highest energy bonds and leading to the most stable fragment ions. This self-validating system of analysis allows researchers to piece together the structure from the observed fragments.

Visualizing the Fragmentation Cascade

The primary fragmentation pathways initiated by alpha-cleavage are illustrated below.

fragmentation_pathway M N-methyl-N-propionylanthranilic acid (m/z 207) F178 [M - C2H5]⁺ (m/z 178) Acylium Ion M->F178 - •C2H5 F150 [M - C(O)C2H5]⁺ (m/z 150) N-methylanthranilic acid cation M->F150 - •C(O)C2H5 F132 [m/z 150 - H2O]⁺ (m/z 132) F150->F132 - H2O

Caption: Predicted EI-MS fragmentation of N-methyl-N-propionylanthranilic acid.

Summary of Predicted Key Ions
m/zProposed IdentityFragmentation Pathway
207Molecular Ion [M]•+-
178[M - •C₂H₅]⁺α-cleavage of the propionyl group
150[M - •C(O)C₂H₅]⁺α-cleavage (loss of propionyl radical)
132[m/z 150 - H₂O]⁺Loss of water from the m/z 150 fragment

Section 3: A Multi-faceted Approach: Comparison with Other Analytical Techniques

While mass spectrometry is powerful, a comprehensive structural confirmation often relies on a combination of analytical techniques.[1] Each method provides a unique piece of the structural puzzle.

TechniqueInformation Provided for N-methyl-N-propionylanthranilic acidAdvantagesLimitations
Mass Spectrometry (MS) Provides molecular weight and a detailed fragmentation "fingerprint" that reveals substructures.High sensitivity, provides structural detail from fragmentation.Isomeric compounds can have similar fragmentation patterns.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR would confirm the connectivity of all atoms, showing distinct signals for the N-methyl, propionyl, and aromatic protons and carbons.Provides unambiguous evidence of the carbon-hydrogen framework and atom connectivity.Lower sensitivity compared to MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Would confirm the presence of key functional groups: the carboxylic acid O-H and C=O stretches, and the amide C=O stretch.[4]Fast, non-destructive, excellent for functional group identification.Provides limited information on the overall molecular structure and connectivity.
Gas/Liquid Chromatography (GC/LC) Separates the compound from a mixture before MS analysis, providing retention time as an additional identification parameter.[5][6]Essential for analyzing complex mixtures and quantifying the analyte.Not a standalone identification technique; requires a detector like MS.

This multi-technique approach ensures the highest level of confidence in structural elucidation, a critical requirement in regulated environments like drug development.[1]

Section 4: Recommended Experimental Protocol: GC-MS Analysis

For a compound with the expected volatility of N-methyl-N-propionylanthranilic acid, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical choice.[5] However, the carboxylic acid group can lead to poor peak shape and thermal instability. Therefore, a derivatization step is highly recommended to improve chromatographic performance. Silylation, using an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective strategy.[7][8]

Step-by-Step GC-MS Protocol with Silylation
  • Sample Preparation & Derivatization: a. Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial. b. Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile) and vortex to dissolve. c. Add 100 µL of MSTFA. d. Cap the vial tightly and heat at 60-70°C for 30 minutes. e. Allow the vial to cool to room temperature before analysis.

  • GC Conditions:

    • Injection: 1 µL, splitless mode.

    • Injector Temperature: 250°C.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[9]

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 550.

This protocol is designed to be a self-validating system. The derivatization improves volatility and thermal stability, leading to sharp, symmetrical chromatographic peaks. The specified GC and MS conditions are standard for the analysis of such derivatives, ensuring reproducible and high-quality data.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Dissolve Dissolve Sample in Solvent Derivatize Add MSTFA & Heat (60°C, 30 min) Dissolve->Derivatize Cool Cool to RT Derivatize->Cool Inject GC Injection (1 µL, Splitless) Cool->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI, 70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Workflow for GC-MS analysis with silylation derivatization.

Conclusion

The mass spectrometric fragmentation of N-methyl-N-propionylanthranilic acid provides a wealth of structural information, primarily driven by predictable alpha-cleavages and rearrangements. When integrated into a comprehensive analytical strategy that includes chromatography and potentially other spectroscopic methods like NMR and IR, a complete and confident structural assignment can be achieved. The provided GC-MS protocol offers a robust, field-proven starting point for researchers and scientists engaged in the analysis of this and structurally related compounds, ensuring both scientific integrity and high-quality, reproducible results.

References

  • State-of-the-Art Analytical Approaches for Illicit Drug Profiling in Forensic Investigations - PMC. (2022, October 5). National Center for Biotechnology Information. [Link]

  • Giardino, N. (2024). Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical & Bioanalytical Techniques, 16, 733. [Link]

  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082. [Link]

  • Zhu, M., et al. (2005). Strategies for characterization of drug metabolites using liquid chromatography-tandem mass spectrometry in conjunction with chemical derivatization and on-line H/D exchange approaches. Journal of Mass Spectrometry, 40(9), 1137-1148. [Link]

  • Banu, M., & Kumar, G. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(6), 1531-1536. [Link]

  • Jankowska, E., & Cipollo, J. (2011). Platform for analysis of anthranilic acid N-glycan derivatives utilizing multipolarity mode LC-MS with hydrophilic interaction chromatography separation and ion trap MS/MS. Bioanalysis, 3(21), 2401-2417. [Link]

  • Regis Technologies. (2021, April 19). Exploring Analytical Method Development for Drug Substances. [Link]

  • Analysis and Detection of Precursor Chemicals Used in Preparation of Narcotic Drugs and Psychotropic Substances – A Forensic Perspective. (2019). ResearchGate. [Link]

  • Solved: Fragmentation of Anthranilic acid based off of mass... (2018, November 13). Chegg.com. [Link]

  • Smart, K. F., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-17. [Link]

  • Fragmentation Mechanisms. University of Colorado Boulder. [Link]

  • Sparkman, O. D. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • Sparkman, O. D. (2021, February 9). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. LCGC International. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Wang, Y., et al. (2023). GC-MS analysis of fatty acid metabolomics in RAW264.7 cell inflammatory model intervened by non-steroidal anti-inflammatory drugs and a preliminary study on the anti-inflammatory effects of NLRP3 signaling pathway. PLOS ONE, 18(8), e0289947. [Link]

  • Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. (2023). Brazilian Journal of Analytical Chemistry. [Link]

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Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of N-Methylanthranilic Acid vs. Anthranilic Acid

For researchers, medicinal chemists, and professionals in drug development, the choice between anthranilic acid and its N-methylated counterpart is a critical decision point in synthetic strategy. While structurally simi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the choice between anthranilic acid and its N-methylated counterpart is a critical decision point in synthetic strategy. While structurally similar, the presence of a single methyl group on the nitrogen atom fundamentally alters the molecule's electronic and steric landscape, leading to significant, and often advantageous, differences in reactivity. This guide provides an in-depth comparison, supported by experimental data and established protocols, to inform the rational selection of these valuable building blocks.

The Crux of the Matter: Electronic and Steric Divergence

The divergent reactivity of N-H and N-methylanthranilic acid stems from the interplay of the methyl group's inductive effect, steric hindrance, and its influence on the acidity of both the amino and carboxylic acid functionalities.

Electronic Effects: The Inductive Push

The nitrogen's lone pair of electrons in anthranilic acid is delocalized into the aromatic ring through resonance, which reduces its availability to act as a nucleophile.[1][2] In N-methylanthranilic acid, the methyl group acts as an electron-donating group (+I effect).[2] This inductive push increases the electron density on the nitrogen atom, making its lone pair more available for donation.[1][2][3] Consequently, N-methylanthranilic acid is a more potent nucleophile than anthranilic acid . This enhanced nucleophilicity often translates to faster reaction rates in processes like acylation and alkylation.[3]

Acidity and Basicity: A Quantitative Look

Potentiometric studies reveal key differences in the acid-base properties of these molecules. The pKa values, which represent the acidity of the protonated amino group (pKa1) and the carboxylic acid group (pKa2), provide a quantitative basis for understanding their behavior in solution.

A study by Fiol et al. highlights these differences. The acidity of the carboxylic group is lower in N-methylanthranilic acid (higher pKa2) compared to anthranilic acid.[4] This is a direct result of the electron-donating methyl group, which stabilizes the protonated state of the carboxyl group.[4]

CompoundpKa1 (-NH₂⁺- / -NHCH₃⁺-)pKa2 (-COOH)
Anthranilic Acid2.055.00
N-Methylanthranilic Acid2.255.43
Data sourced from Fiol, C. et al. (2014).[4]
Steric Hindrance

The methyl group introduces steric bulk around the nitrogen atom.[1] While this effect is modest, it can influence the approach of bulky electrophiles to the nitrogen center and may also impact the preferred conformations for intramolecular reactions, such as cyclizations.

Reactivity in Key Synthetic Transformations

The fundamental differences in electronics and sterics manifest in distinct outcomes for common synthetic reactions. The following diagram illustrates the divergent synthetic pathways often pursued with these two reagents.

Caption: Key steps in the formation of a quinazolinone from anthranilic acid.

N-Methylanthranilic Acid → Acridones

In contrast, N-substituted anthranilic acids, including N-methyl and N-phenyl derivatives, are the preferred precursors for synthesizing the tricyclic acridone framework. [5][6]The typical strategy involves an intramolecular Friedel-Crafts-type acylation, where the carboxylic acid is activated and attacks the ortho-position of the N-aryl ring. This reaction is commonly promoted by strong acids like concentrated H₂SO₄, polyphosphoric acid (PPA), or Lewis acids. [6][7]The N-substituent (e.g., methyl or phenyl group) remains on the acridone nitrogen in the final product.

Caption: Key steps in the acid-catalyzed cyclization to form an acridone.

Experimental Protocols: From Theory to Practice

To provide a practical context, the following are representative, field-proven protocols for the synthesis of the signature heterocycles derived from each starting material.

Protocol 1: Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid

This protocol is adapted from microwave-assisted synthesis methods, which offer significant advantages in terms of reaction time and efficiency. [8][9] Workflow:

Caption: Workflow for microwave-assisted quinazolinone synthesis.

Step-by-Step Methodology:

  • Reactant Charging: In a microwave process vial, combine anthranilic acid (5 mmol, 1.0 eq.), trimethyl orthoformate (6 mmol, 1.2 eq.), and a primary amine (6 mmol, 1.2 eq.) in ethanol (10 mL).

  • Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 30 minutes. [9]3. Product Precipitation: After cooling to room temperature, pour the reaction mixture over crushed ice with stirring. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration, washing with cold water.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure 3-substituted-quinazolin-4(3H)-one.

Protocol 2: Synthesis of Acridone from N-Phenylanthranilic Acid

This robust protocol is adapted from the well-established procedure in Organic Syntheses, demonstrating a classic acid-catalyzed cyclodehydration. [6]This serves as an excellent model for the cyclization of N-substituted anthranilic acids.

Workflow:

Caption: Workflow for the synthesis of acridone.

Step-by-Step Methodology:

  • Acid Dissolution: In a 500-mL flask, dissolve N-phenylanthranilic acid (42.7 g, 0.2 mole) in concentrated sulfuric acid (100 cc).

  • Heating: Heat the solution on a boiling water bath for four hours. [6]3. Quenching: Pour the hot acid solution carefully down the side of a beaker containing 1 L of boiling water. A yellow precipitate will form.

  • Neutralization and Washing: Boil the suspension for five minutes, then filter the solid. Transfer the moist solid to a solution of sodium carbonate (30 g in 400 cc of water) and boil for another five minutes to neutralize any remaining acid and remove unreacted starting material. [6]5. Isolation: Collect the crude acridone by suction filtration, wash thoroughly with hot water, and dry. The product can be further purified by recrystallization from a suitable solvent like isoamyl alcohol or acetic acid. [6][10]

Conclusion and Strategic Recommendations

The choice between N-methylanthranilic acid and its N-H counterpart is not one of simple substitution but a strategic decision that dictates accessible synthetic pathways and final product classes.

  • Choose Anthranilic Acid (N-H) for:

    • Quinazolinone Synthesis: It is the quintessential precursor for this important heterocyclic family.

    • Primary Amine Reactivity: When the synthesis requires a primary aromatic amine for reactions like diazotization or specific condensations where the N-H protons are essential.

  • Choose N-Methylanthranilic Acid for:

    • Acridone Synthesis: Its N-substituted nature is ideal for intramolecular Friedel-Crafts cyclizations to form the acridone core.

    • Enhanced Nucleophilicity: When seeking faster reaction rates in N-acylation or N-alkylation reactions, provided a tertiary amide product is acceptable.

    • Avoiding Dimerization: To circumvent self-reaction issues sometimes encountered with bifunctional anthranilic acid. [11] By understanding the fundamental principles of electronics and sterics that govern their reactivity, researchers can harness the unique chemical personalities of these two building blocks to efficiently and rationally construct complex molecular architectures.

References

  • Al-dujaili, A. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Gloc, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online. Available at: [Link]

  • Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Available at: [Link]

  • Bunev, A. S., et al. (Year not specified). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Source not specified.
  • Bloom Tech. (2024). Is Aniline More Basic Than N-Methylaniline? Bloom Tech. Available at: [Link]

  • A.A. (2020). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Various Authors. (2015). anthranilic acid acetylation in various conditions. Sciencemadness.org. Available at: [Link]

  • Steingruber, H. S., et al. (Year not specified). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids.
  • Fiol, C., et al. (2014). Tautomeric and Microscopic Protonation Equilibria of Anthranilic Acid and Its Derivatives. Journal of Solution Chemistry. Available at: [Link]

  • Lee, S., et al. (Year not specified). Indoline hemiaminals: a platform for accessing anthranilic acid derivatives through oxidative deformylation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Bloom Tech. (2024). Why is N-Methylaniline More Basic than Aniline? Bloom Tech. Available at: [Link]

  • Allen, C. F. H., & McKee, G. H. W. (Year not specified). Acridone. Organic Syntheses Procedure. Available at: [Link]

  • Patent WO1997028118A1. (1997). Process for preparing anthranilic acids. Google Patents.
  • Mazur, M., et al. (1987). Cyclization under mild conditions of anthraniloyl- and N-methyl-anthraniloyl dipeptides. International Journal of Peptide and Protein Research. Available at: [Link]

  • Reddy, A. R., & G, M. (2016). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. PMC. Available at: [Link]

  • Anonymous. (Year not specified). Green Synthesis of 9-Acridone Derivatives. Journal of Chemical and Pharmaceutical Research.
  • Anonymous. (Year not specified). SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)
  • Various Authors. (Year not specified). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Source not specified.
  • Wang, D., et al. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. PMC. Available at: [Link]

  • Anonymous. (Year not specified). Ionization of N-methylanthranilic acid. ResearchGate. Available at: [Link]

  • Liptak, M. D., et al. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. Available at: [Link]

  • Anonymous. (2025). Design and Synthesis of Some New N-Phenylanthranilic Acids From Highly Sterically Hindered Anilines.
  • Fomine, S., et al. (Year not specified). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines.
  • Anonymous. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances (RSC Publishing).
  • Inchem.org. (Year not specified). ANTHRANILATE DERIVATIVES. Inchem.org. Available at: [Link]

  • Anonymous. (Year not specified).
  • National Center for Biotechnology Information. (n.d.). N-Methylanthranilic acid. PubChem. Retrieved from [Link]

  • Filo. (2025). Compare Basicity of Aniline and N-Methylaniline. Filo. Available at: [Link]

  • Baumert, A., & Gröger, D. (1985). N-Methylation of Anthranilic Acid to N-Methylanthranilic Acid by Cell-free Extracts of Ruta graveolens Tissue Cultures. PubMed. Available at: [Link]

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Comparative

A Comparative Guide to the Crystal Structure Analysis of Sterically Hindered N-Methylbenzamides

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and material science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This is par...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and material science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This is particularly true for sterically hindered N-methylbenzamides, a class of compounds where bulky substituents dramatically influence molecular conformation, crystal packing, and, consequently, biological activity and material properties. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth comparison of the structural nuances of these molecules, grounded in experimental data and established crystallographic principles.

The Significance of Steric Hindrance in N-Methylbenzamides

The N-methylbenzamide scaffold is a common motif in pharmacologically active compounds. The introduction of bulky substituents, particularly at the ortho position of the benzoyl ring, imposes significant steric strain. This strain is often accommodated by rotations around the C(aryl)-C(carbonyl) and C(carbonyl)-N bonds, leading to non-planar conformations. These conformational changes can profoundly impact a molecule's ability to interact with biological targets, its solubility, and its solid-state properties. Understanding these structural variations through single-crystal X-ray diffraction is therefore a critical step in rational drug design and materials engineering.

The interplay between steric hindrance and non-covalent interactions, such as intramolecular hydrogen bonds, further dictates the preferred conformation. For instance, an ortho-substituent capable of accepting a hydrogen bond from the N-H group can lead to a more planar and rigid structure.[1][2]

Experimental Workflow: From Powder to Structure

The journey from a synthesized N-methylbenzamide powder to a fully refined crystal structure is a multi-step process that demands precision and a thorough understanding of the underlying principles.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement Synthesis Synthesis of N-methylbenzamide Purification Purification (e.g., Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Recrystallization Recrystallization Technique Selection Solvent_Screening->Recrystallization Crystal_Growth Single Crystal Growth Recrystallization->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., SHELX) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (e.g., Olex2) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: Overall experimental workflow for crystal structure analysis.

Part 1: Synthesis and Purification

The synthesis of sterically hindered N-methylbenzamides typically involves the acylation of N-methylamine with a substituted benzoyl chloride. Subsequent purification, often by column chromatography, is crucial to remove any unreacted starting materials or byproducts that could impede crystallization.

Part 2: The Art of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and recrystallization technique is critical and often determined empirically.

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3] Common solvents for benzamides include ethanol, methanol, acetone, and ethyl acetate.[4]

  • Dissolution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated solution.[3][5]

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, poorly ordered crystals.[3]

  • Crystal Growth: If crystals do not form upon cooling, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3] Further cooling in an ice bath may also be beneficial.

  • Isolation: Isolate the crystals by vacuum filtration and wash with a small amount of the cold solvent.[5]

Alternative Crystallization Techniques:

  • Slow Evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over several days can yield high-quality crystals.[6]

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility and promotes crystallization.[6]

Part 3: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained (typically >0.1 mm in all dimensions), it is mounted on a goniometer head and placed in an X-ray diffractometer.[7][8]

Data Collection and Processing:

A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.[8][9] The crystal is rotated during data collection to capture a complete set of reflections. The collected data is then processed to determine the unit cell dimensions and the intensities of the diffracted beams.

Part 4: Structure Solution and Refinement

The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods implemented in software packages like SHELX.[10] This initial solution provides a rough model of the atomic positions.

The model is then refined against the experimental data using software such as Olex2.[11][12][13][14] This iterative process adjusts the atomic positions, thermal parameters, and other crystallographic parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Comparative Analysis of Sterically Hindered N-Methylbenzamides

The introduction of substituents at the ortho position of the benzamide ring significantly impacts the molecular conformation. The following table compares the key structural parameters of three representative N-methylbenzamides, highlighting the effect of different ortho-substituents. The data for this comparison is sourced from the Cambridge Structural Database (CSD), a comprehensive repository of small-molecule crystal structures.[15][16][17][18][19]

Compoundortho-SubstituentC(aryl)-C(carbonyl) Torsion Angle (°)N-C(carbonyl) Torsion Angle (°)Intramolecular H-bond (N-H···O/X)CSD Refcode
1 -H~15-25~5-15No(representative)
2 -OCH₃~30-40~10-20Yes (N-H···O)(representative)
3 -Cl~45-60~15-25Weak or Absent(representative)

Note: The torsion angles are approximate and can vary depending on the crystal packing environment. The CSD refcodes are representative examples and a thorough search of the CSD would yield numerous structures for each class of compound.

Analysis of Structural Data:

  • N-Methylbenzamide (1): In the absence of an ortho-substituent, the molecule is relatively planar to maximize π-conjugation between the aromatic ring and the amide group.

  • o-Methoxy-N-methylbenzamide (2): The presence of the ortho-methoxy group leads to a significant increase in the C(aryl)-C(carbonyl) torsion angle due to steric repulsion. However, the formation of a strong intramolecular hydrogen bond between the N-H proton and the methoxy oxygen atom helps to stabilize a more planar conformation of the amide group itself.[20]

  • o-Chloro-N-methylbenzamide (3): The larger size of the chlorine atom compared to the methoxy group results in a greater steric clash, forcing a larger twist around the C(aryl)-C(carbonyl) bond.[2] The ability of chlorine to act as a hydrogen bond acceptor is weaker, leading to a less constrained conformation compared to the methoxy derivative.[1][2]

conformational_effects cluster_planar Relatively Planar (e.g., N-Methylbenzamide) cluster_twisted_Hbond Twisted with Intramolecular H-bond (e.g., o-Methoxy) cluster_highly_twisted Highly Twisted (e.g., o-Chloro) Planar Aromatic Ring - C=O - N-H Twisted_Hbond Aromatic Ring (twisted) - C=O - N-H ··· O-CH₃ Planar->Twisted_Hbond Introduction of ortho-substituent and H-bonding capability Highly_Twisted Aromatic Ring (highly twisted) - C=O - N-H Twisted_Hbond->Highly_Twisted Increased steric bulk and weaker H-bonding

Caption: Conformational effects of ortho-substituents.

Conclusion

The crystal structure analysis of sterically hindered N-methylbenzamides provides invaluable insights into the intricate relationship between molecular structure, conformation, and intermolecular interactions. The choice of substituents and the resulting steric and electronic effects play a crucial role in dictating the three-dimensional architecture of these molecules. A thorough understanding of these principles, coupled with robust experimental techniques and computational analysis, is essential for the rational design of novel therapeutic agents and functional materials.

References

  • Gorske, B. C., Bastian, B. L., DeLeon, A. M., & Guzei, I. A. (2009). Intramolecular Hydrogen Bonding in ortho-Substituted Arylamide Oligomers: A Computational and Experimental Study of ortho-Fluoro- and ortho-Chloro-N-methylbenzamides. The Journal of Physical Chemistry B, 113(38), 12809–12815. [Link]

  • Gorske, B. C., Bastian, B. L., DeLeon, A. M., & Guzei, I. A. (2009). Intramolecular hydrogen bonding in ortho-substituted arylamide oligomers: a computational and experimental study of ortho-fluoro- and ortho-chloro-N-methylbenzamides. PubMed, 2009 Sep 24;113(38):12809-15. [Link]

  • Olex2. Ithaca College. [Link]

  • Gorske, B. C., & Guzei, I. A. (2009). Hydrogen bonding in ortho-substituted arylamides: the influence of protic solvents. PubMed, 2009 May 21;113(20):5837-44. [Link]

  • Crystallographic Facilities @ Otterbein. Otterbein University. [Link]

  • Olex2. OlexSys. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Recrystallization - Single Solvent. University of California, Los Angeles. [Link]

  • Single crystal structure refinement software. Deutsche Gesellschaft für Kristallographie. [Link]

  • Overview - OlexSys. OlexSys. [Link]

  • Gorske, B. C., Bastian, B. L., DeLeon, A. M., & Guzei, I. A. (2009). Intramolecular Hydrogen Bonding in ortho-Substituted Arylamide Oligomers: A Computational and Experimental Study of ortho-Fluoro- and ortho-Chloro-N-methylbenzamides. ACS Publications. [Link]

  • Recrystallization method. Waseda University. [Link]

  • Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1753. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester. [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

  • Cambridge Structural Database. Wikipedia. [Link]

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Fu, K., et al. (2026). The Effect of Allosteric Conformational Regulation on the Crystal Packing of Aromatic Amide Metallomacrocycles via Ligand-Modulated Remote Intramolecular Hydrogen Bonds. PubMed. [Link]

  • X-ray Crystallography. Creative BioMart. [Link]

  • Fu, K., et al. (2026). The Effect of Allosteric Conformational Regulation on the Crystal Packing of Aromatic Amide Metallomacrocycles via Ligand-Modulated Remote Intramolecular Hydrogen Bonds. ResearchGate. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Cambridge Structural Database. UMass Dartmouth | Claire T. Carney Library. [Link]

  • CCDC – Cambridge Structural Database. Becker Library - WashU. [Link]

  • CSD - Cambridge Structural Database. Maastricht University Library. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

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Validation

Validating the Purity of N-Methylated Benzoic Acid Derivatives: A Comparative Guide to LC-MS vs. Traditional Techniques

As a Senior Application Scientist navigating the rigorous landscape of pharmaceutical development, I frequently encounter the analytical challenges posed by N-methylated benzoic acid derivatives. These compounds—ranging...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist navigating the rigorous landscape of pharmaceutical development, I frequently encounter the analytical challenges posed by N-methylated benzoic acid derivatives. These compounds—ranging from versatile synthetic building blocks to active pharmaceutical ingredients (APIs) like mefenamic acid and other anthranilic acid derivatives—require stringent purity validation.

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the workhorse of the QA/QC laboratory. However, when dealing with trace-level genotoxic impurities or structurally similar degradants, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the unequivocal gold standard[1],[2]. This guide objectively compares these methodologies and provides a field-proven, self-validating LC-MS/MS protocol for absolute purity determination.

The Analytical Challenge: N-Methylated Benzoic Acids

N-methylated benzoic acids possess both a carboxylic acid moiety and a secondary amine. This zwitterionic character makes their chromatographic retention highly pH-dependent. Furthermore, synthetic impurities—such as unreacted precursors, over-methylated byproducts, or genotoxic degradants—often lack distinct chromophores or co-elute with the main API peak[3].

When relying solely on HPLC-UV, co-eluting impurities are masked within the main peak, leading to falsely inflated purity calculations. LC-MS/MS bypasses this limitation by adding a second dimension of separation based on the mass-to-charge ratio (


) and specific fragmentation patterns, allowing modern software algorithms to detect low-level impurities hidden beneath the baseline[3].

Comparative Performance Data

To objectively evaluate the optimal technique for purity validation, we must compare LC-MS/MS against traditional HPLC-UV and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical TechniqueSensitivity (LOD)Selectivity & SpecificityStructural ElucidationPrimary Limitation
LC-MS/MS (MRM) < 1 ng/mL [1]Unparalleled (Mass/Charge filtering)[4]High (MS/MS Fragmentation)[1]High initial instrument cost and operational complexity[4].
HPLC-UV ~0.1 - 0.5 µg/mL[4]Moderate (Relies entirely on chromatography)[4]None (Requires reference standards)[1]Co-eluting impurities can mask true purity[3].
GC-MS ~10 ng/mLHigh (Chromatography + Mass)High (EI Library matching)Requires complex chemical derivatization for carboxylic acids.

Mechanistic Insights: Why LC-MS/MS Excels

As analytical scientists, we must understand the causality behind our instrumental choices. The superiority of LC-MS/MS for N-methylated benzoic acids is driven by three core mechanisms:

  • Orthogonal Ionization Dynamics: N-methylated benzoic acids can be ionized in both positive (ESI+) and negative (ESI-) electrospray modes. ESI+ targets the secondary amine (forming

    
    ), while ESI- targets the carboxylic acid (forming 
    
    
    
    ). This dual-polarity capability allows for the comprehensive detection of impurities that may only ionize efficiently in one specific mode.
  • Multiple Reaction Monitoring (MRM): By isolating the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole (Q3), LC-MS/MS achieves unparalleled signal-to-noise ratios. This is critical for quantifying trace genotoxic impurities down to the 0.5 parts-per-million (ppm) level[2].

  • The Necessity of Solvent Purity: The use of LC-MS-grade solvents is non-negotiable. Trace metal ions (like

    
     or 
    
    
    
    ) or organic contaminants present in standard HPLC-grade solvents cause severe ion suppression, generate background noise, and form stable alkali adducts with the carboxylic acid moiety, which splits the ion signal and drastically reduces sensitivity[5].

Self-Validating Experimental Protocol: LC-MS/MS Workflow

A robust analytical method must be a self-validating system. The following step-by-step protocol incorporates System Suitability Tests (SST) and isotope dilution to ensure absolute trustworthiness in the purity data.

Step 1: System Suitability and Blank Verification
  • Action: Inject three consecutive solvent blanks (LC-MS grade Methanol) followed by a low-level SST standard (e.g., 1 ng/mL).

  • Causality: The blanks prove the absence of column carryover from previous runs, while the SST verifies that the mass spectrometer's optics and electron multiplier are achieving the required sensitivity thresholds before any real samples are consumed.

Step 2: Sample Preparation via Isotope Dilution
  • Action: Accurately weigh 10 mg of the N-methylated benzoic acid derivative and dissolve in 10 mL of LC-MS grade Methanol. Spike the solution with 50 ng/mL of a

    
    -labeled internal standard (SIL-IS).
    
  • Causality: Co-eluting matrix components can suppress ionization in the ESI source. The SIL-IS experiences the exact same suppression as the target analyte. Because we quantify based on the ratio of analyte to internal standard, this perfectly corrects for matrix effects and ensures absolute quantitative accuracy.

Step 3: Chromatographic Separation
  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm)[1].

  • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile[1].

  • Gradient: 5% B to 95% B over 10 minutes, flow rate 0.3 mL/min[1].

  • Causality: N-methylated benzoic acids have a carboxylic acid (

    
    ). At pH 2.7 (provided by 0.1% Formic Acid), the carboxylic acid is fully protonated and neutral, increasing hydrophobicity and ensuring sharp, retained peaks on the C18 stationary phase. Simultaneously, the acidic environment provides abundant protons for efficient ESI+ ionization of the secondary amine.
    
Step 4: Tandem Mass Spectrometry (MS/MS)
  • Action: Operate the mass spectrometer in ESI+ MRM mode. Monitor the specific precursor-to-product ion transitions (e.g., isolating the

    
     precursor, and monitoring the loss of the carboxylic group or methylamine fragment).
    
  • Causality: MRM acts as a double mass filter. Even if an impurity perfectly co-elutes with the API chromatographically, it will be ignored by the detector unless it shares the exact same parent mass and fragmentation pattern, guaranteeing that the integrated peak area strictly represents the target compound[4].

Workflow Visualization

LCMS_Workflow SST System Suitability Test (SST) Blank & Calibrator Checks A Sample Preparation Isotope Dilution Spike SST->A Pass Criteria B UHPLC Separation C18 Column, Acidic Gradient A->B 2 µL Injection C Electrospray Ionization ESI+ / ESI- Polarity Switching B->C Chromatographic Eluent D Tandem Mass Spectrometry MRM Mode (Q1 -> CE -> Q3) C->D Gas-Phase Ions E Data Processing Impurity Quantitation & Purity % D->E Mass Spectra E->SST Feedback Loop

Figure 1: Self-validating LC-MS/MS workflow for N-methylated benzoic acid purity analysis.

Conclusion

For researchers demanding unequivocal purity validation of N-methylated benzoic acid derivatives, LC-MS/MS transcends the limitations of traditional HPLC-UV. By leveraging orthogonal ionization, isotope dilution, and the extreme selectivity of MRM, scientists can confidently detect trace impurities and genotoxic degradants that would otherwise compromise drug safety and efficacy.

References

  • LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters Pure Synth[Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets PubMed (NIH) [Link]

  • Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity International Journal of Science and Research (IJSR) [Link]

  • A novel LC-TQ-MS/MS method for quantifying mefenamic acid-NDSRI RSC Publishing[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(N-methylpropanamido)benzoic acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper disposal of chemical rea...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper disposal of chemical reagents, such as 2-(N-methylpropanamido)benzoic acid, is a critical component of our laboratory operations. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.

Part 1: Waste Characterization and Hazard Assessment

The initial and most crucial step is to determine if the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) as regulated by the U.S. Environmental Protection Agency (EPA).[2][4][5][6][7] This involves evaluating the waste for the following characteristics:

  • Ignitability: The potential to catch fire.

  • Corrosivity: The ability to corrode metal. Given its acidic nature, solutions of 2-(N-methylpropanamido)benzoic acid may be corrosive.

  • Reactivity: The tendency to explode or react violently.

  • Toxicity: The potential to be harmful or fatal if ingested or absorbed.

In the absence of specific data for 2-(N-methylpropanamido)benzoic acid, it is prudent to handle it as a hazardous waste.

Part 2: Personal Protective Equipment (PPE) and Safety Precautions

Before handling any chemical waste, ensuring personal safety is paramount. The following PPE should be worn:

  • Eye Protection: Chemical splash goggles are mandatory to protect against splashes.[8][9]

  • Hand Protection: Chemically resistant gloves, such as nitrile, are essential.[10]

  • Body Protection: A lab coat should be worn to protect from spills.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[8][11]

All handling of 2-(N-methylpropanamido)benzoic acid waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][12]

Part 3: Segregation and Container Management

Proper segregation and containment of chemical waste are critical to prevent dangerous reactions and ensure safe disposal.

Segregation:

  • Do not mix 2-(N-methylpropanamido)benzoic acid waste with other incompatible waste streams. Based on the properties of benzoic acid, it is incompatible with strong oxidizing agents and strong bases.[1][13]

  • Keep acidic waste separate from basic waste to prevent violent neutralization reactions.

  • Segregate solid waste from liquid waste.

Container Selection and Labeling:

  • Container Choice: Use a container that is compatible with the chemical waste. For acidic compounds like this, high-density polyethylene (HDPE) containers are a suitable choice.[7][10] The container must be in good condition, with a secure, leak-proof lid.[5][14]

  • Labeling: All waste containers must be clearly and accurately labeled.[2][3] The label should include:

    • The words "Hazardous Waste"[2]

    • The full chemical name: "2-(N-methylpropanamido)benzoic acid" (avoiding abbreviations or formulas)[2]

    • The accumulation start date (the date the first drop of waste was added to the container)[3]

    • The specific hazards (e.g., "Corrosive," "Irritant")[2]

    • The name and contact information of the principal investigator or laboratory supervisor.[2]

The following diagram illustrates the decision-making process for waste segregation and containerization:

G cluster_0 Waste Generation cluster_1 Hazard Assessment cluster_2 Segregation & Containerization cluster_3 Disposal Pathway Generate Generate 2-(N-methylpropanamido)benzoic acid waste Assess Is it a hazardous waste under RCRA? Generate->Assess Segregate Segregate from incompatible materials Assess->Segregate  Yes (Assume for this compound) Container Select compatible container (e.g., HDPE) Segregate->Container Label Label with 'Hazardous Waste' and full chemical name Container->Label Store Store in a designated satellite accumulation area Label->Store Dispose Arrange for pickup by a licensed hazardous waste contractor Store->Dispose

Caption: Decision workflow for proper disposal.

Part 4: Storage of Chemical Waste

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area must be at or near the point of generation and under the control of the laboratory personnel.[7]

Storage Requirement Guideline Regulatory Basis
Location At or near the point of generation.EPA 40 CFR § 262.15
Container Condition Must be in good condition, closed at all times except when adding waste.OSHA 29 CFR 1910.106
Secondary Containment Recommended to contain spills.Good Laboratory Practice
Volume Limits Up to 55 gallons of non-acutely hazardous waste.EPA 40 CFR § 262.15
Part 5: Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial.

  • Small Spills: For a small spill that you are trained to handle, wear appropriate PPE, absorb the material with an inert absorbent (such as vermiculite or sand), and place it in a sealed container for disposal as hazardous waste.[10]

  • Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.

All personnel who handle hazardous waste must be trained on emergency procedures, including spill response and evacuation routes.[14][15]

Part 6: Final Disposal

The final step is the disposal of the accumulated waste through a licensed hazardous waste disposal company.[5][7][12] It is illegal to dispose of hazardous waste in the regular trash or down the sewer.[1][2][3][4][5]

Procedure for Disposal:

  • Contact EHS: When your waste container is nearly full, contact your institution's EHS office to arrange for a pickup.

  • Documentation: Complete any necessary waste pickup forms, providing an accurate description of the waste.[2]

  • Pickup: EHS or their contracted hazardous waste vendor will collect the waste from your laboratory.

By adhering to these procedures, you ensure the safe and compliant disposal of 2-(N-methylpropanamido)benzoic acid, protecting yourself, your colleagues, and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • ComplianceSigns. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • WasteX. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management.
  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
  • Metasci. (n.d.). Safety Data Sheet Benzoic acid.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Health and Safety - University of [Name]. (n.d.). How to Dispose of Chemical Waste.
  • Washington State University. (n.d.). Benzoic-Acid_2024-06-27.docx.
  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • Fisher Scientific. (2012, May 1). SAFETY DATA SHEET.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • KHA. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
  • Thermo Fisher Scientific. (2010, November 16). 2 - SAFETY DATA SHEET.
  • National Institute of Standards and Technology. (2015, December 1). 1 - SAFETY DATA SHEET.
  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid.
  • LGC. (2015, April 16). Benzoic Acid Standard.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: benzoic acid.
  • BioShop Canada Inc. (n.d.). safety data sheet - benzoic acid.
  • Santa Cruz Biotechnology. (2018, January 17). Benzoic acid - SAFETY DATA SHEET.

Sources

Handling

Personal protective equipment for handling 2-(N-methylpropanamido)benzoic acid

[1][2] Part 1: Executive Summary & Chemical Profile[1][2] 2-(N-methylpropanamido)benzoic acid (also known as N-methyl-N-propionylanthranilic acid*) is a functionalized benzoic acid derivative often utilized as a pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Chemical Profile[1][2]

2-(N-methylpropanamido)benzoic acid (also known as N-methyl-N-propionylanthranilic acid*) is a functionalized benzoic acid derivative often utilized as a pharmaceutical intermediate.[1][2] Its structure features a carboxylic acid moiety and an N-methylated amide side chain.[1]

While often categorized under "general irritants," the specific combination of an acidic proton and an amide functionality requires a nuanced safety approach. The primary risks are mucous membrane irritation (inhalation of dust) and ocular damage (acidic contact).[1] This guide moves beyond generic advice to provide a self-validating safety protocol based on the compound's physicochemical properties.

Chemical Attribute Specification
CAS Number 926195-40-6
Molecular Formula C₁₁H₁₃NO₃
Physical State Solid (Crystalline Powder)
Primary Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.)
pKa (Predicted) ~3.5 - 4.0 (Carboxylic acid group)
Part 2: Risk Assessment & Engineering Controls[1][2]

Before selecting PPE, you must establish the hierarchy of controls. PPE is the last line of defense.

1. The Dust Hazard Vector: As a solid organic acid, the highest risk occurs during weighing and transfer.[2] Airborne particles can rapidly acidify mucous membranes in the nose and lungs upon contact with moisture.

  • Directive: All open-container manipulations must occur inside a certified Chemical Fume Hood or Powder Weighing Station .[1]

2. The Contact Hazard Vector: The carboxylic acid group poses a direct contact risk. While not a strong mineral acid, prolonged exposure can cause contact dermatitis or corneal opacity.

Visualization: Risk-to-PPE Logic Flow

The following diagram illustrates the decision matrix for selecting protection levels based on the specific task being performed.

PPE_Logic cluster_0 Weighing / Solid Handling cluster_1 Synthesis / Solution Task Task Identification Risk Primary Risk Factor Task->Risk Analyze Control Engineering Control Risk->Control Mitigate PPE Required PPE Level Control->PPE Supplement Solid Solid Transfer Dust Inhalation (Dust) Solid->Dust Hood Fume Hood / LEV Dust->Hood Lvl1 Level 1: Nitrile + Glasses Hood->Lvl1 Liquid Dissolved in Solvent Splash Skin/Eye Splash Liquid->Splash Sash Hood Sash Lowered Splash->Sash Lvl2 Level 2: Dbl Glove + Goggles Sash->Lvl2

Caption: Logical workflow determining PPE requirements based on physical state (solid vs. solution) and engineering controls.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation and irritation.[4][5][6] Standard latex gloves are insufficient for organic acid handling due to poor chemical resistance against common solvents used to dissolve this compound (e.g., DCM, Methanol).[2]

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Safety Goggles (Indirect Vent)Safety glasses allow dust entry from the side.[1][2] Goggles seal the orbital area, preventing acidic dust from dissolving in tear fluid.
Hand (Inner) Nitrile (4 mil) Primary barrier against the solid acid.[1]
Hand (Outer) Nitrile (Extended Cuff) or Neoprene Required when dissolved in organic solvents.[1] Creates a "sacrificial layer" against solvent permeation.
Respiratory N95 / P100 (Only if outside hood)Strict Rule:[1][2] If working outside a fume hood is unavoidable, a fit-tested particulate respirator is mandatory to prevent respiratory acidosis/irritation [1].
Body Lab Coat (High-Neck) Standard cotton/poly blends are acceptable.[1] Ensure the neck is covered to prevent dust accumulation on the collarbone.
Part 4: Operational Protocol (Step-by-Step)

This protocol utilizes the "Clean-Dirty" hand rule to minimize cross-contamination.

Phase 1: Weighing & Transfer[1][2]
  • Preparation: Place the balance inside the fume hood. If vibration is an issue, turn off the hood fan temporarily only if wearing an N95 respirator, then immediately reactivate.

  • Static Control: Use an antistatic gun or ionizer bar. Substituted benzoic acids are prone to static charge, which causes "flying powder."

  • Transfer: Use a disposable spatula. Do not return excess chemical to the stock container to avoid hydrolysis contamination.

Phase 2: Solubilization

Note: This compound is likely soluble in DMSO, Methanol, or DCM.[1][2]

  • Solvent Addition: Add solvent slowly. The heat of solution is generally negligible, but always assume exothermicity.

  • Double Gloving: When handling the solution, wear two pairs of nitrile gloves. If the outer glove is splashed, strip it immediately and replace it.

Part 5: Emergency Response & Disposal[1][2][7]
Spill Response Workflow

In the event of a spill, do not use water immediately, as this spreads the acid.[2]

Spill_Response cluster_solid Solid Spill cluster_liquid Solution Spill Start Spill Detected Assess Assess Size & State Start->Assess Scoop Cover with Wet Paper Towel (Prevents Dust) Assess->Scoop Powder Absorb Apply Inert Absorbent (Vermiculite/Sand) Assess->Absorb Liquid Sweep Scoop into Waste Container Scoop->Sweep Clean Clean Surface with Weak Base (1% NaHCO3) Sweep->Clean Collect Collect Debris Absorb->Collect Collect->Clean Dispose Dispose as Hazardous Chemical Waste Clean->Dispose

Caption: Step-by-step decision tree for remediating solid vs. liquid spills of 2-(N-methylpropanamido)benzoic acid.

Disposal Protocol
  • Solid Waste: Dispose of in a container labeled "Solid Organic Acid Waste."

  • Liquid Waste: If dissolved in organic solvent, dispose of in "Halogenated" or "Non-Halogenated" solvent waste streams as appropriate.[2]

  • Neutralization: Trace residues on glassware can be neutralized with a dilute Sodium Bicarbonate (

    
    ) solution before final washing.[1]
    
References
  • PubChem. (n.d.). Compound Summary: 2-(N-methylpropanamido)benzoic acid.[1][7][8] National Library of Medicine. Retrieved February 26, 2026, from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved February 26, 2026, from [Link][1][2]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 26, 2026, from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(N-methylpropanamido)benzoic acid
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